molecular formula C19H34NO5P B026995 Fingolimod phosphate CAS No. 402616-23-3

Fingolimod phosphate

Cat. No.: B026995
CAS No.: 402616-23-3
M. Wt: 387.5 g/mol
InChI Key: LRFKWQGGENFBFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fingolimod phosphate is a primary amino compound that is fingolimod in which one on the hydroxy groups has been converted into its dihydrogen phosphate derivative. It is the active metabolite of fingolimod. It has a role as an antineoplastic agent, an immunosuppressive agent and a sphingosine-1-phosphate receptor agonist. It is a monoalkyl phosphate, a primary amino compound and a primary alcohol. It is functionally related to a fingolimod.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34NO5P/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-25-26(22,23)24/h9-12,21H,2-8,13-16,20H2,1H3,(H2,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFKWQGGENFBFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(COP(=O)(O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432703
Record name FTY720 (R)-Phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402616-23-3
Record name FTY720 (R)-Phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Fingolimod Phosphate in Multiple Sclerosis: A Technical Guide to the Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Fingolimod (B1672674) (FTY720) is the first approved oral disease-modifying therapy (DMT) for relapsing forms of multiple sclerosis (MS).[1] It is a structural analog of the endogenous lysophospholipid, sphingosine (B13886).[2][3] Fingolimod functions as a sphingosine-1-phosphate (S1P) receptor modulator, exerting its primary therapeutic effect through a novel mechanism that involves altering lymphocyte trafficking and potentially direct actions within the central nervous system (CNS). This document provides an in-depth technical overview of the molecular and cellular mechanisms of action of its active metabolite, fingolimod phosphate (B84403), supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Pharmacokinetics and Bioactivation

Fingolimod is a prodrug that requires in vivo phosphorylation to become pharmacologically active. Upon oral administration, it is readily absorbed and phosphorylated, primarily by sphingosine kinase 2 (SphK2), to form fingolimod phosphate (fingolimod-P). This active metabolite is a structural analog of endogenous S1P and the primary mediator of the drug's therapeutic effects.

Fingolimod_Activation Fingolimod Fingolimod (Prodrug) Fingolimod_P Fingolimod-Phosphate (Active Metabolite) Fingolimod->Fingolimod_P Phosphorylation SphK2 Sphingosine Kinase 2 (SphK2) SphK2->Fingolimod_P

Caption: Bioactivation of Fingolimod to its active form, Fingolimod-Phosphate.

Core Mechanism: Sphingosine-1-Phosphate (S1P) Receptor Modulation

The mechanism of action of fingolimod-P is centered on its function as a potent modulator of four of the five known S1P receptors: S1P₁, S1P₃, S1P₄, and S1P₅. It does not bind to the S1P₂ receptor. Fingolimod-P acts as a functional antagonist at the S1P₁ receptor, which is the key interaction for its immunomodulatory effects in MS. Although it initially acts as an agonist, its sustained binding leads to the internalization and degradation of the S1P₁ receptor, rendering the cell unresponsive to the endogenous S1P gradient.

Quantitative Data: S1P Receptor Binding Affinity

The binding affinity and functional activity of fingolimod-P vary across the different S1P receptor subtypes. This differential interaction is fundamental to its therapeutic effect and side-effect profile.

CompoundReceptor SubtypeBinding Affinity (IC₅₀ or Kᵢ, nM)Functional Activity (EC₅₀, nM)
Fingolimod-P S1P₁0.33 - 0.610.18 - 0.29
S1P₃0.55 - 1.90.46 - 0.77
S1P₄0.63 - 1.00.57 - 1.1
S1P₅0.28 - 1.20.17 - 0.23

Note: Data compiled from multiple sources referencing in vitro binding and functional assays. Exact values can vary based on the specific assay conditions.

Peripheral Immunomodulatory Effects: Lymphocyte Sequestration

The hallmark of fingolimod's action in MS is the sequestration of lymphocytes within secondary lymphoid organs, primarily lymph nodes. Egress of lymphocytes from lymph nodes into the circulation is dependent on their ability to sense an S1P gradient, which is higher in blood and lymph than in the lymphoid tissue. This process is mediated by the S1P₁ receptor on the lymphocyte surface.

Fingolimod-P, by inducing the internalization and functional antagonism of S1P₁ receptors on lymphocytes, effectively traps them within the lymph nodes. This significantly reduces the number of circulating autoreactive lymphocytes, including central memory T cells (TCM) and naïve T cells (TN), which are implicated in the inflammatory CNS lesions characteristic of MS. Notably, effector memory T cells (TEM), which are crucial for peripheral immune surveillance, are largely spared as they express lower levels of the lymph node homing receptor CCR7 and are less dependent on S1P₁ for recirculation.

Lymphocyte_Sequestration cluster_LN Lymph Node cluster_Vessel Blood / Lymphatic Vessel Lymphocyte CCR7+ Lymphocyte (Naïve / Central Memory T-Cell) S1P1_Receptor S1P₁ Receptor Lymphocyte->S1P1_Receptor expresses Internalization S1P₁ Internalization & Degradation S1P1_Receptor->Internalization S1P_Gradient High S1P Concentration (Egress Signal) S1P1_Receptor->S1P_Gradient Senses gradient (Normal Egress) Fingolimod_P Fingolimod-P Fingolimod_P->S1P1_Receptor binds & causes Internalization->Lymphocyte Traps cell in Lymph Node Internalization->S1P_Gradient Blocks Egress

Caption: Fingolimod-P blocks lymphocyte egress from lymph nodes via S1P₁ internalization.

Quantitative Data: Impact on Peripheral Lymphocyte Counts

Treatment with fingolimod leads to a rapid and sustained reduction in peripheral blood lymphocyte counts.

ParameterBaseline (Pre-treatment)Post-treatment (Steady State)Percent Reduction
Total Lymphocyte Count Normal Range (e.g., 1.4–4.0 x 10⁹/L)0.2–0.6 x 10⁹/L~70-80%
CD4+ T Cells VariableSignificantly Reduced~80%
CD8+ T Cells VariableModerately Reduced~50-60%
B Cells (CD19+) VariableSignificantly Reduced~80-90%

Note: Data represents typical findings from clinical studies. The nadir is typically reached within the first month of treatment.

Experimental Protocol: Assessment of Lymphocyte Sequestration by Flow Cytometry

Objective: To quantify the absolute counts and relative proportions of lymphocyte subsets in peripheral blood from patients treated with fingolimod.

Methodology:

  • Sample Collection: Collect whole blood samples in EDTA-containing tubes at baseline (pre-treatment) and at specified intervals post-treatment (e.g., 1, 3, 6, and 12 months).

  • Cell Staining:

    • Pipette 100 µL of whole blood into a flow cytometry tube.

    • Add a pre-titered cocktail of fluorescently-conjugated monoclonal antibodies to identify lymphocyte subsets. A typical panel includes:

      • CD45 (pan-leukocyte marker)

      • CD3 (pan-T cell marker)

      • CD4 (helper T cell marker)

      • CD8 (cytotoxic T cell marker)

      • CD19 (B cell marker)

      • CD45RA and CCR7 (to differentiate naïve, central memory, effector memory, and TEMRA T cells).

    • Vortex gently and incubate for 20-30 minutes at room temperature in the dark.

  • Red Blood Cell Lysis: Add 2 mL of a commercial lysing solution (e.g., FACS Lysing Solution). Incubate for 10 minutes at room temperature in the dark.

  • Washing: Centrifuge the tubes at 300-400 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 2 mL of wash buffer (e.g., PBS with 2% FBS). Repeat the wash step.

  • Absolute Counting: Resuspend the final cell pellet in a known volume of sheath fluid. For absolute counts, add a precise volume of counting beads (e.g., Trucount™ tubes or similar) just prior to acquisition, following the manufacturer's protocol.

  • Data Acquisition: Acquire samples on a calibrated multi-color flow cytometer. Collect a sufficient number of events (e.g., at least 100,000 total events) to ensure statistical significance for rare populations.

  • Data Analysis:

    • Use appropriate software (e.g., FlowJo, Kaluza) to gate on the lymphocyte population based on forward and side scatter properties, and then on CD45 expression.

    • Further gate on T cell (CD3+), B cell (CD19+), and NK cell populations.

    • Within the T cell gates, differentiate CD4+ and CD8+ subsets.

    • Use CCR7 and CD45RA expression to identify naïve (CCR7+CD45RA+), central memory (CCR7+CD45RA-), and effector memory (CCR7-CD45RA-) populations.

    • Calculate absolute cell counts using the ratio of cell events to bead events.

Central Nervous System (CNS) Effects

Fingolimod is lipophilic and readily crosses the blood-brain barrier (BBB). Within the CNS, it is phosphorylated to fingolimod-P and can directly interact with S1P receptors expressed on various neural cells, including astrocytes, oligodendrocytes, microglia, and neurons. This suggests a mechanism of action that extends beyond peripheral immunomodulation.

  • Astrocytes: Fingolimod-P binding to S1P₁ on astrocytes may limit their inflammatory activation, reducing the production of pro-inflammatory cytokines and limiting CNS inflammation. Studies in animal models show that the efficacy of fingolimod is diminished when S1P₁ is selectively deleted from astrocytes.

  • Oligodendrocytes: S1P₁ and S1P₅ are expressed on oligodendrocytes. Fingolimod-P may promote oligodendrocyte precursor cell survival and differentiation, potentially supporting remyelination processes.

  • Microglia: Modulation of S1P receptors on microglia can influence their activation state and phagocytic activity.

  • Blood-Brain Barrier: Fingolimod may enhance BBB integrity by upregulating tight junction proteins like claudin-5.

CNS_Effects cluster_Blood Bloodstream cluster_CNS Central Nervous System (CNS) Fingolimod Fingolimod SphK2_CNS SphK2 Fingolimod->SphK2_CNS Crosses BBB Fingolimod_P_CNS Fingolimod-P Astrocyte Astrocyte (S1P₁) Fingolimod_P_CNS->Astrocyte Reduces gliosis Oligodendrocyte Oligodendrocyte (S1P₁, S1P₅) Fingolimod_P_CNS->Oligodendrocyte Promotes remyelination Microglia Microglia (S1P₁, S1P₃) Fingolimod_P_CNS->Microglia Modulates activation SphK2_CNS->Fingolimod_P_CNS phosphorylates BBB Blood-Brain Barrier (BBB)

Caption: Direct effects of Fingolimod-Phosphate on resident cells within the CNS.

Experimental Validation: S1P Receptor Binding Assay

Determining the binding affinity of fingolimod-P to S1P receptors is critical for understanding its pharmacology. This is typically accomplished using a competitive radioligand binding assay.

Experimental Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (IC₅₀/Kᵢ) of a test compound (e.g., fingolimod-P) for a specific S1P receptor subtype.

Methodology:

  • Materials:

    • Cell membranes from a cell line overexpressing a single human S1P receptor subtype (e.g., CHO-hS1P₁).

    • A radiolabeled ligand with high affinity for the receptor (e.g., [³²P]S1P or [³H]-ozanimod).

    • Unlabeled test compound (fingolimod-P) and a known non-specific binder.

    • Assay Buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.5).

    • 96-well glass fiber filter plates and a vacuum manifold.

    • Scintillation counter.

  • Assay Procedure:

    • Prepare serial dilutions of the unlabeled test compound in assay buffer.

    • In a 96-well plate, add in order:

      • 50 µL of diluted test compound (or buffer for total binding, or excess unlabeled ligand for non-specific binding).

      • 50 µL of diluted cell membranes (e.g., 1-2 µg protein per well).

    • Pre-incubate for 30 minutes at room temperature.

    • Add 50 µL of the radiolabeled ligand at a fixed concentration (near its K₋d, e.g., 0.1-0.2 nM [³²P]S1P).

    • Incubate for 60 minutes at room temperature to allow binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.

    • Quickly wash each well with ice-cold assay buffer (e.g., 3-4 times) to remove any remaining unbound radioligand.

    • Allow the filter mat to dry completely.

    • Add liquid scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percent specific binding for each concentration of the test compound.

    • Plot the percent specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • The Kᵢ (inhibition constant) can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Caption: Experimental workflow for a competitive S1P receptor radioligand binding assay.

Summary of Clinical Efficacy

The mechanisms described above translate into robust clinical efficacy, as demonstrated in pivotal Phase III clinical trials.

Outcome MeasureFREEDOMS Trial (vs. Placebo, 24 months)TRANSFORMS Trial (vs. IFN β-1a, 12 months)
Annualized Relapse Rate (ARR) 54% reduction (0.18 vs. 0.40)52% reduction (0.16 vs. 0.33)
Disability Progression (3-month confirmed) 30% reduction in riskN/A (12-month study)
New or Newly Enlarging T2 Lesions 74% reduction (mean 0.8 vs. 3.1)55% reduction (mean 1.0 vs. 2.2)
Gadolinium-enhancing Lesions 82% reduction (mean 0.2 vs. 1.1)70% reduction (mean 0.2 vs. 0.5)
Brain Volume Loss 36% reduction (median -0.88% vs. -1.37%)31% reduction (median -0.34% vs. -0.49%)

Note: Data for Fingolimod 0.5 mg dose. IFN β-1a = Interferon beta-1a.

Conclusion

The mechanism of action of this compound in multiple sclerosis is multifaceted. Its primary, well-characterized effect is the functional antagonism of S1P₁ receptors on lymphocytes, leading to their sequestration in lymph nodes and a profound reduction of inflammatory cell infiltration into the CNS. Concurrently, emerging evidence strongly supports a direct role within the CNS, where fingolimod-P modulates the function of astrocytes, oligodendrocytes, and other neural cells to potentially confer neuroprotection and support repair mechanisms. This dual action on both peripheral inflammation and central pathological processes underpins its established efficacy as a leading therapy for relapsing forms of MS.

References

From Fungal Metabolite to Multiple Sclerosis Therapy: A Technical Guide to the Discovery and Synthesis of Fingolimod

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fingolimod (B1672674) (FTY720), the first oral therapy approved for relapsing-remitting multiple sclerosis, represents a triumph of natural product chemistry and targeted drug development. Its journey from a fungal metabolite, myriocin (B1677593), to a rationally designed immunomodulator highlights the power of understanding and manipulating biological pathways. This technical guide provides an in-depth exploration of the discovery of myriocin, the synthetic evolution to Fingolimod, and the distinct mechanisms of action that underpin their biological effects. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to offer a comprehensive resource for researchers in immunology, pharmacology, and medicinal chemistry.

Discovery of Myriocin: A Potent Immunosuppressant from Isaria sinclairii

The story of Fingolimod begins with the isolation of myriocin (also known as ISP-1 or thermozymocidin) from the entomopathogenic fungus Isaria sinclairii.[1][2] This fungus, used in traditional Chinese medicine, was found to produce a compound with potent immunosuppressive properties.[2] Early in vitro studies revealed that myriocin exhibited immunosuppressive activity at concentrations 10- to 100-fold more potent than cyclosporin (B1163) A.[3] However, significant in vivo toxicity hampered its development as a therapeutic agent.[1]

Isolation and Structural Elucidation

Myriocin was isolated from the culture broths of Isaria sinclairii.[1] Its structure was elucidated using a combination of spectral and analytical techniques, revealing a complex amino acid with three contiguous chiral centers.[4][5]

Mechanism of Action: Inhibition of Sphingolipid Biosynthesis

Subsequent research into myriocin's mode of action identified its target as serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway.[6][7] Myriocin acts as a potent and specific inhibitor of SPT, thereby depleting cells of essential sphingolipids.[6][7]

Myriocin_Action Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) Serine + Palmitoyl-CoA->SPT 3-Ketosphinganine 3-Ketosphinganine Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine Ceramides Ceramides Sphinganine->Ceramides Complex Sphingolipids Complex Sphingolipids Ceramides->Complex Sphingolipids Myriocin Myriocin Myriocin->SPT SPT->3-Ketosphinganine Inhibited by Myriocin

The Synthetic Leap to Fingolimod: A Structure-Activity Relationship (SAR) Approach

The high toxicity of myriocin prompted a medicinal chemistry campaign to develop safer and more effective analogues. This effort was guided by a structure-activity relationship (SAR) study, which aimed to identify the pharmacophore responsible for immunosuppressive activity while eliminating toxic elements.[8]

Chemical Simplification and Optimization

The complex structure of myriocin was systematically simplified. Key modifications included:

  • Elimination of Chiral Centers: The three stereocenters in myriocin were removed to create a simpler, achiral molecule.[8]

  • Removal of the Carboxylic Acid: The carboxyl group was replaced with a hydroxymethyl group.[1]

  • Modification of the Hydrocarbon Tail: A phenyl ring was incorporated into the long alkyl chain to enhance potency and modulate pharmacokinetic properties.[1]

This iterative process of chemical modification and biological testing led to the synthesis of Fingolimod (FTY720), a 2-amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol.[9]

SAR_Fingolimod Myriocin Myriocin (Complex, Chiral, Toxic) SAR Structure-Activity Relationship Studies Myriocin->SAR Modifications Key Modifications: - Removal of Chiral Centers - Carboxylic Acid to Alcohol - Phenyl Ring Addition SAR->Modifications Fingolimod Fingolimod (FTY720) (Simple, Achiral, Less Toxic) Modifications->Fingolimod

Fingolimod's Novel Mechanism of Action: S1P Receptor Modulation

Crucially, the structural modifications that transformed myriocin into Fingolimod also resulted in a completely different mechanism of action. Unlike myriocin, Fingolimod does not inhibit serine palmitoyltransferase.[10] Instead, it acts as a modulator of sphingosine-1-phosphate (S1P) receptors.[11]

In Vivo Phosphorylation: The Active Metabolite

Fingolimod is a prodrug that is phosphorylated in vivo by sphingosine (B13886) kinases, primarily sphingosine kinase 2, to form the active metabolite, Fingolimod-phosphate (Fingolimod-P).[8]

Functional Antagonism of S1P1 Receptors

Fingolimod-P is a potent agonist at four of the five S1P receptor subtypes: S1P1, S1P3, S1P4, and S1P5. Its therapeutic effect in multiple sclerosis is primarily attributed to its action on the S1P1 receptor on lymphocytes.[8] Binding of Fingolimod-P to S1P1 induces receptor internalization and degradation, leading to a state of "functional antagonism."[2] This process renders lymphocytes unresponsive to the endogenous S1P gradient that is necessary for their egress from secondary lymphoid organs.[2] The resulting sequestration of lymphocytes in the lymph nodes prevents their infiltration into the central nervous system, where they would otherwise mediate inflammatory damage.[9][12]

Fingolimod_Action cluster_blood Blood cluster_lymph_node Lymph Node Fingolimod Fingolimod SphK2 Sphingosine Kinase 2 Fingolimod->SphK2 Fingolimod-P Fingolimod-P S1P1 S1P1 Receptor Fingolimod-P->S1P1 Binds and Internalizes SphK2->Fingolimod-P Lymphocyte Lymphocyte CNS Infiltration CNS Infiltration Lymphocyte->CNS Infiltration Blocked Lymphocyte Sequestration Lymphocyte Sequestration Lymphocyte->Lymphocyte Sequestration S1P1->Lymphocyte

Quantitative Data Summary

The following tables summarize key quantitative data for myriocin and Fingolimod.

Table 1: In Vitro Activity of Myriocin

ParameterTargetValueReference
IC50Serine Palmitoyltransferase~1 µM[13]
IC50MOLM-13 cell viability (48h)22 µM[14]
IC50MV4-11 cell viability (48h)30 µM[14]

Table 2: In Vitro Activity of Fingolimod-Phosphate

ParameterReceptor SubtypeEC50Reference
Agonist ActivityS1P1~0.3 - 0.6 nM
Agonist ActivityS1P3~3 nM
Agonist ActivityS1P4~0.3 - 0.6 nM
Agonist ActivityS1P5~0.3 - 0.6 nM
Agonist ActivityS1P2>10 µM

Table 3: In Vivo Effects of Fingolimod in Humans

ParameterEffectTimeframeReference
Peripheral Lymphocyte Count~70-80% reductionDose-dependent[15]
CD4+ T CellsMarked reduction6 months[3]
CD19+ B CellsMarked reduction6 months[3]
CD8+ T CellsLess affected6 months[12]
Natural Killer (NK) CellsLess affected6 months[12]

Detailed Experimental Protocols

Serine Palmitoyltransferase (SPT) Inhibition Assay

This protocol is adapted from methods described for determining SPT activity.[7][11][16]

  • Enzyme Preparation: Prepare a cell lysate or membrane fraction containing SPT from a suitable cell line (e.g., HeLa cells).[16]

  • Reaction Mixture: Prepare a reaction buffer containing 50 mM HEPES (pH 8.0), 25 mM DTT, 2 mM EDTA, and 20 µM pyridoxal (B1214274) 5'-phosphate (PLP).[16]

  • Inhibitor Incubation: Pre-incubate the enzyme preparation with varying concentrations of myriocin (or a vehicle control) on ice for 40 minutes.[16]

  • Initiation of Reaction: Start the reaction by adding a labeling mix containing 2 mM L-serine, 100 µM palmitoyl-CoA, and a radiolabeled tracer such as [³H]-serine.[16]

  • Incubation: Incubate the reaction at 37°C for 60 minutes.[16]

  • Termination and Extraction: Stop the reaction by adding alkaline methanol (B129727) and extract the total sphingolipids.[16]

  • Quantification: Quantify the amount of radiolabeled sphingolipid product using liquid scintillation counting or HPLC-based methods.[11]

  • Data Analysis: Calculate the percent inhibition of SPT activity at each myriocin concentration and determine the IC50 value.

Mixed Lymphocyte Reaction (MLR) Assay

This protocol is a generalized procedure for a one-way MLR used to assess immunosuppressive activity.[17][18][19]

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors.

  • Stimulator Cell Preparation: Treat the PBMCs from one donor (stimulator cells) with a proliferation inhibitor such as mitomycin C or irradiation to prevent their division.

  • Co-culture: Co-culture the stimulator cells with PBMCs from the second donor (responder cells) in a 96-well plate at a suitable ratio (e.g., 1:1).

  • Compound Treatment: Add varying concentrations of the test compound (e.g., Fingolimod) to the co-cultures. Include a vehicle control and a positive control immunosuppressant.

  • Incubation: Incubate the plates for 5-7 days at 37°C in a humidified CO₂ incubator.

  • Proliferation Assay: Measure the proliferation of the responder cells using a suitable method, such as [³H]-thymidine incorporation or a dye-based proliferation assay (e.g., CFSE).

  • Data Analysis: Determine the effect of the compound on T-cell proliferation and calculate the IC50 value.

S1P Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of compounds for S1P receptors.[20]

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the desired S1P receptor subtype (e.g., S1P1).

  • Assay Buffer: Prepare an assay buffer containing 50 mM HEPES-Na (pH 7.5), 5 mM MgCl₂, 1 mM CaCl₂, and 0.5% fatty acid-free BSA.[20]

  • Competitive Binding: In a 96-well plate, combine the receptor-expressing membranes, a constant concentration of a radiolabeled S1P ligand (e.g., [³²P]S1P), and varying concentrations of the unlabeled test compound (e.g., Fingolimod-P).

  • Incubation: Incubate the mixture at room temperature for 30-60 minutes to allow binding to reach equilibrium.[20]

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound ligand using a filter-based method (e.g., glass fiber filters).

  • Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the Ki or IC50 value.

Rat Skin Allograft Model

This is a generalized in vivo model to assess the immunosuppressive efficacy of a compound.[21][22][23][24]

  • Animal Model: Use two genetically distinct strains of rats (e.g., Sprague-Dawley and Lewis rats).

  • Grafting Procedure:

    • Anesthetize a recipient rat.

    • Prepare a full-thickness skin graft bed on the dorsum of the recipient rat.

    • Harvest a full-thickness skin graft from a donor rat of a different strain.

    • Suture the donor skin graft onto the recipient's graft bed.

  • Compound Administration: Administer the test compound (e.g., Fingolimod) to the recipient rats daily, starting from the day of transplantation. A control group should receive a vehicle.

  • Monitoring: Monitor the grafts daily for signs of rejection (e.g., inflammation, necrosis).

  • Endpoint: The primary endpoint is the mean survival time of the skin grafts.

  • Histological Analysis: At the end of the study, grafts can be harvested for histological analysis to assess the degree of immune cell infiltration and tissue damage.

Conclusion

The development of Fingolimod from myriocin is a landmark achievement in drug discovery. It exemplifies a successful transition from a natural product lead with undesirable properties to a highly specific and effective therapeutic agent. This journey was made possible by a deep understanding of the underlying biology of both the initial lead compound and the desired therapeutic target. The distinct mechanisms of action of myriocin and Fingolimod, targeting sphingolipid biosynthesis and S1P receptor signaling respectively, offer valuable insights into the modulation of the immune system. The experimental protocols and quantitative data presented in this guide provide a foundation for further research into this important class of immunomodulatory drugs.

References

In vivo phosphorylation of Fingolimod to Fingolimod phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fingolimod (FTY720), a sphingosine-1-phosphate (S1P) receptor modulator, is a cornerstone in the oral treatment of relapsing-remitting multiple sclerosis. A prodrug, its therapeutic efficacy is entirely dependent on its in vivo phosphorylation to the active metabolite, Fingolimod-phosphate (FTY720-P). This technical guide provides an in-depth exploration of the enzymatic conversion of Fingolimod, the downstream signaling cascades initiated by its phosphorylated form, and detailed methodologies for its study. Quantitative data are presented for comparative analysis, and key processes are visualized through signaling pathway and experimental workflow diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

The Enzymatic Phosphorylation of Fingolimod

The bioactivation of Fingolimod is a critical step in its mechanism of action. This process is catalyzed by sphingosine (B13886) kinases, with two isoforms, Sphingosine Kinase 1 (SphK1) and Sphingosine Kinase 2 (SphK2), being responsible for this conversion.

The Role of Sphingosine Kinases

Fingolimod, a structural analog of sphingosine, serves as a substrate for both SphK1 and SphK2.[1][2] However, extensive research has demonstrated that SphK2 is the primary and more efficient enzyme for Fingolimod phosphorylation in vivo.[3][4] SphK2 exhibits a significantly higher affinity for Fingolimod compared to SphK1.[5] The tissue distribution of these kinases is also a key factor, with SphK2 being predominant in the heart, brain, and liver, while SphK1 is more abundant in the lungs and spleen.

Quantitative Analysis of Kinase Activity

The efficiency of SphK1 and SphK2 in phosphorylating Fingolimod can be quantitatively compared using enzyme kinetic parameters. While comprehensive kinetic data for both enzymes with Fingolimod as a substrate are not extensively reported in publicly available literature, some key findings provide a basis for comparison.

EnzymeMichaelis-Menten Constant (Km)Maximum Velocity (Vmax)Relative Efficacy
SphK1 Not consistently reportedNot consistently reportedLower
SphK2 ~ 5-10 µMNot consistently reported~30-fold higher than SphK1

Table 1: Comparative Enzyme Kinetics of Fingolimod Phosphorylation. This table summarizes the available quantitative data on the phosphorylation of Fingolimod by SphK1 and SphK2.

Downstream Signaling of Fingolimod-Phosphate

Once phosphorylated, Fingolimod-phosphate (FTY720-P) acts as a potent agonist at four of the five G protein-coupled S1P receptors: S1P1, S1P3, S1P4, and S1P5. This interaction initiates a cascade of intracellular signaling events that are central to the therapeutic effects of Fingolimod.

The binding of FTY720-P to S1P receptors, primarily S1P1 on lymphocytes, leads to the internalization and subsequent degradation of the receptor. This functional antagonism prevents lymphocytes from egressing from lymph nodes, thereby reducing their infiltration into the central nervous system.

The signaling pathways activated by FTY720-P are diverse and depend on the specific S1P receptor subtype and the G protein to which it couples. Key downstream signaling pathways include:

  • Gαi/o pathway: Activation of this pathway, primarily through S1P1, leads to the activation of Phosphoinositide 3-kinase (PI3K)/Akt, Rac, and Mitogen-activated protein kinase (MAPK) pathways, which are involved in cell survival and migration.

  • Gα12/13 pathway: This pathway can be activated by FTY720-P and leads to the activation of the Rho/ROCK pathway, influencing cell shape and motility.

  • STAT3 Pathway: FTY720-P has been shown to modulate the STAT3 pathway, which is involved in cell proliferation and differentiation.

Fingolimod_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Effects FTY720P Fingolimod-P S1PR1 S1P1 FTY720P->S1PR1 S1PR3 S1P3 FTY720P->S1PR3 S1PR4 S1P4 FTY720P->S1PR4 S1PR5 S1P5 FTY720P->S1PR5 Gai Gαi/o S1PR1->Gai S1PR3->Gai Ga1213 Gα12/13 S1PR3->Ga1213 PI3K PI3K Gai->PI3K Rac Rac Gai->Rac STAT3 STAT3 Gai->STAT3 PLC PLC Gai->PLC Rho Rho Ga1213->Rho Akt Akt PI3K->Akt CellSurvival Cell Survival Akt->CellSurvival CellMigration Cell Migration Rac->CellMigration LymphocyteSequestration Lymphocyte Sequestration STAT3->LymphocyteSequestration ROCK ROCK Rho->ROCK CytoskeletalRearrangement Cytoskeletal Rearrangement ROCK->CytoskeletalRearrangement

Fingolimod-P Signaling Pathways

Experimental Protocols

In Vitro Sphingosine Kinase Assay for Fingolimod Phosphorylation

This protocol outlines a method to measure the in vitro phosphorylation of Fingolimod by SphK1 or SphK2 using a radioactive assay.

Materials:

  • Recombinant human SphK1 or SphK2

  • Fingolimod (FTY720)

  • [γ-³²P]ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.1% Triton X-100)

  • Lipid vesicles (e.g., phosphatidylserine)

  • Thin Layer Chromatography (TLC) plates (e.g., silica (B1680970) gel 60)

  • TLC developing solvent (e.g., chloroform:methanol:acetic acid:water)

  • Phosphorimager or autoradiography film

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing kinase assay buffer, lipid vesicles, Fingolimod at various concentrations, and recombinant SphK1 or SphK2.

  • Initiate Reaction: Start the reaction by adding [γ-³²P]ATP to the mixture.

  • Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a quench solution (e.g., chloroform:methanol).

  • Lipid Extraction: Vortex the mixture and centrifuge to separate the organic and aqueous phases. Collect the lower organic phase containing the lipids.

  • TLC Separation: Spot the extracted lipids onto a TLC plate and develop the plate using an appropriate solvent system to separate Fingolimod-phosphate from unreacted Fingolimod and ATP.

  • Detection and Quantification: Dry the TLC plate and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled Fingolimod-phosphate. Quantify the radioactivity of the spots corresponding to Fingolimod-phosphate to determine the kinase activity.

Quantification of Fingolimod and Fingolimod-Phosphate in Biological Samples by LC-MS/MS

This protocol provides a general workflow for the simultaneous quantification of Fingolimod and Fingolimod-phosphate in plasma or whole blood using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Biological sample (plasma or whole blood)

  • Internal standards (e.g., deuterated Fingolimod and Fingolimod-phosphate)

  • Protein precipitation solvent (e.g., acetonitrile (B52724) or methanol)

  • LC-MS/MS system (including a suitable HPLC column, e.g., C18)

  • Mobile phases for chromatography

Procedure:

  • Sample Preparation:

    • To a known volume of the biological sample, add the internal standards.

    • Precipitate proteins by adding a cold protein precipitation solvent.

    • Vortex and centrifuge the sample to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • LC Separation:

    • Inject the supernatant onto the HPLC column.

    • Use a gradient elution with appropriate mobile phases to separate Fingolimod and Fingolimod-phosphate from other matrix components.

  • MS/MS Detection:

    • The eluent from the LC column is introduced into the mass spectrometer.

    • Use electrospray ionization (ESI) in positive ion mode.

    • Monitor specific precursor-to-product ion transitions for Fingolimod, Fingolimod-phosphate, and their respective internal standards in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Construct calibration curves using known concentrations of Fingolimod and Fingolimod-phosphate.

    • Quantify the concentrations of the analytes in the biological samples by comparing their peak area ratios to the internal standards against the calibration curves.

Experimental_Workflow cluster_invitro In Vitro Phosphorylation Assay cluster_invivo In Vivo Sample Analysis start Start: Reaction Mixture (Fingolimod, SphK, ATP) incubate Incubate at 37°C start->incubate stop Stop Reaction incubate->stop extract Lipid Extraction stop->extract tlc TLC Separation extract->tlc detect Detection & Quantification tlc->detect sample Biological Sample (Plasma/Blood) precipitate Protein Precipitation sample->precipitate separate LC Separation precipitate->separate ms_detect MS/MS Detection separate->ms_detect quantify Data Analysis & Quantification ms_detect->quantify

Experimental Workflow for Fingolimod Phosphorylation Studies

Conclusion

The in vivo phosphorylation of Fingolimod by sphingosine kinases, predominantly SphK2, is a pivotal step for its therapeutic activity. The resulting metabolite, Fingolimod-phosphate, modulates S1P receptors, leading to the sequestration of lymphocytes and exerting its immunomodulatory effects. Understanding the kinetics of this phosphorylation and the subsequent signaling pathways is crucial for the development of next-generation S1P receptor modulators. The experimental protocols detailed in this guide provide a framework for researchers to investigate the pharmacology of Fingolimod and similar compounds, ultimately contributing to the advancement of therapies for autoimmune diseases like multiple sclerosis.

References

Fingolimod Phosphate: An In-Depth Technical Guide to its Function as a Sphingosine-1-Phosphate Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fingolimod (B1672674), a structural analog of the endogenous signaling lipid sphingosine (B13886), represents a first-in-class oral therapy approved for the treatment of relapsing-remitting multiple sclerosis (MS).[1] Administered as a prodrug, fingolimod is rapidly phosphorylated in vivo by sphingosine kinases, primarily sphingosine kinase 2, to its active metabolite, fingolimod phosphate (B84403).[2] It is this phosphorylated form that functions as a potent modulator of sphingosine-1-phosphate (S1P) receptors, a family of G protein-coupled receptors (GPCRs) integral to a multitude of physiological processes, most notably the trafficking of lymphocytes. This technical guide provides a comprehensive overview of the mechanism of action, downstream signaling pathways, and key experimental protocols for the study of fingolimod phosphate as an S1P receptor modulator.

Mechanism of Action: Functional Antagonism of S1P1 Receptor

This compound exerts its primary therapeutic effect through its interaction with four of the five known S1P receptor subtypes: S1P1, S1P3, S1P4, and S1P5. It demonstrates high affinity for S1P1, S1P4, and S1P5, with a slightly lower affinity for S1P3, and notably lacks activity at the S1P2 receptor.[2]

The binding of this compound to the S1P1 receptor on lymphocytes initiates a cascade of events that ultimately leads to the sequestration of these immune cells within the lymph nodes, preventing their infiltration into the central nervous system (CNS) where they would otherwise contribute to the inflammatory demyelination characteristic of multiple sclerosis.[1]

Initially, this compound acts as an agonist at the S1P1 receptor, triggering its internalization. However, unlike the transient internalization induced by the endogenous ligand S1P which is followed by receptor recycling to the cell surface, this compound induces a persistent and irreversible internalization of the S1P1 receptor. This leads to the proteasomal degradation of the receptor, effectively rendering the lymphocyte unresponsive to the S1P gradient that normally governs its egress from the lymph nodes. This process is termed "functional antagonism."[3] The sustained downregulation of S1P1 receptors on lymphocytes is the cornerstone of fingolimod's immunomodulatory efficacy.

Quantitative Data

This compound Binding and Functional Activity
ParameterS1P1S1P3S1P4S1P5Reference
EC50 (nM) ~0.3-0.6~3~0.3-0.6~0.3-0.6[2]
pKd 5.69---[4]
IC50 (nM) 0.033 (in K562 and NK cells)---[5][6]
Fingolimod Pharmacokinetics in Healthy Volunteers
ParameterValueReference
Oral Bioavailability >90%[7][8]
Time to Maximum Concentration (Tmax) 12-16 hours[7]
Half-life (t1/2) 6-9 days[7][8]
Protein Binding >99.7%[7]
Clinical Efficacy of Fingolimod (0.5 mg) in Relapsing-Remitting Multiple Sclerosis
Clinical TrialOutcome MeasureFingolimod 0.5 mgPlacebo/ComparatorRelative Reduction/BenefitReference
FREEDOMS (24 months) Annualized Relapse Rate (ARR)0.180.40 (Placebo)55% reduction (p<0.001)[9]
3-Month Confirmed Disability Progression--30% risk reduction (p<0.02)[10]
Brain Volume Loss-0.84%-1.31% (Placebo)~36% reduction (p<0.001)[9]
TRANSFORMS (12 months) Annualized Relapse Rate (ARR)0.160.33 (IFNβ-1a IM)52% reduction[9]
Fingolimod-Induced Lymphocyte Reduction
ParameterReduction PercentageTime to NadirReference
Peripheral Blood Lymphocyte Count ~75-76%~2 hours post-administration[11][12]

Signaling Pathways

Upon binding of this compound to the S1P1 receptor, a conformational change in the receptor activates intracellular heterotrimeric G proteins, primarily of the Gi/o family. This initiates a downstream signaling cascade involving multiple effector molecules.

Fingolimod_Signaling cluster_cytoplasm Cytoplasm Fingolimod_P Fingolimod Phosphate S1P1 S1P1 Receptor Fingolimod_P->S1P1 Binds G_protein Gi/o S1P1->G_protein Activates Receptor_Internalization S1P1 Receptor Internalization & Degradation S1P1->Receptor_Internalization PLC Phospholipase C (PLC) G_protein->PLC PI3K PI3K G_protein->PI3K Ras Ras G_protein->Ras Akt Akt PI3K->Akt Rac Rac PI3K->Rac ERK ERK Ras->ERK Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival ERK->Cell_Survival Cell_Migration Cell Migration Rac->Cell_Migration

Caption: this compound Signaling Cascade.

Experimental Protocols

Radioligand Binding Assay for S1P Receptors

This protocol outlines a competitive binding assay to determine the binding affinity of test compounds for S1P receptors using a radiolabeled ligand, such as [32P]S1P.

Materials:

  • S1P receptor-expressing cell membranes (e.g., from CHO or HEK293 cells)

  • [32P]S1P (radiolabeled ligand)

  • Assay Buffer: 50 mM HEPES-Na (pH 7.5), 5 mM MgCl2, 1 mM CaCl2, 0.5% fatty acid-free BSA

  • Test compounds (e.g., this compound) dissolved in DMSO or methanol

  • 96-well glass fiber (GF/B) filtration plates

  • Scintillation counter

Procedure:

  • Dilute the S1P receptor membranes in ice-cold Assay Buffer to a final concentration of 1-2 µg per well.

  • Prepare serial dilutions of the test compounds in Assay Buffer. The final DMSO concentration should be kept low (e.g., <1%).

  • In a 96-well plate, add 50 µL of the diluted test compound solutions to the appropriate wells.

  • Add 50 µL of the diluted membrane preparation to each well.

  • Pre-incubate the plate for 30 minutes at room temperature with gentle agitation.

  • Prepare the [32P]S1P working solution in Assay Buffer to achieve a final concentration of 0.1-0.2 nM.

  • Add 50 µL of the [32P]S1P working solution to each well to initiate the binding reaction. The final reaction volume is 150 µL.

  • Incubate the plate for 60 minutes at room temperature with gentle agitation.

  • Terminate the binding reaction by rapidly filtering the contents of each well through the pre-soaked GF/B filtration plate using a vacuum manifold.

  • Wash each well three times with ice-cold Assay Buffer to remove unbound radioligand.

  • Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

  • Analyze the data using non-linear regression to determine the Ki or IC50 values of the test compounds.[13]

Radioligand_Binding_Workflow start Start prep_reagents Prepare Reagents: - Receptor Membranes - [32P]S1P - Test Compounds start->prep_reagents plate_setup Plate Setup: - Add Test Compounds - Add Receptor Membranes prep_reagents->plate_setup pre_incubation Pre-incubate (30 min, RT) plate_setup->pre_incubation add_radioligand Add [32P]S1P pre_incubation->add_radioligand incubation Incubate (60 min, RT) add_radioligand->incubation filtration Filter and Wash incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50/Ki) counting->analysis end End analysis->end GTP_Binding_Workflow start Start reagent_prep Prepare Reagents: - Membranes, [35S]GTPγS - Agonists, GDP start->reagent_prep assay_mix Mix Reagents in Plate reagent_prep->assay_mix incubation Incubate (30-60 min, 30°C) assay_mix->incubation filtration Filter and Wash incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Calculate Specific Binding (EC50, Emax) scintillation->data_analysis end End data_analysis->end

References

Biological targets of Fingolimod phosphate in the central nervous system

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Targets of Fingolimod (B1672674) Phosphate (B84403) in the Central Nervous System

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Fingolimod (FTY720) is an immunomodulatory drug approved for the treatment of relapsing forms of multiple sclerosis (MS). Following oral administration, it is phosphorylated by sphingosine (B13886) kinase 2 to its active metabolite, fingolimod phosphate. While its primary, well-established mechanism of action involves the functional antagonism of sphingosine-1-phosphate receptor 1 (S1P1) on lymphocytes, leading to their sequestration in lymph nodes and reduced infiltration into the central nervous system (CNS), a significant body of evidence demonstrates that fingolimod readily crosses the blood-brain barrier (BBB) and exerts direct effects on resident CNS cells.[1][2][3][4][5] This guide delineates the direct biological targets of this compound within the CNS, presenting quantitative data, key signaling pathways, and detailed experimental protocols to provide a comprehensive technical resource for the scientific community.

Primary Molecular Targets: Sphingosine-1-Phosphate (S1P) Receptors

This compound is a structural analog of the endogenous signaling lipid, sphingosine-1-phosphate. It acts as a potent modulator of four out of the five known G-protein-coupled S1P receptors (S1PRs): S1P1, S1P3, S1P4, and S1P5. It does not bind to the S1P2 receptor. Its interaction with these receptors on CNS cells is the foundation of its direct neurological effects. Initially, this compound acts as an agonist; however, chronic exposure leads to the internalization and degradation of the S1P1 receptor, resulting in a state of functional antagonism.

Quantitative Data: S1PR Binding Affinities

The binding affinity of this compound to S1P receptors is critical for its biological activity. The following table summarizes the reported binding affinities.

Receptor SubtypeLigandBinding Affinity (Ki, nM)Cell/SystemReference
S1P1Fingolimod-Phosphate~0.3 - 3.1Recombinant cell lines
S1P3Fingolimod-Phosphate~0.3 - 3.1Recombinant cell lines
S1P4Fingolimod-Phosphate~0.3 - 3.1Recombinant cell lines
S1P5Fingolimod-Phosphate~0.3 - 3.1Recombinant cell lines

Note: The available literature often provides a range for the high-affinity binding across the four receptor subtypes rather than distinct values for each.

Cellular Targets and Biological Effects in the CNS

This compound directly modulates the function of all major cell types within the CNS, which ubiquitously express S1P receptors. These interactions contribute to neuroprotective, anti-inflammatory, and potentially remyelinating effects independent of its peripheral immunomodulation.

Astrocytes

Astrocytes, the most abundant glial cells in the CNS, are critical regulators of inflammation and neuronal health. They express S1P1, S1P3, and S1P5 receptors. Fingolimod's efficacy in the experimental autoimmune encephalomyelitis (EAE) animal model is lost when the S1P1 receptor is specifically knocked out on astrocytes, highlighting their importance as a direct target.

Key Effects:

  • Reduces Astrogliosis: Fingolimod treatment limits the reactive proliferation of astrocytes (astrogliosis), a hallmark of neuroinflammation and injury.

  • Suppresses Pro-inflammatory Activation: It inhibits the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, IL-6, and CXCL10, by astrocytes.

  • Modulates Signaling Pathways: Fingolimod has been shown to reduce the phosphorylation of key inflammatory signaling molecules in astrocytes, including those in the MAPK and PI3K/Akt pathways.

Oligodendrocytes and Myelin Repair

Oligodendrocytes are responsible for producing and maintaining the myelin sheath in the CNS. Both oligodendrocyte precursor cells (OPCs) and mature oligodendrocytes express S1P1, S1P3, and S1P5 receptors.

Key Effects:

  • Promotes Oligodendrocyte Survival: Fingolimod has been shown to support the survival of mature oligodendrocytes.

  • Attenuates Demyelination: In animal models, fingolimod attenuates injury to oligodendrocytes and myelin, suggesting a protective effect that is independent of its action on peripheral lymphocytes.

  • Enhances Remyelination: Some studies suggest that fingolimod may promote endogenous repair mechanisms and remyelination.

Neurons

Neurons express S1P receptors and are a direct target for the neuroprotective effects of this compound.

Key Effects:

  • Neuroprotection: Fingolimod protects neurons from excitotoxic death and reduces axonal loss in EAE models.

  • Promotes Pro-Survival Signaling: It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF) and inhibit the pro-apoptotic Caspase-3 pathway.

Microglia

Microglia are the resident immune cells of the CNS. Fingolimod modulates their activation state, shifting them from a pro-inflammatory to a more homeostatic phenotype.

Key Effects:

  • Reduces Microglial Activation: Fingolimod treatment leads to reduced microglial activation and production of pro-inflammatory cytokines.

  • Inhibits Inflammasome Activation: The S1P1 receptor has been linked to the activation of the NLRP3 inflammasome in microglia, a pathway that fingolimod may inhibit.

Blood-Brain Barrier (BBB) Endothelial Cells

The integrity of the BBB is compromised in MS, allowing immune cells to infiltrate the CNS. Brain microvascular endothelial cells (BMECs) express S1P receptors and are a direct target of fingolimod.

Key Effects:

  • Enhances Barrier Integrity: Fingolimod enhances BBB properties by upregulating the tight junction protein claudin-5.

  • Reduces Immune Cell Adhesion: It downregulates the expression of adhesion molecules like VCAM-1, which are necessary for immune cell trafficking across the BBB.

Signaling Pathways Modulated by this compound

This compound binding to S1P receptors on CNS cells triggers several downstream signaling cascades that mediate its biological effects. The S1P1 receptor, a primary target, couples exclusively to the Gi/o family of G-proteins.

S1P1 Receptor Downstream Signaling

The diagram below illustrates the key signaling pathways initiated by S1P1 receptor activation, which are subsequently modulated by this compound's functional antagonism.

S1P1_Signaling FingP Fingolimod-P S1P1 S1P1 Receptor FingP->S1P1 Binds & Activates Gi Gαi/o S1P1->Gi Activates Internalization Receptor Internalization (Functional Antagonism) S1P1->Internalization Chronic Exposure PI3K PI3K Gi->PI3K Rac1 Rac1 Gi->Rac1 STAT3 STAT3 Gi->STAT3 PLC PLC Gi->PLC Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Cytoskeleton Cytoskeletal Rearrangement Rac1->Cytoskeleton GeneTranscription Gene Transcription STAT3->GeneTranscription PLC->GeneTranscription

Caption: S1P1 receptor signaling pathways modulated by Fingolimod-P in CNS cells.

Overall CNS Effects Workflow

The following diagram illustrates the logical relationship between fingolimod crossing the BBB and its effects on various CNS cell types.

Fingolimod_CNS_Effects cluster_cns Central Nervous System Fingolimod Oral Fingolimod FingP_P Fingolimod-P (Peripheral) Fingolimod->FingP_P Phosphorylation BBB Crosses Blood-Brain Barrier FingP_P->BBB FingP_CNS Fingolimod-P (CNS) BBB->FingP_CNS Astrocytes Astrocytes FingP_CNS->Astrocytes Oligodendrocytes Oligodendrocytes FingP_CNS->Oligodendrocytes Neurons Neurons FingP_CNS->Neurons Microglia Microglia FingP_CNS->Microglia BMEC BBB Endothelial Cells FingP_CNS->BMEC Outcome1 ↓ Astrogliosis ↓ Inflammation Astrocytes->Outcome1 Outcome2 ↑ Myelin Protection ↑ Remyelination Oligodendrocytes->Outcome2 Outcome3 ↑ Neuroprotection ↓ Axonal Loss Neurons->Outcome3 Outcome4 ↓ Microglial Activation Microglia->Outcome4 Outcome5 ↑ BBB Integrity BMEC->Outcome5

Caption: Overview of Fingolimod's mechanism of action within the CNS.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound in the CNS.

Western Blot Analysis of NF-κB p65 Subunit in BMECs

This protocol is adapted from studies investigating the effect of fingolimod on BBB integrity.

Objective: To quantify changes in the expression of the NF-κB p65 subunit in human brain microvascular endothelial cells (BMECs) after treatment with this compound and exposure to MS patient sera.

Methodology:

  • Cell Culture: Human BMECs are cultured to confluence in appropriate endothelial cell growth medium.

  • Pretreatment: Cells are pre-treated with this compound (concentration range typically in nM) for a specified period (e.g., 24 hours). Control cells receive vehicle only.

  • Stimulation: Following pretreatment, the medium is replaced with a medium containing sera from MS patients (e.g., 10% v/v) for a defined duration (e.g., 6-24 hours) to induce an inflammatory response.

  • Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA (bicinchoninic acid) protein assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are mixed with Laemmli sample buffer, denatured by heating, and separated by size on a 10% sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Electrotransfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 [TBST]).

    • The membrane is incubated overnight at 4°C with a primary antibody specific for the p65 subunit of NF-κB. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

    • The membrane is washed multiple times with TBST.

    • The membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

  • Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software (e.g., ImageJ). The expression of p65 is normalized to the corresponding loading control.

Experimental Workflow Diagram: Western Blot

Western_Blot_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A 1. Culture BMECs B 2. Pretreat with Fingolimod-P A->B C 3. Stimulate with MS Sera B->C D 4. Lyse Cells & Quantify Protein C->D E 5. SDS-PAGE Separation D->E F 6. Transfer to PVDF Membrane E->F G 7. Immunoblotting (Primary & Secondary Abs) F->G H 8. ECL Detection G->H I 9. Densitometry Analysis H->I

Caption: Standard experimental workflow for Western blot analysis.

Conclusion

The therapeutic efficacy of fingolimod in multiple sclerosis is not solely attributable to its effects on peripheral lymphocyte trafficking. Compelling evidence from both preclinical and clinical studies demonstrates that this compound acts directly within the central nervous system. Its primary molecular targets are the S1P receptors (S1P1, S1P3, S1P4, and S1P5) expressed on astrocytes, oligodendrocytes, neurons, microglia, and endothelial cells of the blood-brain barrier. By modulating these targets, this compound suppresses neuroinflammatory processes, enhances BBB integrity, provides direct neuroprotection, and may contribute to myelin repair. A thorough understanding of these CNS-specific mechanisms is crucial for optimizing current therapeutic strategies and for the development of next-generation S1P receptor modulators with improved CNS-targeting profiles.

References

Pharmacokinetics and Pharmacodynamics of Oral Fingolimod in Preclinical Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fingolimod (B1672674) (FTY720), an oral sphingosine-1-phosphate (S1P) receptor modulator, is a significant therapeutic agent. Its efficacy is intrinsically linked to its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This guide provides a comprehensive overview of the preclinical PK and PD of oral fingolimod in various animal models, including dogs, rats, and mice. The information herein is intended to support further research and development of S1P receptor modulators. All quantitative data is presented in structured tables for comparative analysis, and key experimental protocols are detailed. Signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Pharmacokinetics of Oral Fingolimod

Fingolimod is a prodrug that is readily absorbed upon oral administration and subsequently phosphorylated by sphingosine (B13886) kinases to its active metabolite, fingolimod-phosphate (fingolimod-P). The pharmacokinetic properties of fingolimod have been characterized in several preclinical species.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of oral fingolimod in dogs, mice, and rats. It is important to note that comprehensive oral pharmacokinetic data for fingolimod in mice and rats is not extensively available in the public domain, with some studies focusing on derivatives or alternative routes of administration.

Table 1: Pharmacokinetic Parameters of Oral Fingolimod in Beagle Dogs [1]

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUClast (ng·h/mL)AUCinf (ng·h/mL)
0.010.612.041.452.3
0.053.714.7238.6318.0
0.14.821.3311.1361.1

Table 2: Pharmacokinetic Parameters of Oral Fingolimod in Mice

Species/StrainDose (mg/kg)Cmax (µg/mL)Tmax (h)Bioavailability (%)Notes
C57BL/6 J MiceNot SpecifiedNot Reported~10Not ReportedTmax for oral solution was reported to be approximately 10 hours[2].
5xFAD MiceNot ReportedNot ReportedNot ReportedNot ReportedA dose-response study was conducted, but PK parameters were not detailed.
CD-1 Mice0.3Not ReportedNot ReportedNot ReportedUsed in an EAE model; PK parameters were not a focus of the publication.

Note: A study on a fingolimod derivative, OSU-2S, in mice showed an apparent oral bioavailability of 16% at 10 mg/kg and 69% at 50 mg/kg.

Table 3: Pharmacokinetic Parameters of Oral Fingolimod in Rats

Species/StrainDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)Notes
Sprague-Dawley1Not ReportedNot ReportedNot ReportedNot ReportedA study mentions a pharmacokinetic analysis after a single oral dose but does not present the data in the abstract. The half-life in rats after systemic administration is reported to be 19-23 hours.[3][4]

Note: A study on the fingolimod derivative, OSU-2S, in rats indicated an oral bioavailability of 24%, 35%, and 28% at doses of 10, 30, and 100 mg/kg, respectively.

Pharmacodynamics of Oral Fingolimod

The primary pharmacodynamic effect of fingolimod is the sequestration of lymphocytes in secondary lymphoid organs, leading to a dose-dependent reduction in peripheral blood lymphocyte counts. This is mediated by the functional antagonism of S1P1 receptors on lymphocytes.

Data Presentation: Pharmacodynamic Effects

Table 4: Lymphocyte Reduction Following Oral Fingolimod Administration in Beagle Dogs [1]

Dose (mg/kg)Maximum Lymphocyte Reduction (%)Time to Nadir (h)
0.0150.312
0.0580.416 and 36
0.181.236

Table 5: Lymphocyte Reduction Following Oral Fingolimod Administration in Mice

Species/StrainDose (mg/kg/day)Lymphocyte ReductionNotes
5xFAD Mice0.3Significant decreaseA dose-dependent reduction in the percentage of lymphocytes in the blood was observed. The 0.3 mg/kg/day and 1 mg/kg/day doses resulted in a significant decrease compared to untreated mice. The lowest dose of 0.03 mg/kg/day had no effect on circulating lymphocyte counts.[5][6]
5xFAD Mice1Significant decreaseA dose-dependent reduction in the percentage of lymphocytes in the blood was observed. The 0.3 mg/kg/day and 1 mg/kg/day doses resulted in a significant decrease compared to untreated mice. The lowest dose of 0.03 mg/kg/day had no effect on circulating lymphocyte counts.[5][6]
CD-1 MiceNot SpecifiedSignificant decreaseFingolimod treatment significantly reduced the number of lymphocytes found in blood and brain samples compared to the vehicle group in a model of intracerebral hemorrhage.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings.

Animal Models
  • Experimental Autoimmune Encephalomyelitis (EAE) Model: This is a commonly used model for multiple sclerosis. EAE is induced in rodents, typically mice or rats, by immunization with myelin antigens. Fingolimod has been shown to be effective in both prophylactic and therapeutic settings in EAE models.[7]

  • Intracerebral Hemorrhage (ICH) Model: Investigates the neuroprotective effects of fingolimod. In rodents, ICH can be induced by intrastriatal infusions of collagenase or autologous blood.

  • Healthy Beagle Dogs, Sprague-Dawley Rats, and various mouse strains (C57BL/6, CD-1, 5xFAD): Used for pharmacokinetic and pharmacodynamic characterization.

Drug Administration
  • Oral Gavage: A common method for precise oral administration in rodents. Fingolimod is typically dissolved or suspended in a suitable vehicle, such as water.[7][8]

  • Oral Capsules: Used for administration in larger animals like dogs.[1]

Sample Collection and Analysis
  • Blood Sampling: For pharmacokinetic analysis, blood samples are typically collected at multiple time points post-dose via methods such as retro-orbital puncture in mice or from the jugular vein in dogs.[1] For pharmacodynamic assessment of lymphocyte counts, whole blood is collected.

  • Analytical Method: The quantification of fingolimod and its phosphate (B84403) metabolite in biological matrices is predominantly performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity.[3][9][10][11]

    • Sample Preparation: Typically involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction.[9]

    • Chromatography: Reverse-phase columns, such as C18 or Cyano columns, are commonly used for separation.[3][9]

    • Detection: A triple quadrupole mass spectrometer operating in positive ionization mode is often employed.[3]

Signaling Pathways and Experimental Workflows

Visual representations of the molecular mechanisms and experimental processes provide a clear and concise understanding of the complex interactions and procedures involved.

Fingolimod Signaling Pathway

Fingolimod's mechanism of action centers on its interaction with S1P receptors. After being phosphorylated to fingolimod-P, it acts as a functional antagonist of the S1P1 receptor on lymphocytes. This leads to the internalization and degradation of the receptor, preventing lymphocytes from egressing from lymph nodes and entering the circulation.[12][13]

Fingolimod_Signaling_Pathway cluster_blood Bloodstream cluster_cell Cellular Environment cluster_lymphocyte Lymphocyte Fingolimod Oral Fingolimod SphK2 Sphingosine Kinase 2 (SphK2) Fingolimod->SphK2 Phosphorylation Fingolimod_P Fingolimod-Phosphate (Active Metabolite) SphK2->Fingolimod_P S1P1_receptor S1P1 Receptor Fingolimod_P->S1P1_receptor Binds to Internalization S1P1 Receptor Internalization & Degradation S1P1_receptor->Internalization Induces Reduced_Egress Reduced Egress from Lymph Nodes Internalization->Reduced_Egress Leads to Lymphocyte_Sequestration Lymphocyte Sequestration in Lymph Nodes Reduced_Egress->Lymphocyte_Sequestration

Caption: Fingolimod's mechanism of action via S1P1 receptor modulation.
Preclinical Pharmacokinetic Study Workflow

A typical workflow for a preclinical pharmacokinetic study of oral fingolimod involves several key steps, from animal preparation to data analysis.

PK_Workflow start Start: Select Preclinical Model dosing Oral Administration of Fingolimod (e.g., gavage) start->dosing sampling Serial Blood Sampling at Pre-defined Time Points dosing->sampling processing Plasma/Blood Processing and Storage sampling->processing analysis Quantification of Fingolimod and Fingolimod-P (LC-MS/MS) processing->analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, etc.) analysis->pk_analysis end End: Report PK Profile pk_analysis->end

Caption: General workflow for a preclinical pharmacokinetic study.
Preclinical Pharmacodynamic Study Workflow

Pharmacodynamic studies of fingolimod in preclinical models primarily focus on quantifying the reduction in peripheral lymphocyte counts.

PD_Workflow start Start: Select Preclinical Model & Dose dosing Oral Administration of Fingolimod start->dosing sampling Blood Sampling at Baseline and Post-dose dosing->sampling cell_count Automated Hematology Analyzer for Lymphocyte Count sampling->cell_count pd_analysis Calculate Percentage Reduction in Lymphocyte Count cell_count->pd_analysis end End: Report PD Effect pd_analysis->end

Caption: General workflow for a preclinical pharmacodynamic study.

Conclusion

This technical guide provides a consolidated resource on the preclinical pharmacokinetics and pharmacodynamics of oral fingolimod. The data presented in the tables, along with the detailed experimental protocols and visual diagrams, offer a foundational understanding for researchers and drug development professionals. While significant data exists, particularly for the canine model, there remains a need for more comprehensive and publicly available oral pharmacokinetic data in rodent models to further refine our understanding and facilitate the development of new S1P receptor modulators. The methodologies and findings summarized herein should serve as a valuable reference for the design and interpretation of future preclinical studies in this important therapeutic area.

References

Structure-Activity Relationship of Fingolimod Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fingolimod (FTY720), the first oral disease-modifying therapy approved for relapsing-remitting multiple sclerosis, is a sphingosine-1-phosphate (S1P) receptor modulator.[1] It acts as a prodrug, requiring phosphorylation in vivo by sphingosine (B13886) kinase 2 (SphK2) to its active form, Fingolimod-phosphate (Fingolimod-P).[2][3] Fingolimod-P is a non-selective agonist at four of the five S1P receptor subtypes: S1P1, S1P3, S1P4, and S1P5.[2][4] Its therapeutic effects in multiple sclerosis are primarily attributed to its action on the S1P1 receptor on lymphocytes, leading to receptor internalization and degradation. This process, known as functional antagonism, prevents the egress of lymphocytes from lymph nodes, thereby reducing their infiltration into the central nervous system.

The non-selective profile of Fingolimod, particularly its activity at the S1P3 receptor, has been associated with adverse effects such as transient bradycardia. This has driven extensive research into the development of second-generation S1P receptor modulators with improved selectivity for the S1P1 receptor, aiming for a better safety profile while retaining therapeutic efficacy. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of Fingolimod analogues, focusing on how modifications to its core structure—the polar head group, the hydrophobic tail, and the linker—influence their potency and selectivity for S1P receptor subtypes.

Core Structure of Fingolimod

The structure of Fingolimod can be conceptually divided into three key regions, each amenable to modification to alter its pharmacological properties:

  • Polar Head Group: The 2-amino-1,3-propanediol (B45262) moiety is crucial for phosphorylation by SphK2. Modifications in this region can affect the rate of phosphorylation and the interaction of the resulting phosphate (B84403) group with the S1P receptors.

  • Hydrophobic Tail: The octylphenyl group is responsible for the lipophilic character of the molecule, facilitating its passage through cell membranes. Alterations to the length, branching, and substitution of this tail can impact binding affinity and receptor selectivity.

  • Linker: The ethyl group connecting the phenyl ring to the amino-propanediol head group provides conformational flexibility. Modifications to the linker can influence the orientation of the head group and hydrophobic tail within the receptor binding pocket.

Structure-Activity Relationship (SAR) of Fingolimod Analogues

The following tables summarize the quantitative SAR data for Fingolimod and its analogues, detailing their binding affinities (Ki) and functional potencies (EC50) at the S1P1, S1P3, S1P4, and S1P5 receptor subtypes.

Table 1: S1P Receptor Activity of Fingolimod-Phosphate

CompoundS1P1 EC50 (nM)S1P3 EC50 (nM)S1P4 EC50 (nM)S1P5 EC50 (nM)Reference(s)
Fingolimod-P~0.3-0.6~3~0.3-0.6~0.3-0.6

Table 2: SAR of Fingolimod Analogues with Head Group Modifications

CompoundModificationS1P1 EC50 (nM)S1P3 ActivityS1P4 ActivityS1P5 ActivityKey FindingReference(s)
ST-1893Morpholino derivativeNot specifiedNo activityNo activityNo activityS1P1 selective agonist
ST-1894Morpholino derivativeNot specifiedNo activityNo activityNo activityS1P1 selective agonist

Table 3: SAR of Fingolimod Analogues with Hydrophobic Tail/Linker Modifications

CompoundModificationS1P1 Internalization Efficacy (%)Key FindingReference(s)
Serinolamide ANatural product with a long aliphatic chainLess than 80%Moderate S1P1 internalization
Compound 19Serinolamide derivative with phenyl moiety147%Superior S1P1 internalization compared to Serinolamide A and Fingolimod
Compound 21Serinolamide derivative with phenyl moiety>80%Improved S1P1 internalization compared to Serinolamide A

Signaling Pathways and Experimental Workflows

The interaction of Fingolimod-P with the S1P1 receptor initiates a cascade of intracellular events. The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for screening new Fingolimod analogues.

Fingolimod_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Fingolimod-P Fingolimod-P S1P1 S1P1 Receptor Fingolimod-P->S1P1 Binds to G_protein Gαi/Gβγ S1P1->G_protein Activates Beta_Arrestin β-Arrestin S1P1->Beta_Arrestin Recruits Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) G_protein->Downstream Initiates Internalization Receptor Internalization & Degradation Beta_Arrestin->Internalization Mediates

Caption: Fingolimod-Phosphate Signaling at the S1P1 Receptor.

Experimental_Workflow start Design & Synthesize Fingolimod Analogues primary_screen Primary Screen: Radioligand Binding Assay (S1P1, S1P3, S1P4, S1P5) start->primary_screen functional_assay Functional Assay: GTPγS or β-Arrestin Assay (for hits from primary screen) primary_screen->functional_assay Active Compounds selectivity_panel Selectivity Profiling: Full panel of S1P receptors functional_assay->selectivity_panel Potent Agonists in_vivo In Vivo Studies: (e.g., Lymphopenia in mice) selectivity_panel->in_vivo Selective Compounds lead_optimization Lead Optimization in_vivo->lead_optimization Efficacious Compounds

Caption: Screening Cascade for Novel Fingolimod Analogues.

Experimental Protocols

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound for a specific S1P receptor subtype by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Membrane preparations from cells overexpressing a specific human S1P receptor subtype (e.g., CHO or HEK293 cells).

  • Radioligand: [³²P]S1P or a suitable tritiated agonist/antagonist.

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.4.

  • Test compounds (Fingolimod analogues).

  • Non-specific binding control: High concentration of a non-radiolabeled S1P receptor ligand.

  • Glass fiber filter plates.

  • Scintillation counter.

Procedure:

  • Thaw the membrane preparations on ice and resuspend in assay buffer.

  • In a 96-well plate, add assay buffer, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.

  • To determine non-specific binding, a separate set of wells should contain the radioligand and a high concentration of a non-radiolabeled ligand.

  • Initiate the binding reaction by adding the membrane preparation to each well.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the reaction by rapid filtration through the glass fiber filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, and then measure the radioactivity retained on the filters using a scintillation counter.

  • The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

GTPγS Functional Assay

This assay measures the functional activity (EC50) of a compound by quantifying its ability to stimulate the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.

Materials:

  • Membrane preparations from cells overexpressing a specific S1P receptor subtype.

  • [³⁵S]GTPγS.

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • GDP.

  • Test compounds.

  • Scintillation proximity assay (SPA) beads (optional, for a homogeneous assay format).

Procedure:

  • Pre-incubate the membrane preparations with GDP in assay buffer on ice.

  • In a 96-well plate, add the membrane/GDP mixture, varying concentrations of the test compound, and assay buffer.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • If using a filtration assay, terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

  • If using an SPA-based assay, add SPA beads and incubate to allow the beads to capture the membranes.

  • Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • The EC50 value (the concentration of the test compound that produces 50% of the maximal response) is determined by non-linear regression analysis of the dose-response curve.

β-Arrestin Recruitment Assay

This cell-based assay measures the recruitment of β-arrestin to the activated S1P receptor, a key step in receptor desensitization and internalization.

Materials:

  • A cell line engineered to co-express an S1P receptor and a β-arrestin fusion protein linked to a reporter system (e.g., enzyme fragment complementation, such as DiscoveRx's PathHunter).

  • Cell culture medium and reagents.

  • Test compounds.

  • Substrate for the reporter system (e.g., chemiluminescent or fluorescent substrate).

  • A microplate reader capable of detecting the reporter signal.

Procedure:

  • Seed the engineered cells in a 96-well or 384-well plate and allow them to attach overnight.

  • Replace the culture medium with a serum-free medium and incubate for a period to starve the cells and reduce basal receptor activity.

  • Add varying concentrations of the test compounds to the cells.

  • Incubate for a specified time (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.

  • Add the detection reagents containing the substrate for the reporter enzyme.

  • Incubate for a further period to allow the enzymatic reaction to proceed.

  • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • The EC50 value is determined by plotting the signal intensity against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The structure-activity relationship of Fingolimod analogues is a complex but critical area of research in the quest for safer and more effective immunomodulatory therapies. By systematically modifying the polar head group, hydrophobic tail, and linker, researchers have been able to develop second-generation S1P receptor modulators with enhanced selectivity for the S1P1 receptor, thereby minimizing off-target effects. The quantitative data and experimental protocols presented in this guide provide a valuable resource for scientists and drug development professionals working to further refine the pharmacological profile of this important class of therapeutic agents. The continued exploration of the SAR of Fingolimod analogues holds the promise of delivering novel treatments for multiple sclerosis and other autoimmune diseases with improved safety and efficacy.

References

The Cellular Maestro: Fingolimod's Modulation of Lymphocyte Trafficking

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fingolimod (FTY720), a sphingosine-1-phosphate (S1P) receptor modulator, represents a paradigm shift in the management of relapsing-remitting multiple sclerosis (MS). Its primary mechanism of action involves a profound alteration of lymphocyte trafficking, effectively sequestering these immune cells within secondary lymphoid organs and preventing their infiltration into the central nervous system (CNS). This technical guide delves into the core cellular and molecular mechanisms by which Fingolimod exerts its effects on lymphocyte trafficking. We will explore the intricate signaling pathways, present quantitative data on its impact on lymphocyte populations, and provide detailed experimental protocols for key assays used to elucidate its activity.

Introduction

The pathogenesis of multiple sclerosis is centrally mediated by the infiltration of autoreactive lymphocytes into the CNS, where they initiate an inflammatory cascade leading to demyelination and axonal damage. A key strategy in MS therapy is to disrupt this pathological migration. Fingolimod, a structural analog of sphingosine (B13886), is a prodrug that is phosphorylated in vivo by sphingosine kinase 2 to its active form, fingolimod-phosphate (Fingolimod-P).[1][2][3] Fingolimod-P then acts as a functional antagonist of the S1P1 receptor on lymphocytes.[4][5] This guide will provide a comprehensive overview of the cellular effects of Fingolimod on lymphocyte trafficking, offering a valuable resource for researchers in immunology and drug development.

Mechanism of Action: S1P Receptor Modulation

The egress of lymphocytes from secondary lymphoid organs, such as lymph nodes, is a tightly regulated process governed by a chemotactic gradient of S1P. Lymphocytes express S1P1 receptors, and the higher concentration of S1P in the blood and lymph compared to the lymphoid tissue acts as a signal for their exit.

Fingolimod-P, by binding to the S1P1 receptor, initially acts as an agonist, triggering the internalization and subsequent degradation of the receptor. This downregulation of S1P1 renders lymphocytes unresponsive to the S1P gradient, effectively trapping them within the lymph nodes. This sequestration of lymphocytes, particularly naive and central memory T cells, leads to a significant reduction in the number of circulating lymphocytes, thereby limiting the autoimmune assault on the CNS.

Signaling Pathways

The binding of S1P or Fingolimod-P to the S1P1 receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. S1P1 couples primarily to the Gi/o family of G proteins.

Diagram of the S1P1 Signaling Pathway

S1P1_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm S1P_FingolimodP S1P / Fingolimod-P S1P1R S1P1 Receptor S1P_FingolimodP->S1P1R Binds G_protein Gi/o Protein S1P1R->G_protein Activates Receptor_Internalization Receptor Internalization & Degradation S1P1R->Receptor_Internalization Functional Antagonism (Fingolimod-P) AC Adenylyl Cyclase G_protein->AC Inhibits PI3K PI3K G_protein->PI3K Activates PLC PLC G_protein->PLC Activates Rac Rac G_protein->Rac cAMP ↓ cAMP AC->cAMP Akt Akt PI3K->Akt PKC PKC PLC->PKC Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Ras_MAPK Ras/MAPK Pathway PKC->Ras_MAPK Ras_MAPK->Cell_Survival Cell_Migration Cell Migration & Adhesion Rac->Cell_Migration

Caption: S1P1 receptor signaling cascade upon ligand binding.

Quantitative Effects on Lymphocyte Populations

Fingolimod treatment leads to a rapid and sustained reduction in peripheral blood lymphocyte counts. This effect is selective, with a more pronounced impact on certain lymphocyte subsets.

Table 1: Summary of Fingolimod's Effect on Peripheral Blood Lymphocyte Counts

ParameterBaseline (Mean ± SD)Post-Fingolimod Treatment (Mean ± SD)Percentage ReductionReference
Total Lymphocytes
Study 1 (12 months)1.8 x 10⁹/L (approx.)0.5 x 10⁹/L (approx.)~70-75%
Study 2 (1 month)2.0 x 10⁹/L (approx.)0.6 x 10⁹/L (approx.)~70%
Study 3 (up to 36 months)VariesReaches steady state after 6 months~70%
T Lymphocytes (CD3+)
Study 1 (6 months)72.9% ± 5.558.2% ± 12.0Significant Decrease
Study 2 (6 months)Similar to controlSignificantly decreased-
T Helper Cells (CD4+)
Study 1 (12 months)Predominantly affectedDramatic reductionp<0.001
Study 2 (6 months)48.3% ± 7.222.0% ± 1.4Significant Decrease (p<0.01)
Cytotoxic T Cells (CD8+)
Study 1 (12 months)ReducedLess pronounced reduction than CD4+p<0.001
Study 2 (6 months)31.8% ± 7.857.8% ± 13.2Relative Increase
B Lymphocytes (CD19+)
Study 1 (12 months)Predominantly affectedDramatic reductionp<0.001
Study 2 (6 months)13.2% ± 5.85.3% ± 2.7Significant Decrease (p<0.001)
Natural Killer (NK) Cells
Study 1 (12 months)Moderately affectedModerate reductionp=0.04
Study 2 (6 months)UnchangedUnchanged-

Note: The values presented are approximations derived from multiple studies and are intended for comparative purposes. Actual values may vary depending on the patient population and study design.

Fingolimod preferentially sequesters naive and central memory T cells, which express the chemokine receptor CCR7 and are crucial for initiating immune responses in lymph nodes. Effector memory T cells, which are important for peripheral immune surveillance, are less affected.

Experimental Protocols

Quantification of Peripheral Blood Lymphocyte Subsets by Flow Cytometry

This protocol outlines a general procedure for the immunophenotyping of lymphocyte subsets from whole blood.

Diagram of the Flow Cytometry Workflow

Flow_Cytometry_Workflow Start Whole Blood Collection (EDTA tube) Incubation Incubation with Fluorochrome-conjugated Monoclonal Antibodies Start->Incubation Lysis Red Blood Cell Lysis Incubation->Lysis Wash Washing and Centrifugation Lysis->Wash Acquisition Sample Acquisition on Flow Cytometer Wash->Acquisition Analysis Data Analysis (Gating and Quantification) Acquisition->Analysis End Results: Absolute Counts and Percentages of Lymphocyte Subsets Analysis->End

Caption: General workflow for lymphocyte subset analysis by flow cytometry.

Materials:

  • Whole blood collected in EDTA tubes

  • Phosphate-buffered saline (PBS)

  • FACS Lysing Solution

  • Fluorochrome-conjugated monoclonal antibodies against lymphocyte surface markers (e.g., CD3, CD4, CD8, CD19, CD56)

  • Flow cytometer (e.g., FACSCanto II)

  • Analysis software (e.g., Kaluza)

Procedure:

  • Blood Collection: Collect peripheral blood samples from patients before and at specified time points after Fingolimod treatment.

  • Antibody Staining: a. Aliquot 100 µL of whole blood into a flow cytometry tube. b. Add the predetermined optimal concentration of each fluorochrome-conjugated monoclonal antibody. c. Vortex gently and incubate for 20-30 minutes at room temperature in the dark.

  • Red Blood Cell Lysis: a. Add 2 mL of 1X FACS Lysing Solution to each tube. b. Vortex immediately and incubate for 10-15 minutes at room temperature in the dark.

  • Washing: a. Centrifuge the tubes at 300-400 x g for 5 minutes. b. Decant the supernatant and resuspend the cell pellet in 2 mL of PBS. c. Repeat the centrifugation and washing step.

  • Sample Acquisition: a. Resuspend the final cell pellet in an appropriate volume of PBS (e.g., 300-500 µL). b. Acquire the samples on the flow cytometer according to the manufacturer's instructions.

  • Data Analysis: a. Gate on the lymphocyte population based on forward and side scatter properties. b. Further gate on specific lymphocyte subsets based on the expression of surface markers (e.g., CD3+ for T cells, CD3+CD4+ for T helper cells). c. Determine the percentage and absolute count of each lymphocyte subset.

S1P1 Receptor Internalization Assay

This protocol describes a method to visualize and quantify the internalization of the S1P1 receptor upon stimulation with Fingolimod-P.

Diagram of the S1P1 Receptor Internalization Assay Workflow

S1P1_Internalization_Workflow Start Cell Culture (e.g., HEK293 cells expressing S1P1-GFP) Stimulation Stimulation with Fingolimod-P Start->Stimulation Fixation Cell Fixation Stimulation->Fixation Staining Nuclear Staining (e.g., DAPI) Fixation->Staining Imaging Fluorescence Microscopy or High-Content Imaging Staining->Imaging Analysis Quantification of Receptor Internalization Imaging->Analysis End Results: Decreased membrane fluorescence, Increased intracellular fluorescence Analysis->End

Caption: Workflow for assessing S1P1 receptor internalization.

Materials:

  • Cell line stably expressing a fluorescently tagged S1P1 receptor (e.g., S1P1-GFP)

  • Cell culture medium and supplements

  • Fingolimod-P

  • Paraformaldehyde (PFA) for cell fixation

  • Nuclear stain (e.g., DAPI)

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Culture: Culture the S1P1-GFP expressing cells in appropriate culture vessels until they reach the desired confluency.

  • Stimulation: a. Replace the culture medium with serum-free medium for a period of time to reduce basal receptor activation. b. Treat the cells with varying concentrations of Fingolimod-P for different time points (e.g., 30 minutes, 1 hour).

  • Fixation: a. Gently wash the cells with PBS. b. Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

  • Staining: a. Wash the cells with PBS. b. Permeabilize the cells if necessary (depending on the tag and antibody access). c. Incubate with a nuclear stain like DAPI to visualize the nuclei.

  • Imaging: a. Acquire images using a fluorescence microscope. Capture images of both the GFP signal (S1P1 receptor) and the DAPI signal (nucleus).

  • Analysis: a. Quantify the fluorescence intensity at the plasma membrane versus the intracellular compartments. A decrease in membrane fluorescence and an increase in intracellular puncta indicate receptor internalization.

Conclusion

Fingolimod's mechanism of action, centered on the functional antagonism of the S1P1 receptor and the subsequent sequestration of lymphocytes in secondary lymphoid organs, is a well-established and effective strategy in the treatment of relapsing-remitting MS. This in-depth technical guide has provided a detailed overview of the cellular effects of Fingolimod, from the molecular signaling pathways to the quantitative changes in lymphocyte populations. The experimental protocols outlined herein offer a foundation for researchers to further investigate the nuances of Fingolimod's immunomodulatory properties and to explore the development of next-generation S1P receptor modulators. A thorough understanding of these core mechanisms is paramount for the continued advancement of therapies for autoimmune diseases.

References

Fingolimod in Neurodegenerative Disease Models: A Preclinical Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preclinical studies of Fingolimod (FTY720) in various neurodegenerative disease models. Fingolimod, an approved treatment for relapsing-remitting multiple sclerosis, is a sphingosine-1-phosphate (S1P) receptor modulator that has shown promise in preclinical settings for a range of neurodegenerative conditions, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. This document summarizes key quantitative data, details experimental methodologies, and visualizes the complex signaling pathways involved in Fingolimod's neuroprotective effects.

Data Presentation: Summary of Preclinical Fingolimod Studies

The following tables provide a structured summary of quantitative data from key preclinical studies of Fingolimod in models of Alzheimer's Disease, Parkinson's Disease, and Huntington's Disease.

Table 1: Preclinical Studies of Fingolimod in Alzheimer's Disease Models

Animal ModelDosageTreatment DurationKey Quantitative OutcomesReference
APP/PS1 Mice1 mg/kg/day (oral)2 monthsImproved cognitive function in Morris water maze; Reduced brain Aβ deposition; Decreased Tau hyperphosphorylation.[1][2][1][2]
5xFAD Mice1 and 5 mg/kg/dayNot SpecifiedDecreased plaque density and soluble/insoluble Aβ levels (ELISA); Reduced GFAP staining and activated microglia count. 1 mg/kg/day showed better neuroprotection.[3][4][3][4]
3xTg-AD MiceAdministered in drinking water6 months (starting at 6 months of age)Reversed spatial working memory deficits (novel object location and Morris water maze tests); Reduced Iba1-positive and CD3-positive cells; Decreased phosphorylated tau and APP levels in hippocampus and cortex.[5][6][5][6]
5xFAD Mice0.03 to 1 mg/kg/day7 months (from 1 to 8 months of age)1 mg/kg/day decreased peripheral lymphocytes and brain Aβ. 0.03 mg/kg/day improved memory, decreased microglia/astrocyte activation, and restored hippocampal GABA without affecting lymphocytes.[7][7]
APP/PS1 MiceNot SpecifiedNot SpecifiedRescued synaptic deficits.[8][8]
Rat Model (Aβ injection)1 mg/kgNot SpecifiedAttenuated learning and memory impairment; Reduced neuronal loss and caspase-3 activation.[1][1]

Table 2: Preclinical Studies of Fingolimod in Parkinson's Disease Models

Animal ModelDosageTreatment DurationKey Quantitative OutcomesReference
6-OHDA and Rotenone Mouse ModelsNot SpecifiedNot SpecifiedReduced motor deficits; Diminished loss of nigral dopaminergic neurons.[9][9]
Parkinsonian GM2+/- MiceLow doseNot SpecifiedSignificantly improved movement; Reduced pathological alpha-synuclein (B15492655) aggregation in the brachial plexus.[9][9]
A53T Transgenic MiceNot SpecifiedNot SpecifiedReduced alpha-synuclein aggregation in the enteric nervous system.[9][9]
Rotenone-induced Mouse Model0.5 mg/kg and 1 mg/kg (oral)21 daysRestored neurobehavioral functions (rotarod test and actimeter); Increased protein expression of PINK1, Parkin, and BNIP3.[10][10]
6-OHDA Intracerebral Injection Mouse ModelNot SpecifiedNot SpecifiedAttenuated neuroinflammation and motor deficits; Reduced neuronal loss.[1][1]

Table 3: Preclinical Studies of Fingolimod in Huntington's Disease Models

Animal ModelDosageTreatment DurationKey Quantitative OutcomesReference
R6/2 MiceNot SpecifiedChronicImproved motor function; Prolonged survival; Reduced brain atrophy; Reduced mutant huntingtin aggregates.[1]
R6/1 MiceNot SpecifiedNot SpecifiedAmeliorated memory deficits and neuroinflammation; Prevented loss of dendritic spines; Increased BDNF levels.[1][1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of Fingolimod.

Alzheimer's Disease Models

a) Morris Water Maze (MWM) for Spatial Learning and Memory

  • Apparatus: A circular pool (diameter: 90-110 cm) filled with water made opaque with non-toxic white paint. A hidden platform (10 cm diameter) is submerged 1 cm below the water surface. The room contains various distal visual cues.[2][11][12]

  • Procedure:

    • Acclimation: Mice are habituated to the testing room for at least 30 minutes before the trial.

    • Training Phase: Mice undergo multiple trials per day for several consecutive days. In each trial, the mouse is placed into the pool from one of four starting positions and allowed to search for the hidden platform for a set time (e.g., 60 seconds). If the mouse fails to find the platform within the allotted time, it is guided to it. The time taken to find the platform (escape latency) is recorded.

    • Probe Trial: 24 hours after the last training trial, the platform is removed, and the mouse is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are recorded to assess spatial memory.[13][14][15]

  • Data Analysis: Escape latency during training and time in the target quadrant during the probe trial are analyzed using appropriate statistical tests (e.g., ANOVA).

b) Enzyme-Linked Immunosorbent Assay (ELISA) for Soluble Aβ Quantification

  • Sample Preparation: Mouse brain hemispheres are homogenized in a suitable buffer containing protease inhibitors. For soluble Aβ, the homogenate is centrifuged at high speed, and the supernatant is collected.[14]

  • Procedure:

    • Commercial ELISA kits for human Aβ40 and Aβ42 are commonly used (e.g., from Invitrogen).[8][13]

    • The assay is performed according to the manufacturer's instructions, which typically involves coating a microplate with a capture antibody, adding the brain homogenate samples and standards, followed by a detection antibody conjugated to an enzyme (e.g., HRP).

    • A substrate is added, and the resulting colorimetric reaction is measured using a microplate reader at 450 nm.[16]

  • Data Analysis: A standard curve is generated using known concentrations of Aβ peptides, and the concentration of Aβ in the samples is determined by interpolating from this curve.

c) Western Blot for Phosphorylated Tau (AT8)

  • Sample Preparation: Brain tissues are homogenized in lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • Procedure:

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with a suitable blocking agent (e.g., 5% non-fat milk or 3% BSA in TBST). For phospho-proteins, BSA is often recommended to reduce background.[17][18]

    • The membrane is incubated overnight at 4°C with a primary antibody against phosphorylated tau, such as AT8 (Ser202, Thr205) (e.g., Thermo Fisher, Cat# MN1020), typically at a dilution of 1:500 to 1:1000.[17][19][20]

    • After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Parkinson's Disease Models

a) 6-Hydroxydopamine (6-OHDA) Lesion Model

  • Procedure:

    • Mice are pre-treated with desipramine (B1205290) (to protect noradrenergic neurons) and pargyline (B1678468) (a monoamine oxidase inhibitor).[3][21]

    • Under stereotaxic surgery, a solution of 6-OHDA is injected unilaterally into the medial forebrain bundle or the striatum.[22][23][24] The coordinates for the medial forebrain bundle are approximately AP: -1.2 mm, ML: +/- 1.3 mm, DV: -4.75 mm from bregma.[21] For the striatum, coordinates are around AP: +0.5 mm, L: -2.0 mm, DV: -3.0 mm.[24]

    • The neurotoxin induces a progressive loss of dopaminergic neurons in the substantia nigra pars compacta, mimicking the pathology of Parkinson's disease.

  • Behavioral Assessment: The extent of the lesion is often assessed by apomorphine-induced contralateral rotations. Animals with a rotation rate of over 7 full-body rotations per minute are considered to have a successful lesion.[24]

b) Immunohistochemistry for Tyrosine Hydroxylase (TH)

  • Tissue Preparation: Mice are transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are removed, post-fixed, and cryoprotected in sucrose (B13894) solution before being sectioned on a cryostat or vibratome.

  • Procedure:

    • Brain sections are washed and then blocked in a solution containing normal serum (e.g., 10% donkey serum) and a permeabilizing agent (e.g., 0.3% Triton X-100) in PBS.[11]

    • Sections are incubated with a primary antibody against Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine (B1211576) synthesis (e.g., chicken anti-TH, Abcam, Cat# ab76442, diluted 1:200).[11]

    • After washing, sections are incubated with a fluorescently labeled secondary antibody (e.g., donkey anti-chicken IgG).

    • Sections are mounted with a mounting medium containing DAPI for nuclear counterstaining.

  • Analysis: The number of TH-positive neurons in the substantia nigra is quantified using stereological methods to assess the extent of dopaminergic cell loss.

Huntington's Disease Models

a) Rotarod Test for Motor Coordination

  • Apparatus: An accelerating rotarod apparatus (e.g., from Bioseb or Columbus Instruments) with a rotating rod (e.g., 5 cm diameter) divided into lanes.[25][26]

  • Procedure:

    • Mice are placed on the rotating rod, which accelerates from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).[25][26]

    • The latency for each mouse to fall from the rod is recorded.

    • Multiple trials are conducted with an inter-trial interval (e.g., 15 minutes).[26]

  • Data Analysis: The average latency to fall across trials is calculated and compared between treatment groups.

b) Immunohistochemistry for Mutant Huntingtin (mHtt) Aggregates

  • Tissue Preparation: Similar to the TH immunohistochemistry protocol, brains from Huntington's disease model mice (e.g., R6/2) are fixed, sectioned, and prepared for staining.

  • Procedure:

    • Sections are blocked and permeabilized.

    • Incubation with a primary antibody that recognizes mutant huntingtin aggregates, such as an antibody against 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) which can be a marker of oxidative damage associated with aggregates (e.g., JaICA, clone N45.1).[10][27]

    • A biotinylated secondary antibody and an avidin-biotin-enzyme complex (e.g., ABC kit) are used for signal amplification, followed by a chromogenic substrate (e.g., DAB or BCIP/NBT).[10]

  • Analysis: The number and size of mHtt-positive aggregates are quantified in specific brain regions, such as the striatum and cortex.

Signaling Pathways and Mechanisms of Action

Fingolimod exerts its neuroprotective effects through a variety of signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key mechanisms.

Fingolimod_S1P_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Fingolimod_P Fingolimod-P S1PR1 S1PR1 Fingolimod_P->S1PR1 S1PR3 S1PR3 Fingolimod_P->S1PR3 S1PR5 S1PR5 Fingolimod_P->S1PR5 G_protein G-protein S1PR1->G_protein S1PR3->G_protein S1PR5->G_protein PI3K PI3K G_protein->PI3K MAPK MAPK/ERK G_protein->MAPK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NF_kB NF-κB Akt->NF_kB inhibition Caspase3 Cleaved Caspase-3 Akt->Caspase3 inhibition Survival Cell Survival Neuroprotection mTOR->Survival CREB CREB MAPK->CREB BDNF BDNF Expression CREB->BDNF Inflammation Neuroinflammation NF_kB->Inflammation Apoptosis Apoptosis Caspase3->Apoptosis BDNF->Survival Inflammation->Caspase3

Caption: Fingolimod-P activates S1P receptors, leading to downstream signaling cascades that promote neuroprotection.

Fingolimod_Experimental_Workflow cluster_model Disease Model Induction cluster_treatment Treatment cluster_assessment Assessment cluster_outcome Outcome Model Neurodegenerative Disease Model (e.g., 5xFAD, 6-OHDA, R6/2) Treatment Fingolimod Administration (Oral Gavage) Model->Treatment Behavior Behavioral Testing (MWM, Rotarod) Treatment->Behavior Biochem Biochemical Analysis (ELISA, Western Blot) Treatment->Biochem Histo Histological Analysis (IHC) Treatment->Histo Outcome Data Analysis and Interpretation Behavior->Outcome Biochem->Outcome Histo->Outcome

Caption: A generalized experimental workflow for preclinical studies of Fingolimod in neurodegenerative disease models.

Fingolimod_Neuroinflammation_Pathway cluster_stimulus Pathological Stimulus cluster_cells Glial Cells cluster_fingolimod Fingolimod Action cluster_response Inflammatory Response Stimulus Aβ, α-synuclein, mHtt Microglia Microglia Stimulus->Microglia Astrocyte Astrocyte Stimulus->Astrocyte Activation Activation Microglia->Activation Astrocyte->Activation Fingolimod Fingolimod Fingolimod->Activation inhibition Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β) Activation->Pro_inflammatory Neurotoxicity Neurotoxicity Pro_inflammatory->Neurotoxicity

References

Methodological & Application

Application Notes and Protocols for Fingolimod Phosphate in EAE Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of Fingolimod (B1672674) (FTY720) in Experimental Autoimmune Encephalomyelitis (EAE) mouse models, a common preclinical model for multiple sclerosis. The information compiled herein is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of Fingolimod and related compounds.

Mechanism of Action

Fingolimod is a sphingosine-1-phosphate (S1P) receptor modulator.[1][2] Its active form, Fingolimod-phosphate, acts as a functional antagonist of the S1P1 receptor.[3] This modulation leads to the sequestration of lymphocytes in the lymph nodes, preventing their infiltration into the central nervous system (CNS).[1][4][5] Fingolimod readily crosses the blood-brain barrier and may also exert direct effects on neural cells within the CNS.[3][5] Studies have shown that Fingolimod's efficacy in EAE models is dependent on its action on S1P1 receptors on astrocytes.[6][7]

Signaling Pathway of Fingolimod Phosphate

Fingolimod is a prodrug that is phosphorylated in vivo by sphingosine (B13886) kinase 2 to its active form, Fingolimod-phosphate.[5] Fingolimod-phosphate then binds to S1P receptors (S1P1, S1P3, S1P4, and S1P5).[5] The binding to S1P1 on lymphocytes leads to the internalization and degradation of the receptor, rendering the cells unresponsive to the S1P gradient that normally guides their exit from lymph nodes.[5] This results in a reversible reduction of circulating lymphocytes. Within the CNS, Fingolimod-phosphate can modulate astrocyte activity, which is crucial for its therapeutic effect in EAE.[6][7]

Fingolimod_Signaling_Pathway Fingolimod (FTY720) Signaling Pathway cluster_blood Bloodstream cluster_cell Cell (e.g., Lymphocyte, Astrocyte) Fingolimod Fingolimod (FTY720) SK2 Sphingosine Kinase 2 Fingolimod->SK2 Phosphorylation Fingolimod_P Fingolimod-Phosphate SK2->Fingolimod_P S1PR1 S1P1 Receptor Fingolimod_P->S1PR1 Binding & Activation Internalization S1PR1 Internalization & Degradation S1PR1->Internalization Functional Antagonism Downstream Modulation of Cellular Functions Internalization->Downstream EAE_Workflow cluster_setup Experimental Setup cluster_induction EAE Induction cluster_treatment Treatment Phase cluster_analysis Analysis Acclimatization Animal Acclimatization (C57BL/6 mice) Grouping Randomization into Treatment Groups (Vehicle, Fingolimod) Acclimatization->Grouping Immunization Day 0: MOG35-55/CFA Immunization (s.c.) + PTX (i.p.) Grouping->Immunization PTX2 Day 2: PTX Injection (i.p.) Immunization->PTX2 Treatment_Start Day X: Start Prophylactic Fingolimod Administration (e.g., oral gavage, i.p.) PTX2->Treatment_Start Daily_Treatment Daily Dosing & Clinical Scoring Treatment_Start->Daily_Treatment Termination Day Y: Study Termination & Tissue Collection (Spinal Cord, Brain, Lymph Nodes) Daily_Treatment->Termination Endpoint Reached Assays Immunological & Histological Assays (Flow Cytometry, IHC, etc.) Termination->Assays Data_Analysis Data Analysis & Statistical Evaluation Assays->Data_Analysis

References

Application Note: Preparation and Use of Fingolimod Phosphate for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fingolimod (FTY720) is an immunomodulatory drug primarily used in the treatment of multiple sclerosis.[1] It is a prodrug that is phosphorylated in vivo by sphingosine (B13886) kinases to its active form, Fingolimod phosphate (B84403) (FTY720-P).[2] FTY720-P is a structural analog of sphingosine-1-phosphate (S1P) and acts as a potent agonist at four of the five S1P receptors: S1P₁, S1P₃, S1P₄, and S1P₅.[3] Its interaction, particularly with the S1P₁ receptor on lymphocytes, leads to receptor internalization and degradation, which ultimately prevents lymphocyte egress from lymph nodes.[3][4] This mechanism reduces the infiltration of autoreactive lymphocytes into the central nervous system.[2][5] For in vitro studies, it is crucial to use the active phosphate form, as cultured cells may have varying capacities for phosphorylating the parent drug. This document provides detailed protocols for the preparation of Fingolimod phosphate solutions and their application in cell culture experiments.

Data Presentation

Quantitative data regarding the solubility and effective concentrations of this compound in various in vitro models are summarized below for easy reference.

Table 1: Solubility of this compound

Solvent Concentration Notes
Dimethyl Sulfoxide (DMSO) 100 mg/mL (~258 mM) Ultrasonic assistance may be required. Use of new, hygroscopic DMSO is recommended for best results.[5]
Ethanol ~20 mg/mL (for Fingolimod HCl) The phosphate form's solubility is expected to be different. Generally used for the parent compound.[6]

| Aqueous Buffers (e.g., PBS) | Sparingly soluble | Direct dissolution in aqueous buffers is not recommended.[6][7] |

Table 2: Exemplary Concentrations of this compound in In Vitro Assays

Cell Type Concentration Range Observed Effect Citation(s)
HepG2 (Human Hepatocellular Carcinoma) 0.3125 - 10 µM Time- and dose-dependent decreases in cell viability and ATP levels. [2][8]
Microglia (Human) 1 - 100 nM Downregulation of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and upregulation of neurotrophic factors (BDNF, GDNF). [5]
Oligodendrocyte Precursor Cells (OPCs) Low nM Stimulation of differentiation.
Oligodendrocyte Precursor Cells (OPCs) High µM Inhibition of differentiation.
Astrocytes (Rat) Not specified Stimulation of ERK phosphorylation and cell migration.

| Jurkat T-lymphocytes | 1 - 30 µM | Inhibition of K⁺ currents. |[9] |

Experimental Protocols

Protocol 1: Preparation of High-Concentration Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored for later use.

Materials:

  • This compound (FTY720-P) powder

  • Anhydrous/hygroscopic Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene (B1209903) tubes

  • Vortex mixer

  • Ultrasonic water bath (optional)

  • Calibrated precision balance

Methodology:

  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube. Perform this in a chemical fume hood, wearing appropriate personal protective equipment (PPE).

  • Solvent Addition: Add the required volume of high-purity DMSO to achieve a high-concentration stock, for example, 10 mM or 100 mM. According to one supplier, solubility in DMSO can reach up to 100 mg/mL.[5]

  • Dissolution: Tightly cap the tube and vortex thoroughly for 2-3 minutes to dissolve the compound. If complete dissolution is not achieved, sonicate the solution in a water bath for 5-10 minutes.[5]

  • Sterilization (Optional): If required, the concentrated stock solution can be sterilized by filtering through a 0.22 µm DMSO-compatible syringe filter (e.g., PTFE).

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability. Lyophilized and reconstituted products are reported to be stable for at least 6 months at -20°C.[7]

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol details the dilution of the concentrated stock solution into cell culture medium to achieve the final desired experimental concentrations.

Materials:

  • This compound concentrated stock solution (from Protocol 1)

  • Complete cell culture medium (e.g., RPMI, DMEM, supplemented with serum and antibiotics)

  • Sterile microcentrifuge tubes or plates

  • Calibrated micropipettes

Methodology:

  • Thaw Stock: Thaw one aliquot of the concentrated stock solution at room temperature.

  • Intermediate Dilution (Optional): Depending on the final concentrations needed, it may be convenient to first prepare an intermediate dilution. For example, dilute the 100 mM stock solution 1:100 in sterile cell culture medium to create a 1 mM intermediate stock.

  • Final Dilution: Perform serial dilutions from the stock or intermediate solution directly into the complete cell culture medium to prepare the final working concentrations. For instance, to make a 10 µM working solution from a 10 mM stock, add 1 µL of stock to 999 µL of medium.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the highest concentration of this compound. It is critical that the final concentration of DMSO remains constant across all experimental and control groups, typically ≤ 0.1% to avoid solvent-induced cytotoxicity.[2][8]

  • Immediate Use: Use the freshly prepared working solutions immediately for treating cells to ensure stability and activity. Do not store aqueous dilutions for extended periods.[6]

Protocol 3: General Protocol for In Vitro Cell Treatment and Cytotoxicity Assay

This protocol provides a general workflow for treating cultured cells with this compound and assessing its effect on cell viability, based on a method used for HepG2 cells.[2][8]

Materials:

  • Adherent or suspension cells (e.g., HepG2)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound working solutions and vehicle control (from Protocol 2)

  • Cell viability reagent (e.g., MTT, PrestoBlue™, or similar)

  • Plate reader (spectrophotometer or fluorometer)

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well for HepG2 cells) and allow them to adhere and stabilize for 24 hours in a 37°C, 5% CO₂ incubator.[8]

  • Treatment: After 24 hours, carefully remove the old medium and replace it with fresh medium containing the various concentrations of this compound (e.g., 0.625, 1.25, 2.5, 5, 10 µM) or the vehicle control.[2][8]

  • Incubation: Return the plate to the incubator and expose the cells to the treatment for the desired duration (e.g., 24, 48, or 72 hours).[8]

  • Viability Assessment: At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: After the appropriate incubation time with the reagent, measure the absorbance or fluorescence using a plate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations

Experimental and Signaling Pathway Diagrams

G cluster_prep Solution Preparation cluster_cell_culture Cell Culture Workflow cluster_analysis Analysis prep_stock Prepare Concentrated Stock Solution (in DMSO) prep_work Prepare Working Solutions (in Culture Medium) prep_stock->prep_work treat Treat Cells with Working Solutions prep_work->treat seed Seed Cells in Plate seed->treat incubate Incubate for Desired Duration treat->incubate assay Perform Endpoint Assay (e.g., Viability, Cytokine) incubate->assay

Caption: Experimental workflow for preparing and using this compound in cell culture.

G cluster_receptor S1P Receptors cluster_pathways Downstream Signaling cluster_response Cellular Responses FTY720P Fingolimod-Phosphate (FTY720-P) S1PR1 S1PR1 FTY720P->S1PR1 S1PR3 S1PR3 FTY720P->S1PR3 S1PR4 S1PR4 FTY720P->S1PR4 S1PR5 S1PR5 FTY720P->S1PR5 G_protein G-Proteins (Gαi, Gα12/13) S1PR1->G_protein Internalization Receptor Internalization (Functional Antagonism) S1PR1->Internalization Agonist Binding S1PR3->G_protein S1PR4->G_protein S1PR5->G_protein ERK ERK1/2 G_protein->ERK Akt Akt G_protein->Akt RhoA RhoA/ROCK G_protein->RhoA Survival Cell Survival & Proliferation ERK->Survival Akt->Survival Migration Migration & Cytoskeletal Changes RhoA->Migration

Caption: Simplified signaling pathway of this compound via S1P receptors.

References

Application Notes and Protocols: Dosage Considerations for Fingolimod (FTY720) in Rodent Stroke Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental considerations for using Fingolimod (FTY720), a sphingosine-1-phosphate (S1P) receptor modulator, in preclinical rodent models of ischemic stroke. The provided protocols are based on established methodologies from peer-reviewed literature to facilitate experimental design and reproducibility.

Introduction to Fingolimod in Stroke

Fingolimod (FTY720) is an immunomodulatory drug approved for the treatment of multiple sclerosis.[1] Its mechanism of action involves the modulation of S1P receptors, leading to the sequestration of lymphocytes in lymph nodes and reducing their infiltration into the central nervous system.[1][2] In the context of ischemic stroke, Fingolimod has demonstrated neuroprotective effects in various preclinical rodent models.[3][4][5] These effects are attributed to its anti-inflammatory properties, reduction of immune cell trafficking across the blood-brain barrier, and potentially direct effects on neural cells.[1][4] The therapeutic potential of Fingolimod in stroke is an active area of research, with dosage being a critical parameter for achieving efficacy and ensuring translatability.

Quantitative Data Summary: Fingolimod Dosage and Efficacy

The following tables summarize the quantitative data from various studies on Fingolimod administration in rodent stroke models.

Table 1: Fingolimod Dosage and Administration in Mouse Stroke Models

Stroke ModelMouse StrainFingolimod DoseAdministration RouteTiming of AdministrationKey OutcomesReference
Transient MCAO (90 min)C57BL/60.5 mg/kg & 1 mg/kgIntraperitoneal (i.p.)At reperfusion and 24h post-MCAOBoth doses reduced infarct size; 1 mg/kg improved neurological deficit.[3]
Permanent MCAOC57BL/61 mg/kgi.p.2h or 4h post-occlusionReduced infarct size at both time points.[3][5]
Transient MCAO (60 min)C57Bl/6 WT1 mg/kgi.p.Immediately before reperfusionSignificantly reduced stroke volumes on day 1.[6][7]
MCAOYoung, Aged, and Hyperlipidaemic mice0.5 mg/kg & 1 mg/kgi.p.2, 24, and 48h post-ischemia0.5 mg/kg, but not 1 mg/kg, increased lesion size in young mice but decreased atrophy. Improved foot fault test in aged mice. Decreased infarct size in hyperlipidaemic mice.[8][9][10][11]
Chronic Hypoperfusion (BCAS)C57BL/6J0.3 mg/kgi.p.Daily for 3, 10, or 30 daysAttenuated white matter damage and microglial activation.[12]
Transient MCAODiabetic miceNot specifiedNot specifiedNot specifiedShowed anti-inflammatory effects and pro-survival signaling.[4]
Embolic StrokeNot specifiedNot specifiedNot specifiedIn combination with alteplaseEnhanced cerebral reperfusion.[4]

Table 2: Fingolimod Dosage and Administration in Rat Stroke Models

Stroke ModelRat StrainFingolimod DoseAdministration RouteTiming of AdministrationKey OutcomesReference
Transient MCAO (2h)Male rats1 mg/kgi.p.30 min after reperfusionSignificantly decreased infarct volume.[3]
Transient MCAO (2h)Male rats0.25 mg/kg & 1 mg/kgi.p.Immediately after reperfusionBoth doses significantly reduced infarct volume and improved neurological score.[13][14]
Germinal Matrix HemorrhageP7 rat pups0.25 mg/kg & 1.0 mg/kgi.p.1, 24, and 48h post-surgerySignificantly improved long-term neurocognitive performance and ameliorated brain tissue loss.[15]
Collagenase-induced ICHSprague-DawleyNot specifiedNot specifiedDaily for 3 daysReduced brain edema and improved sensorimotor deficits.[16]

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is the most commonly used method to induce focal cerebral ischemia in rodents.

Materials:

  • Anesthesia (e.g., isoflurane)

  • Heating pad to maintain body temperature

  • Surgical microscope

  • Micro-scissors and forceps

  • Nylon monofilament suture (e.g., 4-0 or 5-0, with a rounded tip)

  • Laser Doppler flowmetry (optional, for monitoring cerebral blood flow)

Procedure (Transient MCAO):

  • Anesthetize the rodent and maintain its body temperature at 37°C.

  • Make a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and the CCA.

  • Insert a nylon monofilament suture into the ICA via an incision in the ECA stump.

  • Advance the suture until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). Cerebral blood flow reduction can be confirmed with Laser Doppler flowmetry.

  • After the desired occlusion period (e.g., 60 or 90 minutes), withdraw the suture to allow for reperfusion.[6][7]

  • Suture the incision and allow the animal to recover.

Procedure (Permanent MCAO): The procedure is similar to the transient model, but the suture is left in place permanently.

Fingolimod Administration

Preparation of Fingolimod Solution: Fingolimod (FTY720) can be dissolved in saline or a vehicle such as 5% DMSO in saline.[15] The solution should be freshly prepared before each administration.

Administration Routes:

  • Intraperitoneal (i.p.) Injection: This is the most common route in preclinical studies.[3][13][14] The desired dose is drawn into a syringe and injected into the peritoneal cavity of the rodent.

  • Oral Gavage: Fingolimod can also be administered orally, which is more clinically relevant.[17] A gavage needle is used to deliver the solution directly into the stomach.

Assessment of Stroke Outcomes

Infarct Volume Measurement:

  • At a predetermined time point (e.g., 24h, 48h, or 7 days) post-stroke, euthanize the animal and harvest the brain.

  • Slice the brain into coronal sections (e.g., 2 mm thick).

  • Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). Healthy tissue will stain red, while the infarcted tissue will remain white.

  • Capture images of the stained sections and quantify the infarct area using image analysis software. The total infarct volume is calculated by integrating the infarct areas of all slices.

Neurological Deficit Scoring: A variety of behavioral tests can be used to assess neurological function post-stroke. A common method is a simple neurological deficit scoring system:

  • 0: No observable deficit.

  • 1: Forelimb flexion.

  • 2: Circling towards the contralateral side.

  • 3: Leaning to the contralateral side at rest.

  • 4: No spontaneous motor activity.

More specialized tests like the foot-fault test, cylinder test, and corner test can also be employed for more detailed motor function analysis.[2][8]

Signaling Pathways and Experimental Workflow

Fingolimod's Mechanism of Action in Stroke

Fingolimod's neuroprotective effects in stroke are multifactorial. A key mechanism is the modulation of S1P receptors, which leads to the sequestration of lymphocytes in the lymph nodes, thereby reducing their infiltration into the ischemic brain tissue. This reduction in neuroinflammation is a critical component of its therapeutic effect.

Fingolimod_Pathway cluster_blood Blood Vessel cluster_lymph Lymph Node cluster_brain Ischemic Brain Lymphocyte Lymphocyte S1P1R S1P1 Receptor Lymphocyte->S1P1R egress Neuroinflammation Neuroinflammation Lymphocyte->Neuroinflammation infiltrates & promotes S1P1R->Lymphocyte sequestration FTY720P Fingolimod-P FTY720P->S1P1R internalizes BBB_Disruption BBB Disruption Neuroinflammation->BBB_Disruption Neuronal_Damage Neuronal Damage Neuroinflammation->Neuronal_Damage BBB_Disruption->Neuronal_Damage

Caption: Fingolimod's mechanism in reducing neuroinflammation.

Typical Experimental Workflow

The following diagram illustrates a standard workflow for investigating the effects of Fingolimod in a rodent stroke model.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assessment Outcome Assessment cluster_analysis Data Analysis Animal_Model Rodent Model Selection (e.g., Mouse, Rat) Stroke_Induction Stroke Induction (e.g., MCAO) Animal_Model->Stroke_Induction Dosing Fingolimod Dosage & Administration Route Stroke_Induction->Dosing Timing Treatment Timing (Pre-, Peri-, Post-Stroke) Dosing->Timing Behavioral Neurological & Behavioral Tests Timing->Behavioral Histological Infarct Volume Measurement Timing->Histological Molecular Inflammatory Marker Analysis Timing->Molecular Data_Analysis Statistical Analysis & Interpretation Behavioral->Data_Analysis Histological->Data_Analysis Molecular->Data_Analysis

Caption: A typical experimental workflow for Fingolimod stroke studies.

Discussion and Considerations

  • Dose-Response: The effective dose of Fingolimod can vary between 0.25 mg/kg and 1 mg/kg in most rodent models.[13][14] Some studies have used higher doses (e.g., 3 mg/kg) for oral administration.[5] It is crucial to perform a dose-response study to determine the optimal dose for a specific experimental setup. Interestingly, one study reported that a lower dose of 0.5 mg/kg increased lesion size in young mice, highlighting the complexity of the dose-response relationship.[8][11]

  • Timing of Administration: Fingolimod has shown efficacy when administered before, during, and after the ischemic event.[3][6][7] Post-ischemic administration is more clinically relevant. The therapeutic window for Fingolimod administration is an important factor to investigate further.

  • Animal Models and Comorbidities: The effects of Fingolimod may vary depending on the animal species (mouse vs. rat) and the presence of comorbidities such as age and hyperlipidemia.[8][9] Future preclinical studies should consider using animal models with clinical comorbidities to enhance translational relevance.

  • Route of Administration: While intraperitoneal injection is common in preclinical studies for its convenience and precise dosing, oral administration is the clinical route and should be considered for translational studies.

  • Mechanism of Action: While the anti-inflammatory effects of Fingolimod are well-documented, its potential for direct neuroprotection and vasculo-protection are also being explored.[3][4]

Conclusion

Fingolimod shows significant promise as a therapeutic agent for ischemic stroke. The data and protocols presented in these application notes provide a foundation for researchers to design and conduct rigorous preclinical studies. Careful consideration of dosage, timing of administration, and the choice of animal model are essential for obtaining reliable and translatable results. Further research is warranted to fully elucidate the mechanisms of action and optimize the therapeutic strategy for Fingolimod in the treatment of stroke.

References

Application Notes and Protocols: Fingolimod as a Positive Control in Experimental Autoimmune Encephalomyelitis (EAE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Fingolimod (B1672674) (FTY720) as a positive control in Experimental Autoimmune Encephalomyelitis (EAE) models, a widely used animal model for multiple sclerosis (MS). This document includes detailed experimental protocols, quantitative data on the efficacy of Fingolimod, and diagrams of key signaling pathways and experimental workflows.

Introduction

Fingolimod is an immunomodulatory drug approved for the treatment of relapsing-remitting multiple sclerosis.[1][2][3] Its primary mechanism of action involves its phosphorylation to fingolimod-phosphate, which then acts as a sphingosine-1-phosphate (S1P) receptor modulator.[2] This modulation leads to the sequestration of lymphocytes in lymph nodes, preventing their infiltration into the central nervous system (CNS) and subsequent inflammation and demyelination.[2][4] Fingolimod may also have direct neuroprotective effects within the CNS.[2][4][5] Due to its well-characterized efficacy in EAE, Fingolimod serves as a robust positive control for evaluating novel therapeutic agents for MS.

Quantitative Data on Fingolimod Efficacy in EAE

The efficacy of Fingolimod in ameliorating EAE has been demonstrated in numerous studies. The following tables summarize key quantitative data from representative studies.

Table 1: Effect of Prophylactic Fingolimod on EAE Clinical Score in Mice
EAE Model Fingolimod Dose & Route Treatment Regimen Reduction in Clinical Score
MOG35-55 in C57BL/6 mice0.3 mg/kg, oral gavageDaily from day of immunizationSignificantly inhibited the elevation of EAE scores, with a score of 0.27 ± 0.12 at day 20 post-immunization compared to 2.8 ± 0.5 in untreated EAE mice.[4]
MOG35-55 in C57BL/6 mice0.3 mg/kg, in drinking waterDaily from 7 days post-immunizationSignificantly reduced clinical symptoms.[1]
MOG in C57BL/6J miceNot specifiedDaily from day 2 post-immunizationShowed lower daily clinical scoring, with an average score of 0.25 ± 0.25 at day 21 compared to 2.7 ± 0.5 in EAE vehicle group.[6]
Table 2: Effect of Therapeutic Fingolimod on EAE Clinical Score in Mice
EAE Model Fingolimod Dose & Route Treatment Regimen Reduction in Clinical Score
MOG35-55 in C57BL/6 mice0.3 mg/kg, oral gavageDaily from 20 days post-immunization (peak of disease)Reversed EAE-associated clinical signs, with a significant decrease by day 24.[4]
MOG35-55 in C57BL/6 mice0.3 mg/kgDaily from 21 to 35 days post-immunizationSignificantly modified the clinical score compared to untreated EAE mice, with a total clinical score of 12.18 ± 1.58 compared to 30.68 ± 2.42 in the untreated group.[1][7]
MOG in C57BL/6J miceNot specifiedDaily from the time 50% of immunized animals showed clinical signsProlonged treatment for 14 days resulted in a significant reduction in the development of clinical symptoms from day 27 compared to the EAE vehicle group.[6]
Table 3: Cellular and Pathological Effects of Fingolimod in EAE
Effect Measured EAE Model Fingolimod Treatment Observed Effect
Dendritic Spine LossMOG35-55 in C57BL/6 miceProphylactic (0.3 mg/kg, oral gavage)Significantly reduced the dendritic spine loss observed during the acute phase of EAE.[4]
Glial Cell ActivationMOG35-55 in C57BL/6 miceProphylactic (0.3 mg/kg)Ameliorated glial cell activation.[1] In fingolimod-treated EAE mice, astrocyte morphology appeared similar to that of control animals.[1]
Demyelination and InflammationMOG35-55 in C57BL/6 miceProphylactic (0.3 mg/kg)Reduced inflammation and demyelination in the spinal cord.[1]
Astrocyte and Microglia ActivationMOG35-55-induced EAEDaily i.p. injection from day 16 to 37Normalized EAE-associated elevations of GFAP (astrocytes) and Iba1 (microglia/macrophages) in the dorsal horn.[5]
OPC Proliferation and DifferentiationMOG-induced EAE0.3 mg/kg bw from day of EAE onsetSignificantly increased oligodendrocyte progenitor cells (OPCs) and their proliferation in the white matter of the brain and spinal cord.[8]
Myeloid Cell ActivationEAE modelTherapeutic administrationReduced activation of myeloid cells in the spleen and CNS, with a reduction in TNF-α positive macrophages and microglia.[9]

Experimental Protocols

EAE Induction in C57BL/6 Mice (MOG35-55 Model)

This protocol describes the induction of a chronic EAE model in C57BL/6 mice.

Materials:

  • Female C57BL/6 mice, 8-12 weeks old

  • Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Syringes and needles (27G or 30G)

Procedure:

  • Acclimatization: Acclimate mice to the facility for at least 7 days before immunization to minimize stress.[10][11]

  • Antigen Emulsion Preparation:

    • Prepare a 2 mg/mL solution of MOG35-55 in sterile PBS.

    • Prepare a 4 mg/mL suspension of Mycobacterium tuberculosis H37Ra in CFA.

    • Create a 1:1 emulsion of the MOG35-55 solution and the CFA suspension. Emulsify by drawing the mixture into and out of a glass syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse in water.

  • Immunization (Day 0):

    • Anesthetize the mice lightly if required by institutional guidelines, though it is often not necessary.[12]

    • Administer a total of 0.2 mL of the MOG35-55/CFA emulsion subcutaneously, divided between two sites on the upper back (0.1 mL per site).[10][11]

    • Administer 100-200 ng of PTX in 0.1 mL of PBS intraperitoneally (i.p.).[6]

  • Second PTX Injection (Day 2):

    • Administer a second dose of 100-200 ng of PTX in 0.1 mL of PBS i.p.[6]

  • Monitoring:

    • Begin daily monitoring of the mice for clinical signs of EAE starting from day 7 post-immunization.[11][13]

    • Record the weight and clinical score of each mouse daily.

Administration of Fingolimod (Positive Control)

Fingolimod can be administered prophylactically or therapeutically.

Prophylactic Treatment:

  • Regimen: Begin daily administration of Fingolimod on the day of immunization (Day 0) or shortly after (e.g., Day 2).[4][6]

  • Dosage and Route: A commonly used dose is 0.3 mg/kg.[1][4] It can be administered via oral gavage or dissolved in the drinking water.[1][4]

Therapeutic Treatment:

  • Regimen: Initiate daily administration of Fingolimod at the onset of clinical signs or at the peak of the disease (around day 20-21 post-immunization).[1][4]

  • Dosage and Route: A dose of 0.3 mg/kg is typically effective.[1][4] Administration is usually via oral gavage.

Clinical Scoring of EAE in Mice

Daily clinical scoring is crucial for evaluating disease progression and the efficacy of the treatment.

Standard 0-5 Scoring Scale: [14][15][16][17]

  • 0: No clinical signs.

  • 0.5: Tip of tail is limp.

  • 1: Limp tail.

  • 1.5: Limp tail and hind limb weakness.

  • 2: Limp tail and definite hind limb weakness.

  • 2.5: Limp tail and dragging of hind legs.

  • 3: Limp tail and complete paralysis of hind legs.

  • 3.5: Limp tail, complete hind leg paralysis, and partial front leg paralysis.

  • 4: Limp tail, complete hind and partial front leg paralysis.

  • 5: Moribund or dead.

Mice exhibiting severe signs (score ≥ 3) may require supportive care, such as providing food and water on the cage floor.[13][18]

Signaling Pathways and Workflows

Fingolimod's Mechanism of Action

Fingolimod_Mechanism cluster_lymph_node Lymph Node cluster_blood Blood cluster_cns Central Nervous System (CNS) Lymphocyte Lymphocyte BBB Blood-Brain Barrier Lymphocyte->BBB Infiltration (Inhibited) S1PR1_LN S1P1 Receptor S1PR1_LN->Lymphocyte Blocks Egress Fingolimod Fingolimod (Oral Drug) SPHK2 SPHK2 Fingolimod->SPHK2 Phosphorylation Fingolimod_P Fingolimod-P (Active) Fingolimod_P->S1PR1_LN Functional Antagonism S1PR_CNS S1P Receptors on Neural Cells Fingolimod_P->S1PR_CNS Modulation SPHK2->Fingolimod_P Neuroprotection Neuroprotection & Repair S1PR_CNS->Neuroprotection

Caption: Fingolimod's mechanism of action in EAE.

Experimental Workflow for EAE Study with Fingolimod Control

EAE_Workflow cluster_setup Experimental Setup cluster_induction EAE Induction & Treatment cluster_monitoring Monitoring & Data Collection cluster_endpoint Endpoint Analysis Acclimatization 1. Mouse Acclimatization (≥7 days) Group_Assignment 2. Group Assignment (Vehicle, Test Compound, Fingolimod) Acclimatization->Group_Assignment Immunization 3. Immunization (Day 0) (MOG35-55/CFA, PTX) Group_Assignment->Immunization Treatment_Start 4. Treatment Initiation (Prophylactic or Therapeutic) Immunization->Treatment_Start PTX_Boost PTX Boost (Day 2) Daily_Scoring 5. Daily Clinical Scoring & Weight (From Day 7) Treatment_Start->Daily_Scoring Data_Analysis 6. Data Analysis Daily_Scoring->Data_Analysis Tissue_Collection 7. Tissue Collection (Spinal Cord, Brain) Data_Analysis->Tissue_Collection Histology 8. Histology (Inflammation, Demyelination) Tissue_Collection->Histology Immuno 9. Immunohistochemistry (Glial cells, Axons) Tissue_Collection->Immuno

References

Application of Fingolimod in Studying Neuroinflammation and Demyelination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fingolimod (B1672674) (FTY720) is an immunomodulatory drug approved for the treatment of relapsing-remitting multiple sclerosis (MS).[1][2] Its mechanism of action and its effects on the central nervous system (CNS) make it a valuable tool for studying the pathological processes of neuroinflammation and demyelination.[3][4] Fingolimod is a sphingosine-1-phosphate (S1P) receptor modulator that, upon phosphorylation to its active form, fingolimod-phosphate, acts as a functional antagonist of S1P1 receptors on lymphocytes.[5][6] This prevents the egress of lymphocytes, including autoreactive T and B cells, from lymph nodes, thereby reducing their infiltration into the CNS.[5][7] Beyond this peripheral action, fingolimod can cross the blood-brain barrier and exert direct effects on various CNS cell types, including astrocytes, microglia, oligodendrocytes, and neurons, further influencing neuroinflammatory and demyelinating processes.[3][8]

These application notes provide an overview of the use of fingolimod as a research tool, summarizing key quantitative data from preclinical and clinical studies and providing detailed protocols for its application in relevant experimental models.

Mechanism of Action

Fingolimod's therapeutic effects in demyelinating diseases like multiple sclerosis are attributed to a dual mechanism involving both the peripheral immune system and the central nervous system.

Peripheral Immunomodulation:

Orally administered fingolimod is phosphorylated by sphingosine (B13886) kinases to its active metabolite, fingolimod-phosphate.[5] This active form binds to S1P receptors (S1P1, S1P3, S1P4, and S1P5) on lymphocytes.[6] The binding to the S1P1 receptor induces its internalization and degradation, leading to a functional antagonism.[5][9] This prevents lymphocytes from exiting the lymph nodes, resulting in a reversible sequestration of these immune cells in the lymphoid tissues.[6][7] The reduction in circulating lymphocytes, particularly CCR7-positive naïve and central memory T cells, limits the infiltration of inflammatory cells into the CNS.[7]

Central Nervous System Effects:

Fingolimod can cross the blood-brain barrier and directly impact CNS cells that express S1P receptors.[3][8] It has been shown to:

  • Promote Remyelination: Fingolimod can stimulate the proliferation and differentiation of oligodendrocyte precursor cells (OPCs), the cells responsible for myelination in the CNS.[8][10]

  • Modulate Glial Cell Activity: It can reduce the activation of microglia and astrocytes, decreasing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3][11]

  • Enhance Blood-Brain Barrier Integrity: Some studies suggest that fingolimod can enhance the barrier properties of the blood-brain barrier (BBB) by increasing the expression of tight junction proteins like claudin-5.[12][13] However, other in vitro studies have not observed a stabilizing effect under inflammatory conditions.[14]

  • Neuroprotective Effects: Fingolimod may have direct neuroprotective properties by stimulating the production of neurotrophic factors like brain-derived neurotrophic factor (BDNF).[8][11]

Data Presentation

Fingolimod Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)
ParameterAnimal ModelFingolimod TreatmentOutcomeReference
Clinical Score C57BL/6 mice (MOG35-55 induced)0.3 mg/kg/day (prophylactic)Significantly inhibited the elevation of EAE scores.[15]
Clinical Score C57BL/6 mice (MOG35-55 induced)0.3 mg/kg/day (therapeutic, from day 20)Reversed EAE-associated clinical signs.[15]
Clinical Score C57BL/6 mice (MOG35-55 induced)3 mg/kg/day (oral)Milder chronic phase compared to vehicle-treated group.[16]
TNF-α production by macrophages C57BL/6 mice (MOG35-55 induced)3 mg/kg/day (oral)~50% reduction in TNF-α positive spleen macrophages.[16]
TNF-α production by CNS cells C57BL/6 mice (MOG35-55 induced)3 mg/kg/day (oral)~30% reduction in TNF-α positive macrophages and microglia in the CNS.[16]
OPC Proliferation and Differentiation C57BL/6 mice (MOG35-55 induced)0.3 mg/kg/daySignificantly increased OPC proliferation and differentiation.[10]
Fingolimod Efficacy in Human Clinical Trials (Relapsing-Remitting MS)
ParameterTrial NameFingolimod DoseComparatorOutcomeReference
Annualized Relapse Rate (ARR) FREEDOMS0.5 mg/dayPlacebo54% relative reduction.[1][17]
Disability Progression (3-month confirmed) FREEDOMS0.5 mg/dayPlacebo30% relative risk reduction.[17]
Brain Volume Loss (at 24 months) FREEDOMS0.5 mg/dayPlacebo-0.84% vs -1.31% for placebo.[17]
New or Enlarging T2 Lesions FREEDOMS0.5 mg/dayPlaceboSignificant reduction.[17]
Gadolinium-enhancing Lesions FREEDOMS0.5 mg/dayPlaceboSignificant reduction.[1]
Annualized Relapse Rate (ARR) TRANSFORMS0.5 mg/dayInterferon-β-1a IM52% reduction compared to interferon.[17]
Effects of Fingolimod on Peripheral Immune Cell Subsets (FLUENT Study)
Cell SubsetChange in Fingolimod-Naïve PatientsStatus in Continuous Fingolimod GroupReference
Total Lymphocytes Reduced from month 3Remained stable[18]
Naïve and Central Memory CD4+ T cells Greatest reductions observedRemained stable[18]
Naïve and Central Memory CD8+ T cells Greatest reductions observedRemained stable[18]
Naïve and Memory B cells Greatest reductions observedRemained stable[18]
Innate Immune System Components Remained within reference rangesRemained stable[18]

Experimental Protocols

Protocol 1: Induction of Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice

Materials:

  • Myelin Oligodendrocyte Glycoprotein 35-55 (MOG35-55) peptide

  • Complete Freund's Adjuvant (CFA)

  • Mycobacterium tuberculosis H37Ra

  • Pertussis toxin

  • Phosphate-Buffered Saline (PBS)

  • Female C57BL/6 mice (8-12 weeks old)

Procedure:

  • Preparation of Emulsion:

    • Dissolve MOG35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.

    • Prepare CFA containing 4 mg/mL of Mycobacterium tuberculosis.

    • Create an emulsion by mixing the MOG35-55 solution and CFA in a 1:1 ratio. Emulsify using two syringes connected by a Luer lock until a thick, stable emulsion is formed (a drop of the emulsion should not disperse in water).

  • Immunization:

    • On day 0, inject each mouse subcutaneously at two sites on the flank with 100 µL of the MOG/CFA emulsion (total of 200 µg MOG per mouse).

  • Pertussis Toxin Administration:

    • Administer 200 ng of pertussis toxin in 100 µL of PBS intraperitoneally (i.p.) on day 0 and day 2 post-immunization.

  • Fingolimod Administration (Example):

    • For prophylactic treatment, begin oral gavage of Fingolimod (e.g., 0.3 mg/kg) daily, starting from day 0 or as required by the experimental design.[15] For therapeutic treatment, start administration upon the onset of clinical signs (e.g., day 20).[15]

    • A control group should receive the vehicle (e.g., sterile water) on the same schedule.

  • Clinical Scoring:

    • Monitor mice daily for clinical signs of EAE and body weight.

    • Score the clinical signs using a standardized scale:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Hind limb paralysis

      • 4: Hind and forelimb paralysis

      • 5: Moribund or dead

Protocol 2: Immunohistochemistry for Myelin Basic Protein (MBP) in Mouse Spinal Cord

Materials:

  • Mouse spinal cord tissue (formalin-fixed, paraffin-embedded)

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval solution (e.g., Citrate (B86180) buffer, pH 6.0)

  • Blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)

  • Primary antibody: Rabbit anti-MBP

  • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 minute), 70% (1 minute).

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Heat slides in citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.[19]

    • Allow slides to cool to room temperature.

  • Blocking:

    • Wash slides with PBS.

    • Incubate with blocking buffer for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-MBP antibody in blocking buffer to the recommended concentration (e.g., 1:500).[19]

    • Incubate slides with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash slides with PBS (3 x 5 minutes).

    • Dilute the fluorescently-labeled secondary antibody in blocking buffer.

    • Incubate slides with the secondary antibody for 1-2 hours at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash slides with PBS (3 x 5 minutes).

    • Incubate with DAPI for 5 minutes to stain cell nuclei.

    • Wash with PBS.

    • Mount coverslips using an appropriate mounting medium.

  • Imaging and Analysis:

    • Visualize the staining using a fluorescence microscope.

    • Quantify the MBP-positive area to assess the extent of myelination or demyelination.

Protocol 3: Flow Cytometry for Immune Cell Profiling in Mouse CNS

Materials:

  • Mouse brain and spinal cord tissue

  • RPMI 1640 medium

  • Collagenase D

  • DNase I

  • Percoll

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fc block (anti-CD16/CD32)

  • Fluorescently-conjugated antibodies against immune cell markers (e.g., CD45, CD11b, CD4, CD8, B220)

  • Viability dye (e.g., Propidium Iodide or a fixable viability stain)

Procedure:

  • Tissue Dissociation:

    • Perfuse mice with ice-cold PBS to remove blood from the CNS.

    • Dissect the brain and spinal cord and mince the tissue into small pieces.

    • Digest the tissue in RPMI containing Collagenase D and DNase I at 37°C for 30-45 minutes with gentle agitation.

    • Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.

  • Myelin Removal and Leukocyte Enrichment:

    • Resuspend the cell pellet in 37% Percoll and layer it over 70% Percoll.

    • Centrifuge at 500 x g for 20 minutes at room temperature with no brake.

    • Collect the leukocyte-enriched layer at the interphase.

  • Cell Staining:

    • Wash the cells with FACS buffer.

    • Block Fc receptors by incubating the cells with Fc block for 10-15 minutes on ice.

    • Add the cocktail of fluorescently-conjugated antibodies and incubate for 30 minutes on ice, protected from light.

    • Wash the cells twice with FACS buffer.

  • Data Acquisition and Analysis:

    • Resuspend the cells in FACS buffer and add a viability dye just before analysis.[20]

    • Acquire the data on a flow cytometer.

    • Analyze the data using appropriate software, gating on single, live cells first, then identifying different immune cell populations based on their marker expression (e.g., CD45high for infiltrating leukocytes, CD45low/int for microglia, followed by specific markers for T cells, B cells, etc.).[20][21]

Visualizations

Signaling Pathway

Fingolimod_Mechanism_of_Action cluster_0 Periphery (Lymph Node) cluster_1 Central Nervous System Fingolimod Fingolimod Fingolimod_P Fingolimod-Phosphate Fingolimod->Fingolimod_P Sphingosine Kinase Bloodstream Bloodstream S1P1_R S1P1 Receptor Fingolimod_P->S1P1_R Binds & Internalizes Lymphocyte Lymphocyte S1P1_R->Lymphocyte Guides Egress Egress Egress from Lymph Node S1P1_R->Egress Blocks Lymphocyte->Egress Fingolimod_P_CNS Fingolimod-Phosphate OPC Oligodendrocyte Precursor Cell Fingolimod_P_CNS->OPC Stimulates Differentiation Astrocyte Astrocyte Fingolimod_P_CNS->Astrocyte Modulates Microglia Microglia Fingolimod_P_CNS->Microglia Modulates Oligodendrocyte Mature Oligodendrocyte OPC->Oligodendrocyte Myelination Remyelination Oligodendrocyte->Myelination Pro_inflammatory Pro-inflammatory Cytokines Astrocyte->Pro_inflammatory Reduces Production Microglia->Pro_inflammatory Reduces Production Bloodstream->Fingolimod_P_CNS Crosses BBB BBB Blood-Brain Barrier EAE_Fingolimod_Workflow cluster_0 EAE Induction & Treatment cluster_1 Endpoint Analysis Immunization Day 0: Immunize Mice (MOG35-55 + CFA) PTX1 Day 0: Pertussis Toxin Treatment Daily Fingolimod or Vehicle Treatment Immunization->Treatment Start Prophylactic or Therapeutic Regimen PTX2 Day 2: Pertussis Toxin PTX1->PTX2 Monitoring Daily Clinical Scoring & Weight Measurement Treatment->Monitoring Tissue_Harvest Tissue Harvest (Spinal Cord, Brain, Spleen) Monitoring->Tissue_Harvest At study endpoint or specific time points Histology Histology (IHC) - Myelination (MBP) - Inflammation (Iba1, GFAP) Tissue_Harvest->Histology Flow_Cytometry Flow Cytometry - CNS Infiltrates - Spleen Lymphocytes Tissue_Harvest->Flow_Cytometry Cytokine_Analysis Cytokine Analysis (ELISA / Luminex) Tissue_Harvest->Cytokine_Analysis

References

Application Notes and Protocols: Investigating Fingolimod's Effects on Neuropathic Pain in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Fingolimod (FTY720) in preclinical animal models of neuropathic pain. The included protocols and data are intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of Fingolimod and related compounds for pain relief.

Introduction

Neuropathic pain, a chronic and debilitating condition arising from nerve damage, remains a significant clinical challenge with limited effective treatments. Fingolimod, an FDA-approved immunomodulatory drug for multiple sclerosis, has shown promise in alleviating neuropathic pain in various animal models. Its mechanism of action extends beyond its effects on lymphocyte trafficking and involves direct modulation of nociceptive signaling within the central nervous system. Fingolimod acts as a sphingosine-1-phosphate receptor 1 (S1PR1) agonist, and its analgesic properties are linked to the inhibition of central sensitization in the spinal cord's dorsal horn.[1][2] This involves the reduction of key markers of neuronal hyperexcitability and neuroinflammation.[1][2][3]

Quantitative Data Summary

The following tables summarize the quantitative effects of Fingolimod on behavioral and cellular markers of neuropathic pain in different animal models.

Table 1: Effect of Fingolimod on Behavioral Hypersensitivity in a Mouse Model of Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis - EAE)
Treatment GroupDose (mg/kg, i.p., daily)Mechanical Hypersensitivity (von Frey Test)Cold Hypersensitivity (Acetone Test)Reference
Vehicle-Increased sensitivityIncreased sensitivity
Fingolimod0.1Significant reduction in hypersensitivitySignificant reduction in hypersensitivity
Fingolimod1Dose-dependent, significant reduction in hypersensitivityDose-dependent, significant reduction in hypersensitivity
Table 2: Effect of Fingolimod on Cellular Markers of Central Sensitization in the Dorsal Horn of EAE Mice
MarkerVehicle-Treated EAE MiceFingolimod (1 mg/kg)-Treated EAE MiceMethodReference
Glutamate-evoked Ca2+ mobilizationPotentiatedReversed to normal levelsCalcium Imaging
Phospho-ERK (pERK) expressionIncreasedReducedImmunohistochemistry
GFAP immunoreactivity (Astrocytes)UpregulatedReducedImmunohistochemistry
Iba1 immunoreactivity (Microglia/Macrophages)UpregulatedReducedImmunohistochemistry

Experimental Protocols

Protocol 1: Induction of Neuropathic Pain via Partial Sciatic Nerve Ligation (PSNL) in Mice

This protocol describes a common surgical model to induce traumatic neuropathic pain.

Materials:

  • Adult male C57BL/6 mice (8-10 weeks old)

  • Anesthesia (e.g., Isoflurane)

  • Surgical scissors, fine forceps, and a nerve glass hook

  • Suture material (e.g., 8-0 silk)

  • Antiseptic solution and sterile drapes

  • Heating pad to maintain body temperature

Procedure:

  • Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-1.5% for maintenance).

  • Shave and disinfect the lateral surface of the thigh.

  • Make a small skin incision over the mid-thigh region.

  • Gently separate the biceps femoris muscle to expose the sciatic nerve.

  • Carefully isolate the sciatic nerve from the surrounding connective tissue.

  • Using a curved needle with an 8-0 silk suture, pass the needle through the dorsal one-third to one-half of the nerve and tie a tight ligature.

  • Ensure the ligature is tight enough to cause a slight twitch in the leg but does not completely sever the nerve.

  • Close the muscle layer with a 5-0 absorbable suture and the skin with wound clips or sutures.

  • Administer post-operative analgesics as per institutional guidelines.

  • Allow the animals to recover for at least 7 days before behavioral testing to allow for the development of neuropathic pain symptoms.

Protocol 2: Induction of Chemotherapy-Induced Neuropathic Pain (CINP)

This protocol uses paclitaxel (B517696), a common chemotherapeutic agent, to induce neuropathic pain.

Materials:

  • Adult male Sprague-Dawley rats (150-200 g)

  • Paclitaxel solution (e.g., 2 mg/mL in a vehicle of Cremophor EL and ethanol, diluted in saline)

  • Injection supplies (syringes, needles)

Procedure:

  • Handle the rats for several days before the experiment to acclimate them to the procedures.

  • Administer paclitaxel intraperitoneally (i.p.) at a dose of 2 mg/kg.

  • Repeat the injections on three additional alternate days for a cumulative dose of 8 mg/kg.

  • Pain-related behaviors typically develop within 5 days of the first injection and can persist for several weeks.

  • Monitor the animals for signs of systemic toxicity.

Protocol 3: Administration of Fingolimod

Materials:

  • Fingolimod (FTY720)

  • Vehicle (e.g., sterile saline)

  • Injection supplies

Procedure:

  • Dissolve Fingolimod in the appropriate vehicle to the desired concentration.

  • For systemic administration, inject Fingolimod intraperitoneally (i.p.). Doses typically range from 0.1 to 1 mg/kg.

  • Daily administration is often used for chronic studies, starting after the establishment of neuropathic pain behaviors.

Protocol 4: Assessment of Mechanical Allodynia using von Frey Filaments

This protocol measures the withdrawal threshold to a mechanical stimulus.

Materials:

  • Set of calibrated von Frey filaments

  • Elevated mesh platform

  • Testing chambers

Procedure:

  • Acclimate the animals to the testing environment by placing them in the chambers on the mesh platform for at least 30 minutes before testing.

  • Apply the von Frey filaments to the plantar surface of the hind paw ipsilateral to the nerve injury.

  • Begin with a filament in the middle of the force range and apply it with enough force to cause a slight bend.

  • Hold the filament in place for 3-5 seconds. A positive response is a sharp withdrawal of the paw.

  • Use the up-down method to determine the 50% paw withdrawal threshold.

Protocol 5: Assessment of Cold Allodynia using the Acetone (B3395972) Test

This protocol measures the response to a non-noxious cold stimulus.

Materials:

  • Acetone

  • Syringe with a blunt needle

  • Elevated mesh platform

  • Testing chambers

Procedure:

  • Acclimate the animals to the testing environment as described in Protocol 4.

  • Apply a drop of acetone to the plantar surface of the hind paw.

  • Observe the animal's response for 1 minute.

  • Record the duration of paw withdrawal, licking, or flinching. An increased duration of response indicates cold allodynia.

Visualizations

Fingolimod's Proposed Mechanism in Alleviating Neuropathic Pain

Fingolimod_Mechanism cluster_neuron Dorsal Horn Neuron cluster_glia Glial Cells (Astrocyte/Microglia) Glutamate Glutamate Ca_Influx Ca2+ Influx Glutamate->Ca_Influx pERK pERK Activation Ca_Influx->pERK Central_Sensitization Central Sensitization pERK->Central_Sensitization Neuropathic_Pain Neuropathic Pain Central_Sensitization->Neuropathic_Pain GFAP GFAP (Astrocytes) Neuroinflammation Neuroinflammation GFAP->Neuroinflammation Iba1 Iba1 (Microglia) Iba1->Neuroinflammation Neuroinflammation->Central_Sensitization Promotes Fingolimod Fingolimod-P S1PR1 S1PR1 Fingolimod->S1PR1 Agonist S1PR1->Ca_Influx Inhibits S1PR1->pERK Inhibits S1PR1->GFAP Inhibits S1PR1->Iba1 Inhibits

Caption: Fingolimod's signaling pathway in reducing neuropathic pain.

General Experimental Workflow for Preclinical Neuropathic Pain Studies

Experimental_Workflow Animal_Model 1. Neuropathic Pain Model Induction (e.g., PSNL, CINP) Baseline 2. Baseline Behavioral Testing (von Frey, Acetone Test) Animal_Model->Baseline Treatment 3. Treatment Administration (Vehicle vs. Fingolimod) Baseline->Treatment Post_Treatment_Behavior 4. Post-Treatment Behavioral Testing Treatment->Post_Treatment_Behavior Tissue_Collection 5. Tissue Collection (Spinal Cord) Post_Treatment_Behavior->Tissue_Collection Molecular_Analysis 6. Molecular Analysis (IHC, Western Blot) Tissue_Collection->Molecular_Analysis Data_Analysis 7. Data Analysis & Interpretation Molecular_Analysis->Data_Analysis

Caption: A typical workflow for studying Fingolimod's effects.

References

Fingolimod (FTY720) Application in Organotypic Slice Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fingolimod, also known as FTY720, is a sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of relapsing-remitting multiple sclerosis (MS).[1][2] Its mechanism of action primarily involves the sequestration of lymphocytes in lymph nodes, reducing their infiltration into the central nervous system (CNS).[1][3][4] However, Fingolimod can cross the blood-brain barrier, suggesting direct effects within the CNS.[5][6][[“]][8] Organotypic slice cultures, which preserve the complex cellular interactions of brain tissue in an in vitro setting, have emerged as a valuable tool to investigate the direct neurobiological effects of Fingolimod independent of the peripheral immune system.[5][9][10]

These application notes provide a comprehensive overview and detailed protocols for utilizing Fingolimod in organotypic slice culture experiments, focusing on its role in demyelination, remyelination, and neuroprotection.

Mechanism of Action in the CNS

In the CNS, Fingolimod is phosphorylated to its active form, Fingolimod-phosphate (Fingolimod-P), which acts as a modulator of S1P receptors (S1P1, S1P3, S1P4, and S1P5) expressed on various neural cells, including oligodendrocytes, astrocytes, microglia, and neurons.[4][6][10] This interaction triggers a cascade of intracellular signaling pathways that can influence cell survival, migration, differentiation, and inflammatory responses.[6]

Key Signaling Pathways

Fingolimod's effects on remyelination and neuroprotection in organotypic slice cultures are mediated by multiple S1P receptors and downstream signaling pathways.

  • Remyelination: Fingolimod has been shown to enhance remyelination following chemically induced demyelination in organotypic cerebellar slice cultures.[3][5][9] This effect is primarily mediated through S1P3 and S1P5 receptors on oligodendrocytes and their progenitor cells (OPCs), promoting their process extension and differentiation.[5][11] In contrast, S1P1 receptor activation may limit remyelination.[9][12]

  • Neuroprotection: Fingolimod exhibits neuroprotective properties by attenuating excitotoxicity and neuroinflammation.[13][14][15] In organotypic cortical slices, Fingolimod pretreatment has been shown to reduce NMDA-induced cell death.[13]

  • Glial Cell Modulation: Fingolimod also modulates the activity of astrocytes and microglia. It can increase the number of microglia and the immunoreactivity for the astrocytic marker glial fibrillary acidic protein (GFAP).[5][11] The enhanced microgliosis is thought to be mediated through S1P1 and S1P5 receptors.[5][11] Furthermore, Fingolimod can inhibit the release of pro-inflammatory cytokines from splenocytes, which can induce demyelination in co-culture models with organotypic slices.[12][16]

Fingolimod_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_cellular_effects Cellular Effects Fingolimod Fingolimod-P S1P1 S1P1 Fingolimod->S1P1 S1P3 S1P3 Fingolimod->S1P3 S1P5 S1P5 Fingolimod->S1P5 ERK12 ERK1/2 Pathway S1P1->ERK12 agonism Cytokine ↓ Pro-inflammatory Cytokine Release S1P1->Cytokine Microgliosis ↑ Microgliosis S1P1->Microgliosis RhoA RhoA Pathway S1P3->RhoA agonism Remyelination ↑ Remyelination S1P3->Remyelination Astrogliosis ↑ Astrogliosis S1P3->Astrogliosis S1P5->ERK12 agonism PI3KAkt PI3K/Akt Pathway S1P5->PI3KAkt agonism S1P5->Remyelination S1P5->Microgliosis OPC_diff OPC Differentiation & Process Extension ERK12->OPC_diff Membrane_retraction Oligodendrocyte Membrane Retraction RhoA->Membrane_retraction Neuroprotection ↑ Neuroprotection PI3KAkt->Neuroprotection OPC_diff->Remyelination Experimental_Workflow cluster_treatment Treatment Phase (14 DIV) start Start slice_prep Organotypic Slice Preparation (P10 Mouse Cerebellum) start->slice_prep maturation Culture Maturation (Myelination Occurs) slice_prep->maturation demyelination Demyelination Induction (0.5 mg/mL Lysolecithin, overnight) maturation->demyelination wash Wash (2x PBS) & Recovery (2 days) demyelination->wash fingolimod_treat Fingolimod Treatment (e.g., 100 pM, 1 µM) Medium change every 2-3 days wash->fingolimod_treat control_treat Vehicle Control Treatment wash->control_treat analysis Endpoint Analysis (e.g., Immunofluorescence for MBP, IBA-1, GFAP) fingolimod_treat->analysis control_treat->analysis end End analysis->end

References

Application Note: Protocols for Evaluating the Antiproliferative Activity of Fingolimod (FTY720) in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Fingolimod (FTY720) is an immunomodulatory drug approved for the treatment of multiple sclerosis.[1][2] Beyond its effects on the immune system, Fingolimod has demonstrated significant antiproliferative and pro-apoptotic activity in a wide range of in vitro and in vivo cancer models.[1][2] Its anticancer properties are primarily attributed to mechanisms independent of its immunosuppressive function and involve the modulation of several key signaling pathways.[3]

The primary anticancer mechanisms of Fingolimod include the inhibition of sphingosine (B13886) kinase 1 (SK1), reactivation of protein phosphatase 2A (PP2A), and subsequent downstream effects on cell survival and proliferation pathways like PI3K/Akt and MAPK. These actions lead to cell cycle arrest, induction of apoptosis, and a reduction in cancer cell viability. This document provides detailed protocols for researchers to assess the antiproliferative efficacy of Fingolimod against various cancer cell lines.

Key Signaling Pathways Modulated by Fingolimod

Fingolimod exerts its anticancer effects by targeting multiple signaling cascades within cancer cells. The unphosphorylated form of the drug is primarily responsible for these antiproliferative activities. Key targets include the direct inhibition of sphingosine kinase 1 (SK1) and the activation of the tumor suppressor protein phosphatase 2A (PP2A). Activation of PP2A leads to the dephosphorylation and inactivation of pro-survival proteins such as Akt and ERK. Concurrently, Fingolimod can trigger the activation of JNK, a key regulator of apoptosis. These molecular events culminate in the upregulation of cell cycle inhibitors like p21 and p27, leading to cell cycle arrest, and the activation of caspase-dependent apoptotic pathways.

Fingolimod_Signaling_Pathway cluster_input cluster_targets cluster_pathways cluster_regulators cluster_outcomes FTY720 Fingolimod (FTY720) SK1 Sphingosine Kinase 1 (SK1) FTY720->SK1 PP2A Protein Phosphatase 2A (PP2A) FTY720->PP2A PI3K_Akt PI3K/Akt Pathway SK1->PI3K_Akt PP2A->PI3K_Akt MAPK MAPK Pathway (ERK, JNK) PP2A->MAPK ERK Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits p21_p27 p21 / p27 Upregulation MAPK->p21_p27 MAPK->Apoptosis JNK Caspases Caspase Activation Caspases->Apoptosis CellCycleArrest Cell Cycle Arrest (G0/G1) p21_p27->CellCycleArrest

Caption: Fingolimod's antiproliferative signaling pathways.

Experimental Workflow Overview

A systematic approach is essential for evaluating the antiproliferative effects of Fingolimod. The process begins with culturing the selected cancer cell lines, followed by treatment with a range of Fingolimod concentrations. Subsequently, distinct assays are performed to measure cell viability, quantify apoptosis, and analyze cell cycle distribution. Each assay provides specific insights into the drug's mechanism of action.

Experimental_Workflow cluster_assays Functional Assays cluster_analysis Data Analysis start Cancer Cell Line Culture (e.g., MCF-7, PC3, A549) treatment Treatment with Fingolimod (Dose-Response & Time-Course) start->treatment viability Protocol 1: Cell Viability Assay (e.g., MTT, WST-1) treatment->viability apoptosis Protocol 2: Apoptosis Assay (Annexin V / PI Staining) treatment->apoptosis cell_cycle Protocol 3: Cell Cycle Analysis (PI Staining) treatment->cell_cycle analysis_viability Calculate IC50 Values viability->analysis_viability analysis_apoptosis Quantify Apoptotic Cells (Early vs. Late) apoptosis->analysis_apoptosis analysis_cell_cycle Determine Cell Cycle Phase Distribution cell_cycle->analysis_cell_cycle

Caption: General workflow for evaluating Fingolimod's activity.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. Fingolimod has shown cytotoxic effects across numerous cancer cell lines, with IC50 values typically in the low micromolar range.

Cancer TypeCell Line(s)IC50 Value (µM)Incubation TimeReference
Breast CancerMCF-7, MDA-MB-231, Sk-Br-35 - 2048 h
Prostate CancerLNCaP, DU145, PC33.0 - 6.8Not Specified
Head & Neck CancerSCC94.3424 h
Oral CancerSCC4, SCC25, SCC20956.1, 6.3, 4.524 h

Note: IC50 values are dependent on the cell line, assay method, and incubation time. The data presented should be used as a reference for designing dose-response experiments.

Detailed Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells. The enzyme mitochondrial dehydrogenase in viable cells cleaves the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it to an insoluble purple formazan (B1609692). The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Fingolimod (FTY720) stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of Fingolimod in culture medium from the stock solution. Typical final concentrations for a dose-response curve might range from 1 µM to 25 µM.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Fingolimod. Include a vehicle control (medium with DMSO, concentration matched to the highest drug dose) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the no-cell control wells from all other values.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

  • Plot the % Viability against the log of the Fingolimod concentration. Use non-linear regression (log(inhibitor) vs. normalized response) in a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Protocol 2: Analysis of Apoptosis (Annexin V-FITC / Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells where membrane integrity is lost.

Materials:

  • Cancer cells treated with Fingolimod (e.g., at IC50 concentration)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with Fingolimod (and a vehicle control) for a specified time (e.g., 24 hours).

  • Harvest the cells, including any floating cells in the supernatant, by trypsinization. Centrifuge at 300 x g for 5 minutes.

  • Cell Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples by flow cytometry within one hour. Use FITC (FL1) and PI (FL2/FL3) channels.

Data Analysis: The flow cytometry data will be displayed as a dot plot with four quadrants:

  • Lower-Left (Annexin V- / PI-): Viable cells.

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.

  • Upper-Left (Annexin V- / PI+): Necrotic cells/debris. Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by Fingolimod.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M). Cells are fixed to permeabilize their membranes and then stained with Propidium Iodide (PI), which intercalates into the DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Materials:

  • Cancer cells treated with Fingolimod

  • Cold 70% Ethanol (B145695)

  • PBS

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells in 6-well plates with Fingolimod as described previously. Harvest cells by trypsinization.

  • Fixation: Centrifuge the cells and resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS.

  • RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A. Incubate at 37°C for 30 minutes to degrade RNA, ensuring PI only binds to DNA.

  • PI Staining: Add 500 µL of PI staining solution (final concentration 50 µg/mL) and incubate for 15-30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples using a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., FL2).

Data Analysis: The resulting data is a histogram of cell count versus DNA content (fluorescence intensity).

  • The first peak represents cells in the G0/G1 phase (2N DNA content).

  • The region between the two peaks represents cells in the S phase (synthesizing DNA).

  • The second peak represents cells in the G2/M phase (4N DNA content). Specialized software (e.g., FlowJo, ModFit LT) is used to deconvolute the histogram and calculate the percentage of cells in each phase. An accumulation of cells in the G0/G1 phase would indicate Fingolimod-induced cell cycle arrest.

References

Troubleshooting & Optimization

Fingolimod Phosphate Technical Support Center: Addressing Solubility and Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fingolimod (B1672674) phosphate (B84403) (FTY720-P). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges associated with the aqueous solubility and stability of Fingolimod phosphate.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I add it to my aqueous buffer?

A1: this compound, like its parent compound Fingolimod (FTY720), has limited solubility in neutral and alkaline aqueous solutions.[1][2] Fingolimod hydrochloride is practically insoluble in pH 6.8 phosphate buffer (<0.01 mg/mL at both 25°C and 37°C).[1][3] Precipitation is a common issue when directly dissolving the compound in buffers like PBS (pH 7.4).

Q2: What is the recommended procedure for dissolving this compound for in vitro experiments?

A2: The recommended method is to first dissolve this compound in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695), to create a concentrated stock solution.[4] This stock solution can then be serially diluted into your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect your experimental system.

Q3: How stable are aqueous solutions of this compound?

A3: Aqueous solutions of Fingolimod are generally not stable and it is often recommended to prepare them fresh daily. Stability is affected by factors such as pH, temperature, and light exposure. Forced degradation studies have shown that Fingolimod is susceptible to degradation under basic, oxidative, and photolytic conditions.

Q4: What are the typical storage conditions for this compound powder and stock solutions?

A4: this compound powder should be stored at -20°C for long-term stability. Stock solutions in organic solvents like DMSO or ethanol should also be stored at -20°C or -80°C and can be stable for several months. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Precipitation upon dilution of organic stock solution into aqueous buffer.
Possible Cause Troubleshooting Step
High final concentration of this compound Lower the final concentration of this compound in the aqueous medium.
"Salting out" effect The high salt concentration of some buffers (e.g., PBS) can reduce the solubility of organic compounds. Try diluting the stock solution in a low-salt buffer or sterile water before adding it to your final buffer.
pH of the final solution Ensure the final pH of your solution is not in the neutral or alkaline range where solubility is lowest. Acidic conditions generally improve solubility.
Temperature Ensure all solutions are at room temperature before mixing. In some cases, gentle warming may aid dissolution, but be cautious of potential degradation at elevated temperatures.
Insufficient mixing Vortex or sonicate the solution briefly after adding the stock solution to the aqueous medium to ensure proper dispersion.
Issue 2: Inconsistent experimental results.
Possible Cause Troubleshooting Step
Degradation of this compound in aqueous solution Prepare fresh aqueous solutions for each experiment from a frozen organic stock. Avoid storing aqueous solutions for extended periods. Protect solutions from light.
Inaccurate concentration of stock solution Verify the concentration of your stock solution using a validated analytical method such as HPLC-UV.
Interaction with other components in the medium Some components in complex cell culture media may interact with this compound, affecting its availability or activity. Consider simplifying the buffer system for initial experiments if possible.
Adsorption to plasticware Fingolimod is a lipophilic molecule and may adsorb to certain plastics. Use low-protein-binding tubes and pipette tips where possible.

Quantitative Data on Solubility

Table 1: Solubility of Fingolimod Hydrochloride in Various Solvents

Solvent/BufferpHTemperatureSolubilityReference
Water-25°C and 37°CFreely soluble (>100 mg/mL)
0.1 N HCl1.025°C and 37°CFreely soluble (>100 mg/mL)
Acetate Buffer4.0-Very slightly soluble
Phosphate Buffer6.825°C and 37°CPractically insoluble (<0.01 mg/mL)
1:1 Ethanol:PBS7.2-~0.2 mg/mL
Ethanol--~20 mg/mL
DMSO--~20 mg/mL
Dimethyl formamide--~20 mg/mL

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Working Solutions for In Vitro Cell-Based Assays

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh out the required amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly for 2-5 minutes to ensure complete dissolution. Gentle sonication can be used if necessary.

    • Visually inspect the solution to ensure there are no undissolved particles.

  • Storage of Stock Solution:

    • Aliquot the 10 mM stock solution into smaller volumes in sterile, low-protein-binding tubes to avoid multiple freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage. Stock solutions in DMSO are reported to be stable for at least 2-7 months at -20°C.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw a fresh aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions of the stock solution into your cell culture medium or desired aqueous buffer to achieve the final working concentrations.

    • Crucially, ensure the final concentration of DMSO in your working solution is non-toxic to your cells (typically ≤ 0.1%). Remember to include a vehicle control (medium with the same final DMSO concentration) in your experiments.

    • Vortex gently after each dilution step.

Protocol 2: Stability-Indicating HPLC Method for Fingolimod

This protocol is adapted from a validated stability-indicating HPLC method for Fingolimod and can be used as a starting point for assessing the stability of this compound solutions.

Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Nova-Pak C8 column or equivalent.

  • Mobile Phase: A mixture of 50 mM potassium dihydrogenphosphate (pH 3.0) and acetonitrile (B52724) (45:55, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

Procedure for Forced Degradation Study:

  • Acid Degradation: Incubate a solution of Fingolimod in 1 M HCl at 80°C for 2 hours.

  • Base Degradation: Incubate a solution of Fingolimod in 1 M NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Incubate a solution of Fingolimod in 3% hydrogen peroxide at 80°C for 2 hours.

  • Thermal Degradation: Expose a solution of Fingolimod to heat (e.g., 70-80°C) for several days.

  • Photolytic Degradation: Expose a solution of Fingolimod to UV light and visible light for several days.

  • Analysis: Before injection, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and inject them into the HPLC system.

  • Evaluation: Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Visualizations

This compound Signaling Pathway

Fingolimod is a prodrug that is phosphorylated in vivo to its active form, this compound. This compound is an agonist at four of the five sphingosine-1-phosphate (S1P) receptors (S1P1, S1P3, S1P4, and S1P5). Its binding to these G protein-coupled receptors initiates a cascade of downstream signaling events.

Fingolimod_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Fingolimod-P Fingolimod Phosphate S1PR S1P Receptors (S1P1, S1P3, S1P4, S1P5) Fingolimod-P->S1PR Agonist Binding G_protein G Proteins (Gi, Gq, G12/13) S1PR->G_protein Activation JAK_STAT JAK/STAT Pathway S1PR->JAK_STAT via Gi (S1P1) PLC Phospholipase C (PLC) G_protein->PLC via Gq PI3K PI3K G_protein->PI3K via Gi Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway G_protein->Ras_Raf_MEK_ERK via Gi RhoA RhoA G_protein->RhoA via G12/13 Cellular_Responses Cellular Responses: - Lymphocyte trafficking - Cell survival - Proliferation - Cytoskeletal rearrangement PLC->Cellular_Responses Akt Akt PI3K->Akt Ras_Raf_MEK_ERK->Cellular_Responses RhoA->Cellular_Responses JAK_STAT->Cellular_Responses Akt->Cellular_Responses

Caption: this compound Signaling Cascade.

Experimental Workflow for Troubleshooting Solubility Issues

This workflow provides a logical sequence of steps to address common solubility problems encountered when preparing this compound solutions for in vitro experiments.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps start Start: Prepare Fingolimod-P Stock in DMSO dilute Dilute stock into aqueous buffer/medium start->dilute observe Observe for precipitation dilute->observe no_precip Solution is clear: Proceed with experiment observe->no_precip No precip Precipitation occurs observe->precip Yes lower_conc 1. Lower final concentration precip->lower_conc change_buffer 2. Use low-salt buffer or water for initial dilution lower_conc->change_buffer sonicate 3. Vortex or sonicate during dilution change_buffer->sonicate check_ph 4. Check/adjust final pH (if compatible with experiment) sonicate->check_ph check_ph->dilute Re-attempt

Caption: Troubleshooting this compound Solubility.

References

Storage conditions to maintain Fingolimod and Fingolimod-phosphate stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of Fingolimod (B1672674) and its active metabolite, Fingolimod-phosphate, to ensure their stability and integrity throughout experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid Fingolimod?

A: Solid Fingolimod, typically as Fingolimod hydrochloride, should be stored at room temperature, between 20°C to 25°C (68°F to 77°F).[1][2] Short-term excursions are permitted between 15°C and 30°C (59°F to 86°F).[1][2] It is crucial to protect it from moisture.[1][2]

Q2: How should I prepare and store stock solutions of Fingolimod?

A: Fingolimod is soluble in methanol (B129727), ethanol (B145695), and DMSO.[3] For long-term storage, it is recommended to store stock solutions at -20°C for up to one month or at -80°C for up to one year.[4] To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[4]

Q3: What are the optimal storage conditions for Fingolimod-phosphate?

A: Fingolimod-phosphate is less stable than its parent compound. Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[5][6] It is critical to protect these solutions from light.[5][6] Due to its limited stability in solution, it is advisable to prepare fresh solutions or use small, pre-packaged sizes.[7]

Q4: Can I store aqueous solutions of Fingolimod?

A: Fingolimod hydrochloride has low solubility in neutral pH buffers but is more soluble in acidic conditions.[8] It is not recommended to store aqueous solutions for more than one day.[3] For experiments in aqueous buffers, it is best to first dissolve Fingolimod in an organic solvent like ethanol and then dilute it with the aqueous buffer of choice.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or unexpected results in cell-based assays Degradation of Fingolimod or Fingolimod-phosphate in culture media.Prepare fresh dilutions from a properly stored stock solution for each experiment. Minimize the exposure of the compounds to light and elevated temperatures.
Low solubility in aqueous media leading to precipitation.First, dissolve Fingolimod in a small amount of an organic solvent (e.g., DMSO or ethanol) before diluting with the final aqueous medium. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Interconversion between Fingolimod and Fingolimod-phosphate in biological samples.For accurate quantification in biological matrices like blood, lyse the cells immediately upon collection to prevent ex vivo enzymatic conversion.[9]
Low bioavailability in animal studies Poor absorption due to low solubility at physiological pH.Consider using a formulation with excipients that enhance solubility. Fingolimod has high oral bioavailability (around 93%), so formulation issues are a likely culprit for poor absorption in experimental settings.
High background or unexpected peaks in analytical chromatography (HPLC/LC-MS) Contamination of the sample or degradation of the analyte.Use high-purity solvents and reagents. Ensure that the sample preparation and analysis are performed under conditions that minimize degradation (e.g., protection from light, controlled temperature).
Reaction of Fingolimod with co-solvents during analysis.Be aware that Fingolimod can react with acetonitrile (B52724) under basic hydrolytic conditions to form acetylated degradation products.[10] Consider alternative co-solvents if performing analysis under these conditions.

Stability Data

Fingolimod Stability

The following table summarizes the stability of Fingolimod under various stress conditions.

Condition Description Degradation
Acidic Hydrolysis 1 M HCl at 80°C for 2 hours~37% degradation observed.[1]
Basic Hydrolysis 1 M NaOH at 80°CExtensive degradation.[10]
Oxidative Stress 3% H₂O₂ at 80°C for 2 hoursStable.[10]
Thermal Stress (Solid) Heating of bulk powderRelatively stable.[1]
Thermal Stress (Solution) Heating of solutionVery labile.[1]
Photolytic Stress (Solid) Exposure of bulk powder to lightRelatively stable.[1]
Photolytic Stress (Solution) Exposure to UV or visible light for 5 daysSignificant degradation (~50-64%).[1]
Fingolimod-Phosphate Stability

Quantitative forced degradation data for Fingolimod-phosphate is not as readily available in the public domain. However, stability in prepared solutions has been documented.

Storage Condition Duration Stability
Stock Solution at -20°C 1 monthStable when protected from light.[5][6]
Stock Solution at -80°C 6 monthsStable when protected from light.[5][6]
In Plasma (Bench-top) 4 hours at room temperatureStable.[11]
In Plasma (Freeze-Thaw) Two cyclesStable.[11]
In Plasma (Autosampler) 48 hours at 6°CStable.[11]
In Plasma (Long-term) Up to 12 months at -20°C and -80°CStable.[11]

Experimental Protocols

Preparation of Fingolimod Stock and Working Solutions
  • Stock Solution Preparation (500 µg/mL):

    • Accurately weigh the required amount of Fingolimod hydrochloride.

    • Dissolve it in an appropriate volume of methanol to achieve a final concentration of 500 µg/mL.[1]

    • Sonicate for approximately 20 minutes to ensure complete dissolution.[1]

    • Store the stock solution as recommended in the stability section.

  • Working Solution Preparation:

    • Prepare working standard solutions by diluting the stock solution with the mobile phase to be used in the analytical method.[1]

Stability-Indicating HPLC Method for Fingolimod

This method can be used to separate Fingolimod from its degradation products.

  • Column: Nova-Pak C₈ column.[1]

  • Mobile Phase: A mixture of 50 mM potassium dihydrogenphosphate (pH 3.0) and acetonitrile (45:55, v/v).[1]

  • Flow Rate: 1 mL/min.[1]

  • Detection: UV detector.

  • Injection Volume: 20 µL.[1]

Visualizations

Fingolimod's Mechanism of Action

Fingolimod is a prodrug that is phosphorylated in vivo by sphingosine (B13886) kinases to form the active metabolite, Fingolimod-phosphate.[12] Fingolimod-phosphate then acts as a functional antagonist of the sphingosine-1-phosphate (S1P) receptor 1 (S1P1).[12] This leads to the internalization and degradation of the S1P1 receptor on lymphocytes, preventing their egress from lymph nodes and thereby reducing the number of circulating lymphocytes that can mediate autoimmune damage.[12]

Fingolimod_Pathway cluster_blood Bloodstream cluster_cell Cell cluster_lymphocyte Lymphocyte cluster_lymph_node Lymph Node Fingolimod Fingolimod SphK2 Sphingosine Kinase 2 Fingolimod->SphK2 Enters Cell Fingolimod_P Fingolimod-Phosphate SphK2->Fingolimod_P Phosphorylation S1P1_receptor S1P1 Receptor Fingolimod_P->S1P1_receptor Binds to Internalization Receptor Internalization & Degradation S1P1_receptor->Internalization Induces Egress_block Egress Blocked Lymphocyte Lymphocyte Lymphocyte->Egress_block

Caption: Fingolimod is phosphorylated to Fingolimod-phosphate, which blocks lymphocyte egress.

Experimental Workflow for Stability Testing

A typical workflow for assessing the stability of Fingolimod involves subjecting the compound to various stress conditions and then analyzing the remaining parent compound and any degradation products using a stability-indicating HPLC method.

Stability_Workflow cluster_stress Forced Degradation cluster_analysis Analysis start Fingolimod Sample acid Acidic Hydrolysis start->acid base Basic Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal start->thermal photo Photolytic start->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Analysis (% Degradation) hplc->data

References

Optimizing Fingolimod dosage to minimize off-target cardiovascular effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Fingolimod (B1672674) dosage to minimize off-target cardiovascular effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind Fingolimod-induced cardiovascular off-target effects?

A1: Fingolimod's cardiovascular effects, primarily bradycardia and atrioventricular (AV) block, are mediated through its action as a sphingosine-1-phosphate (S1P) receptor modulator.[1][2] Its active form, fingolimod-phosphate, is a potent agonist at four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5).[3][4] The initial activation of S1P1 receptors on atrial myocytes mimics the effects of acetylcholine, leading to a transient decrease in heart rate.[1][2][5] While the therapeutic effects in multiple sclerosis are attributed to S1P1 agonism on lymphocytes, the cardiovascular side effects are thought to be at least partially due to S1P3 agonism.[3]

Q2: Are the cardiovascular effects of Fingolimod dose-dependent?

A2: Yes, clinical trial data indicates that the cardiovascular effects of Fingolimod are dose-dependent.[6][7] Higher doses are associated with a greater decrease in heart rate and a higher incidence of atrioventricular (AV) block.[7][8] For instance, a pooled analysis of the FREEDOMS and TRANSFORMS trials showed a more significant prolongation of the P-R interval with the 1.25 mg dose compared to the 0.5 mg dose.[7]

Q3: How long do the cardiovascular effects of the first dose of Fingolimod typically last?

A3: The cardiovascular effects of the first dose of Fingolimod are generally transient.[2][7] The maximum decrease in heart rate is typically observed 4 to 5 hours after the initial dose.[4][7] While the heart rate begins to recover, it may not return to baseline levels for 8 to 10 hours.[9] In some cases, a second decrease in heart rate can occur around 12 to 20 hours post-dose, partly due to circadian rhythm.[10]

Q4: Can the bradycardic effects of Fingolimod be reversed?

A4: Yes, Fingolimod-induced bradycardia can be reversed with pharmacological intervention. Atropine (B194438) and isoprenaline have been shown to be effective in reversing the negative chronotropic effects of Fingolimod.[8][11] A mean total dose of 1.4 mg of atropine was able to reverse Fingolimod-attributed bradycardia.[6]

Q5: What are the current recommendations for cardiovascular monitoring upon Fingolimod initiation in a clinical setting?

A5: Due to the risk of bradycardia and AV block, first-dose monitoring is mandatory.[1][12] The standard recommendation includes:

  • An electrocardiogram (ECG) before the first dose and at the end of the observation period.[7][13]

  • Monitoring of pulse and blood pressure every hour for at least the first 6 hours post-dose.[7][10][14]

  • Extended monitoring is recommended for patients who experience their lowest heart rate at the 6-hour mark, have a heart rate below 45 beats per minute, or show new-onset second-degree or higher AV block.[10][14]

  • Continuous overnight ECG monitoring may be required for patients with certain pre-existing cardiac conditions or those who require pharmacological intervention for bradycardia.[7][14]

Troubleshooting Guide

Problem: Significant bradycardia (heart rate < 45 bpm) is observed in an animal model after the first dose.

Possible Cause Suggested Solution
Dose is too high for the specific animal model. Review the literature for established dose-response curves in the relevant species. Consider a dose-titration study to determine the optimal therapeutic dose with minimal cardiovascular impact.
Animal model has underlying cardiac abnormalities. Ensure thorough cardiovascular screening of animals prior to study initiation. This may include baseline ECG and echocardiography.
Interaction with other administered compounds. Review all co-administered substances for potential synergistic effects on heart rate. Stagger administration times if possible to isolate the effects of Fingolimod.

Problem: Atrioventricular (AV) block is detected in experimental subjects.

Possible Cause Suggested Solution
High S1P3 receptor agonism. If developing novel S1P modulators, consider screening for higher selectivity for the S1P1 receptor to potentially reduce S1P3-mediated cardiotoxicity.[3]
Individual susceptibility. Monitor subjects closely and be prepared to administer atropine or isoprenaline to manage the AV block if it becomes hemodynamically significant.
Incorrect ECG lead placement or interpretation. Ensure proper training of personnel on ECG recording and interpretation for the specific animal model to avoid artifacts and misdiagnosis.

Data Presentation

Table 1: Dose-Dependent Effects of Fingolimod on Heart Rate

Fingolimod Dose Mean Maximum Decrease in Heart Rate (bpm) Time to Nadir Study Population
0.5 mg7.9 bpm4-5 hoursMultiple Sclerosis Patients[4][6]
1.25 mg11.9 bpm4-5 hoursMultiple Sclerosis Patients[6][7]

Table 2: Incidence of Atrioventricular Block with Fingolimod

Fingolimod Dose Incidence of First-Degree AV Block Incidence of Second-Degree AV Block Study
0.5 mg2.1% (bradycardia)One patientFREEDOMS Trial[7]
1.25 mg3% (bradycardia)Three patientsFREEDOMS Trial[7]
0.5 mg0.5% (bradycardia)One patientTRANSFORMS Trial[7]
1.25 mg2.4% (bradycardia)Three patientsTRANSFORMS Trial[7]

Experimental Protocols

Protocol 1: In Vivo Assessment of Fingolimod-Induced Bradycardia in a Rat Model

This protocol is based on methodologies described for studying the cardiovascular effects of S1P receptor agonists in rats.[15][16]

  • Animal Model: Spontaneously hypertensive rats or Wistar-Kyoto rats are commonly used.[15]

  • Telemetry Implantation: For continuous monitoring, implant telemetry transmitters to record ECG and blood pressure. Allow for a sufficient recovery period post-surgery.

  • Baseline Recording: Record baseline cardiovascular parameters for at least 24 hours prior to Fingolimod administration to establish a diurnal rhythm.

  • Fingolimod Administration: Administer Fingolimod orally at the desired doses (e.g., 0.1, 0.3, 1, 3, and 10 mg/kg).[15] A vehicle control group should be included.

  • Data Acquisition: Continuously record ECG and blood pressure for at least 24 hours post-administration.

  • Data Analysis: Analyze the data to determine the time to nadir heart rate, the maximum decrease in heart rate, and the duration of the bradycardic effect. Assess for the presence of AV block or other arrhythmias.

Protocol 2: Clinical First-Dose Monitoring Protocol

This protocol is a summary of the recommended procedures for monitoring patients after the first dose of Fingolimod.[7][9][11][13][14]

  • Pre-Dose Assessment:

    • Obtain a baseline 12-lead ECG.

    • Measure and record baseline blood pressure and heart rate.

    • Review patient's medical history for any pre-existing cardiac conditions.[8][11]

  • Fingolimod Administration: Administer the prescribed dose of Fingolimod.

  • Post-Dose Monitoring (First 6 Hours):

    • Measure and record pulse and blood pressure every hour.

    • Continuously monitor for any signs or symptoms of bradycardia (e.g., dizziness, fatigue, palpitations).

  • End of Observation Period Assessment:

    • Obtain a 12-lead ECG at the end of the 6-hour observation period.

  • Criteria for Extended Monitoring:

    • If the heart rate at 6 hours is the lowest recorded value.

    • If the heart rate is below 45 bpm in adults.[14]

    • If the ECG at 6 hours shows new onset of second-degree or higher AV block.

    • If the patient experiences symptomatic bradycardia.

    • Extended monitoring should continue until the abnormality resolves, which may include overnight observation.[7][14]

Mandatory Visualizations

Fingolimod_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space (Atrial Myocyte) Fingolimod_P Fingolimod-P S1P1 S1P1 Receptor Fingolimod_P->S1P1 Agonism S1P3 S1P3 Receptor Fingolimod_P->S1P3 Agonism G_protein Gi/o Protein S1P1->G_protein Activates S1P3->G_protein Activates GIRK GIRK Channel (K+ Efflux) G_protein->GIRK Activates Bradycardia Bradycardia (Decreased Heart Rate) GIRK->Bradycardia Leads to

Caption: Fingolimod-P signaling in atrial myocytes leading to bradycardia.

Experimental_Workflow cluster_pre_study Pre-Study Phase cluster_study_execution Study Execution Phase cluster_data_analysis Data Analysis Phase Animal_Selection Select Animal Model (e.g., Rat) Telemetry Implant Telemetry Device (ECG, BP) Animal_Selection->Telemetry Recovery Surgical Recovery Period Telemetry->Recovery Baseline Record Baseline Data (24 hours) Recovery->Baseline Dosing Administer Fingolimod or Vehicle Control Baseline->Dosing Post_Dose_Monitoring Continuous Monitoring (≥ 24 hours) Dosing->Post_Dose_Monitoring Analysis Analyze Heart Rate, Blood Pressure, ECG Post_Dose_Monitoring->Analysis Endpoint Determine Cardiovascular Off-Target Effects Analysis->Endpoint

References

Troubleshooting unexpected results in Fingolimod-treated cell cultures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fingolimod (B1672674) (FTY720) in cell culture applications. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address unexpected results in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Unexpectedly High Cell Viability or Lack of Expected Effect

Q1: I'm not observing the expected immunosuppressive or cytotoxic effects of Fingolimod on my cell cultures. What could be the reason?

A1: Several factors could contribute to a lack of Fingolimod efficacy in vitro. A primary consideration is that Fingolimod (FTY720) is a prodrug and requires phosphorylation by sphingosine (B13886) kinases (SphKs), particularly SphK2, to become the active metabolite, Fingolimod-phosphate (Fingolimod-P).[1][2][3][4][5] The level of SphK expression can vary significantly between cell types.

Troubleshooting Steps:

  • Confirm Cell Line's Sphingosine Kinase Expression: Verify whether your cell line expresses sufficient levels of SphK1 or SphK2 to phosphorylate Fingolimod. You can check literature databases or perform qPCR or Western blot to assess expression levels.

  • Use the Active Form: Consider using commercially available phosphorylated Fingolimod (Fingolimod-P) to bypass the need for cellular phosphorylation. This ensures that the active compound is directly available to the S1P receptors.

  • Optimize Concentration and Incubation Time: The effects of Fingolimod are dose- and time-dependent.[6][7][8] Ensure you are using a concentration and incubation period appropriate for your specific cell type and the expected biological outcome. Refer to the literature for typical effective concentrations in similar cell lines.

  • Check Reagent Stability: Fingolimod solutions can be sensitive to storage conditions and photolytic degradation.[9] Ensure your stock solutions are prepared and stored correctly. It is recommended to aliquot and store at -20°C or -80°C and protect from light.[10]

Issue 2: Excessive or Unintended Cytotoxicity

Q2: I'm observing significant cell death at concentrations of Fingolimod that are reported to be non-toxic in the literature. What could be the cause?

A2: Unexpected cytotoxicity with Fingolimod can arise from several sources, including the specific cell line's sensitivity, the form of the drug used, and experimental conditions.

Troubleshooting Steps:

  • Cell-Type Specific Sensitivity: Different cell lines exhibit varying sensitivities to Fingolimod. For instance, some cancer cell lines are highly susceptible to Fingolimod-induced apoptosis, while other cell types may be more resistant.[11] It's crucial to perform a dose-response curve (titration) to determine the optimal, non-toxic concentration range for your specific cell line.

  • Phosphorylated vs. Non-phosphorylated Form: The non-phosphorylated form of Fingolimod can have cytotoxic effects independent of S1P receptor signaling, potentially through mechanisms involving the generation of reactive oxygen species (ROS) or inhibition of Akt signaling.[7][12] If your goal is to study S1P receptor-mediated effects, using Fingolimod-P might yield more specific results with potentially lower off-target toxicity.

  • Solvent Toxicity: Fingolimod is often dissolved in DMSO or ethanol (B145695).[10][13] High concentrations of these solvents can be toxic to cells. Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). Always include a vehicle control (medium with the solvent at the same final concentration) in your experiments.

  • Incubation Time: Prolonged exposure to Fingolimod, even at lower concentrations, can lead to cumulative toxicity.[12][14] Consider reducing the incubation time or performing a time-course experiment to identify the optimal treatment duration.

  • Assay Interference: Some viability assays can be affected by the chemical properties of the tested compound. For example, if you are using a metabolic assay like MTT, consider confirming your results with an alternative method that measures membrane integrity, such as a lactate (B86563) dehydrogenase (LDH) release assay.[12]

Issue 3: Inconsistent Results with S1P Receptor Internalization

Q3: My results for Fingolimod-induced S1P1 receptor internalization are variable. How can I get more consistent data?

A3: Fingolimod-P acts as a functional antagonist of the S1P1 receptor. It initially activates the receptor, which is then followed by irreversible internalization and degradation, leading to a loss of the receptor from the cell surface.[2][3][15][16][17] Inconsistent results can stem from experimental variability.

Troubleshooting Steps:

  • Time-Course Analysis: The internalization of S1P1 is a dynamic process. Perform a time-course experiment (e.g., 30 minutes, 1 hour, 4 hours, 24 hours) to determine the peak time for receptor internalization in your cell system.

  • Use of Fingolimod-P: As receptor internalization is mediated by the phosphorylated form, using Fingolimod-P directly can lead to more consistent and reproducible results compared to the prodrug form.

  • Antibody Validation: If you are using immunofluorescence or flow cytometry to detect S1P1, ensure your antibody is specific and validated for the application. Test different antibody concentrations and fixation/permeabilization protocols.

  • Cell Health: Ensure your cells are healthy and not overly confluent, as this can affect receptor expression and trafficking.

Quantitative Data Summary

The following tables summarize typical concentration ranges and observed effects of Fingolimod in various in vitro models. Note that optimal concentrations can vary significantly between cell lines and experimental conditions.

Table 1: Effective Concentrations of Fingolimod in Different In Vitro Models

Cell TypeApplicationFingolimod ConcentrationObserved EffectReference
Jurkat T-lymphocytesSuppression of K+ currentsIC50 of 1.51 µMInhibition of delayed-rectifier K+ current[18]
Mantle Cell Lymphoma (MCL)CytotoxicityDose-dependentDownmodulation of Cyclin D1 and phospho-Akt[7]
Primary Neuronal CulturesNeuroprotection10 - 100 nMReduction of NMDA-induced excitotoxicity[19]
R28 Retinal Neuronal CellsNeuroprotection25 nMAttenuation of TNFα-induced neuronal death[20]
EPI-NCSCsIncreased Viability50 - 600 nMIncreased cell viability after 6 hours[21]
EPI-NCSCsCytotoxicity5000 nM (5 µM)Induced toxicity at 24 and 72 hours[21]
Human MonocytesInhibition of Activation0.1 - 10 µMInhibition of LPS-induced TNF-α secretion[22]
HepG2 CellsCytotoxicity (Fingolimod-P)5 - 10 µM>20% reduction in viability after 72h (MTT)[12]

Table 2: Fingolimod (FTY720) Solubility and Stability

ParameterDetailsReference
Solubility Soluble in DMSO (≥100 mg/mL) and Ethanol (100 mg/mL).[10][13] Very poorly soluble in water and neutral pH buffers (<0.01 mg/mL at pH 6.8).[10][23][24] Freely soluble in highly acidic conditions (pH 1.0).[23][10][13][23][24]
Stock Solution Storage Store lyophilized product at -20°C.[10] Reconstituted stock solutions in DMSO or ethanol should be aliquoted and stored at -20°C or -80°C for up to 6 months.[10][13][10][13]
Stability Fingolimod in solution is sensitive to light and can undergo photolytic degradation.[9] Working solutions are generally stable for 24 hours at room temperature.[9][9]

Key Experimental Protocols

Protocol 1: Preparation of Fingolimod Stock Solution
  • Reagent: Fingolimod hydrochloride (powder form).

  • Solvent: Use high-purity, sterile DMSO or ethanol.

  • Procedure:

    • Under sterile conditions, dissolve Fingolimod hydrochloride in the chosen solvent to a high concentration (e.g., 10 mM). Fingolimod is soluble in DMSO and ethanol at 100 mg/mL.[10][13]

    • Ensure complete dissolution. Gentle warming or vortexing may be required.

    • Sterile-filter the stock solution using a 0.22 µm syringe filter compatible with your solvent.

    • Aliquot the stock solution into small, single-use volumes in sterile, light-protecting tubes.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Protocol 2: General Cell Treatment Protocol
  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and not over-confluent at the end of the experiment.

  • Acclimatization: Allow cells to adhere and acclimatize for 24 hours before treatment.

  • Treatment Preparation:

    • Thaw an aliquot of the Fingolimod stock solution.

    • Prepare serial dilutions of Fingolimod in complete cell culture medium to achieve the desired final concentrations.

    • Important: Ensure the final solvent concentration remains constant across all treatment groups, including the vehicle control (e.g., 0.1% DMSO).

  • Treatment:

    • Remove the old medium from the cells and replace it with the medium containing the appropriate concentration of Fingolimod or the vehicle control.

    • Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Downstream Analysis: Proceed with your planned assay (e.g., cell viability assay, protein extraction, flow cytometry).

Visualizations

Signaling Pathways and Mechanisms

Fingolimod_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane Fingolimod Fingolimod SphK2 Sphingosine Kinase 2 (SphK2) Fingolimod->SphK2 Enters Cell FingolimodP Fingolimod-P S1P1 S1P1 Receptor FingolimodP->S1P1 SphK2->FingolimodP Phosphorylation S1P1_Internalization S1P1 Receptor Internalization & Degradation Downstream_Effects Altered Cell Migration, Survival, Proliferation S1P1_Internalization->Downstream_Effects Results in S1P1->S1P1_Internalization Leads to

Caption: Fingolimod's primary mechanism of action.

Experimental Workflow

Troubleshooting_Workflow Start Unexpected Result (e.g., No Effect, High Toxicity) Check_Phosphorylation Is Fingolimod-P being used or is cell line SphK2 competent? Start->Check_Phosphorylation Check_Concentration Was a dose-response experiment performed? Check_Phosphorylation->Check_Concentration Yes Use_FingolimodP Action: Use Fingolimod-Phosphate Check_Phosphorylation->Use_FingolimodP No Check_Controls Were vehicle controls and positive controls included? Check_Concentration->Check_Controls Yes Perform_Titration Action: Perform dose-response curve Check_Concentration->Perform_Titration No Check_Reagent Verify Fingolimod stock solution integrity (age, storage) Check_Controls->Check_Reagent Yes Review_Protocol Action: Review protocol and repeat experiment with proper controls Check_Controls->Review_Protocol No Re-evaluate Re-evaluate Hypothesis and Experimental Design Check_Reagent->Re-evaluate Use_FingolimodP->Perform_Titration Perform_Titration->Review_Protocol Review_Protocol->Re-evaluate

Caption: Troubleshooting workflow for unexpected Fingolimod results.

Logical Relationships

Fingolimod_Considerations cluster_factors Key Experimental Factors cluster_outcomes Potential Outcomes Fingolimod Fingolimod Cell_Type Cell Type (SphK expression, S1PR profile) Fingolimod->Cell_Type Drug_Form Drug Form (Prodrug vs. Active Phosphate) Fingolimod->Drug_Form Dose_Time Concentration & Duration Fingolimod->Dose_Time Solvent Vehicle/Solvent Fingolimod->Solvent Efficacy Expected Biological Effect Cell_Type->Efficacy Toxicity Off-Target Cytotoxicity Cell_Type->Toxicity Variability Inconsistent Results Cell_Type->Variability Drug_Form->Efficacy Drug_Form->Toxicity Drug_Form->Variability Dose_Time->Efficacy Dose_Time->Toxicity Dose_Time->Variability Solvent->Toxicity

Caption: Key factors influencing Fingolimod experimental outcomes.

References

Technical Support Center: Fingolimod-Induced Lymphopenia in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering fingolimod-induced lymphopenia in long-term animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of fingolimod-induced lymphopenia?

Fingolimod (B1672674) (FTY720) is a sphingosine-1-phosphate (S1P) receptor modulator.[1] In vivo, it is phosphorylated to fingolimod-phosphate, which acts as a functional antagonist of the S1P1 receptor on lymphocytes.[2][3][4] This binding internalizes the S1P1 receptors, preventing lymphocytes from exiting the lymph nodes and spleen, which results in their sequestration in these secondary lymphoid organs.[5][6][7] This leads to a rapid and reversible reduction of lymphocyte counts in the peripheral blood.[8] The lymphocytes are not destroyed but are simply redistributed.[8]

Fingolimod_Mechanism Lymphocyte_blood Lymphocyte S1P1_Receptor S1P1 Receptor Lymphocyte_LN Lymphocyte S1P1_Receptor->Lymphocyte_LN Guides Egress Blocked_Egress Egress Blocked Lymphocyte_LN->Lymphocyte_blood Normal Egress Fingolimod Fingolimod-P Fingolimod->S1P1_Receptor Troubleshooting_Workflow Start Start Long-Term Fingolimod Study Monitor Monitor ALC & Animal Health (e.g., Weekly/Bi-weekly) Start->Monitor SevereCheck Is Lymphopenia Severe or Animal Health Compromised? Monitor->SevereCheck Check Data Continue Continue Dosing & Monitoring SevereCheck->Continue No ReduceDose Action 1: Reduce Dose SevereCheck->ReduceDose Yes Continue->Monitor AltDose Action 2: Switch to Alternate-Day Dosing PauseDose Action 3: Pause Treatment (Drug Holiday) Reassess Re-evaluate ALC After Intervention ReduceDose->Reassess AltDose->Reassess PauseDose->Reassess Resolved Is ALC within Acceptable Range? Reassess->Resolved Resolved->Continue Yes End Consult Vet / Consider Humane Endpoint Resolved->End No

References

Potential off-target effects of Fingolimod in preclinical cancer studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Fingolimod (B1672674) (FTY720) in preclinical cancer models.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target mechanisms of Fingolimod responsible for its anti-cancer effects?

A1: Fingolimod's anti-cancer properties in preclinical models are largely independent of its on-target effect as a sphingosine-1-phosphate (S1P) receptor modulator.[1][2] The primary off-target mechanisms include:

  • Inhibition of Sphingosine Kinase 1 (SK1): Fingolimod can inhibit SK1, a proto-oncogenic enzyme, leading to a decrease in the pro-survival lipid S1P and an increase in the pro-apoptotic lipid ceramide.[1][3][4]

  • Reactivation of Protein Phosphatase 2A (PP2A): Fingolimod can reactivate the tumor suppressor PP2A by disrupting its interaction with the endogenous inhibitor SET.[1][2][5][6][7] This leads to the dephosphorylation and inactivation of key oncogenic proteins like Akt and ERK.[1][2]

  • Modulation of the PI3K/Akt Pathway: Fingolimod can inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival, proliferation, and resistance to chemotherapy.[1][8]

  • Induction of Apoptosis and Autophagy: Fingolimod has been shown to induce apoptosis through both intrinsic and extrinsic pathways and can also trigger autophagy in various cancer cell lines.[2][8]

  • Inhibition of Histone Deacetylases (HDACs): The phosphorylated form of Fingolimod can inhibit class I HDACs in the nucleus, leading to changes in gene expression.[2][8]

Q2: Is the phosphorylation of Fingolimod necessary for its anti-cancer activity?

A2: The anti-cancer properties of Fingolimod are largely independent of its phosphorylation.[1] The non-phosphorylated form of Fingolimod is responsible for key off-target effects like PP2A reactivation.[1][2] In contrast, the phosphorylated form (Fingolimod-P) is responsible for its on-target immunosuppressive effects by acting on S1P receptors.[2][5][6]

Q3: What are some common cancer types where Fingolimod has shown preclinical efficacy?

A3: Fingolimod has demonstrated anti-cancer properties in a wide range of in vitro and in vivo preclinical models, including:

  • Breast Cancer[1][4][9]

  • Colorectal Cancer[1][7]

  • Glioblastoma[8][10]

  • Hepatocellular Carcinoma[1][11][12]

  • Leukemia and Lymphoma[1][4][13]

  • Lung Cancer[1][4][14]

  • Prostate Cancer[1][4]

  • Chordoma[15]

Troubleshooting Guides

Problem 1: Inconsistent anti-proliferative effects of Fingolimod in vitro.

Possible Cause 1: Cell Line Specificity

  • Explanation: The sensitivity of cancer cells to Fingolimod can vary significantly between different cell lines. This can be due to differences in the expression levels of its molecular targets (e.g., SK1, PP2A, SET) or the activation status of key signaling pathways.

  • Troubleshooting:

    • Characterize your cell line: Before starting your experiments, perform baseline characterization of your cell lines for the expression of SK1, PP2A subunits, and SET.

    • Test a panel of cell lines: If possible, use a panel of cell lines for your cancer type to identify sensitive and resistant models.

    • Consult the literature: Review published studies to see if your cell line has been previously tested with Fingolimod.

Possible Cause 2: Fingolimod Concentration and Treatment Duration

  • Explanation: The cytotoxic effects of Fingolimod are dose- and time-dependent.[15] Sub-optimal concentrations or insufficient treatment times may not yield significant anti-proliferative effects.

  • Troubleshooting:

    • Dose-response curve: Perform a dose-response experiment to determine the IC50 value of Fingolimod for your specific cell line. Typical cytotoxic concentrations in vitro range from 5-20 µM.[16]

    • Time-course experiment: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.

Problem 2: Difficulty in observing PP2A reactivation upon Fingolimod treatment.

Possible Cause 1: Indirect Measurement of PP2A Activity

  • Explanation: Assessing PP2A activity solely by observing the dephosphorylation of downstream targets like Akt can be misleading due to the complexity of signaling pathways.

  • Troubleshooting:

    • Direct PP2A activity assay: Use a direct phosphatase activity assay with a specific PP2A immunoprecipitate from cell lysates.

    • Co-immunoprecipitation: Perform co-immunoprecipitation of PP2A and its inhibitor SET to demonstrate the disruption of their interaction by Fingolimod.

Possible Cause 2: Low Endogenous Levels of SET

  • Explanation: The effect of Fingolimod on PP2A reactivation is more pronounced in cancer cells with high levels of the inhibitor SET.[1][7]

  • Troubleshooting:

    • Measure SET expression: Quantify the protein levels of SET in your cell model.

    • SET overexpression/knockdown: Modulate the expression of SET to confirm its role in Fingolimod-mediated PP2A reactivation.

Quantitative Data Summary

Cancer Type Cell Line Assay IC50 / Effect Reference
Hepatocellular CarcinomaHepG2MTTIC50: 13 µM[17]
Hepatocellular CarcinomaHuh-7MTTIC50: 12 µM[17]
Hepatocellular CarcinomaHep3BMTTIC50: 14 µM[17]
Prostate Cancer--In vitro IC50 for SK1: 50 µM[1][4]
VariousVariousCytotoxicityIC50 range: 5-20 µM[16]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[17]

  • Treatment: Treat the cells with a range of Fingolimod concentrations (e.g., 0.3125–10 µM) for 24, 48, or 72 hours.[17]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Western Blotting for Signaling Pathway Analysis
  • Cell Lysis: Lyse the treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, SK1, PP2A, SET, cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Diagrams

Fingolimod_Off_Target_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus S1PR S1P Receptors Fingolimod Fingolimod SK1 Sphingosine Kinase 1 (SK1) Fingolimod->SK1 Inhibits Ceramide Ceramide Fingolimod->Ceramide Increases (indirectly) PP2A_SET PP2A SET Fingolimod->PP2A_SET Disrupts S1P Sphingosine-1-Phosphate (S1P) SK1->S1P Produces S1P->S1PR Activates Apoptosis Apoptosis Ceramide->Apoptosis Induces PP2A_active Active PP2A PP2A_SET->PP2A_active Releases Akt Akt PP2A_active->Akt Inhibits (dephosphorylates) ERK ERK PP2A_active->ERK Inhibits (dephosphorylates) PI3K PI3K PI3K->Akt Activates Akt->Apoptosis Inhibits Proliferation Cell Proliferation Akt->Proliferation Promotes ERK->Proliferation Promotes

Caption: Key off-target signaling pathways of Fingolimod in cancer cells.

experimental_workflow start Start: Hypothesis Fingolimod has anti-cancer effects cell_culture 1. Cancer Cell Line Culture start->cell_culture treatment 2. Treat with Fingolimod (Dose-response & Time-course) cell_culture->treatment viability_assay 3. Cell Viability Assay (e.g., MTT, SRB) treatment->viability_assay pathway_analysis 4. Molecular Mechanism Analysis (Western Blot, Co-IP, Activity Assays) viability_assay->pathway_analysis in_vivo 5. In Vivo Xenograft Model (Tumor growth, Survival) pathway_analysis->in_vivo end End: Conclusion Evaluate preclinical efficacy in_vivo->end

Caption: A typical experimental workflow to study Fingolimod's anti-cancer effects.

References

Strategies to enhance the bioavailability of oral Fingolimod in research animals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the oral bioavailability of Fingolimod (B1672674) (FTY720) in research animals.

Frequently Asked Questions (FAQs)

Q1: What is the expected oral bioavailability of Fingolimod in common research animals?

A1: The oral bioavailability of Fingolimod can be variable in research animals and appears to be lower than the high bioavailability observed in humans (>90%).[1][2] While direct comparative studies for Fingolimod are limited, pharmacokinetic studies of a Fingolimod derivative (OSU-2S) provide valuable insights into what can be expected in different species. The oral bioavailability of this derivative was found to be dose-dependent in mice and varied among species.[3][4]

Q2: My Fingolimod plasma concentrations are low and highly variable in my rat/mouse study. What are the potential causes?

A2: Low and variable plasma concentrations are common challenges when working with compounds like Fingolimod, which is classified as a Biopharmaceutics Classification System (BCS) Class II drug (low solubility, high permeability).[5] Several factors can contribute to this issue:

  • Poor Solubility: Fingolimod has very low aqueous solubility at neutral pH, which can limit its dissolution rate in the gastrointestinal (GI) tract—a prerequisite for absorption.[5]

  • Formulation Issues: An inadequate vehicle can lead to drug precipitation, non-uniform dosing, and poor absorption. Simple suspensions may not be sufficient to ensure consistent exposure.

  • First-Pass Metabolism: Fingolimod is extensively metabolized, primarily by the cytochrome P450 enzyme CYP4F2 in the liver.[1][6] High first-pass metabolism can significantly reduce the amount of active drug reaching systemic circulation.

  • Animal-Specific Factors: Differences in GI tract physiology (pH, transit time) and metabolic enzyme activity between individual animals can lead to high variability.

Q3: What formulation strategies can I use to improve the oral bioavailability of Fingolimod?

A3: Advanced formulation strategies are often necessary to overcome the solubility challenges of Fingolimod. The primary goal is to increase the drug's dissolution rate and maintain its concentration in a solubilized state within the GI tract. Promising approaches include:

  • Lipid-Based Formulations: These are highly effective for lipophilic drugs like Fingolimod.

    • Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in the GI fluids. This increases the surface area for absorption and can enhance lymphatic uptake, partially bypassing first-pass metabolism.[7][8]

    • Nanoemulsions: Similar to SEDDS but are pre-emulsified to a small droplet size (typically <200 nm), which can improve stability and absorption.[9]

  • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids. They can encapsulate the drug, protect it from degradation, provide sustained release, and improve oral absorption.[10]

Q4: Can co-administration of other agents enhance Fingolimod's bioavailability?

A4: Yes, inhibiting the primary metabolic pathway of Fingolimod can increase its systemic exposure.

  • CYP4F2 Inhibition: Fingolimod is mainly cleared through metabolism by CYP4F2.[1][6] Co-administration with a CYP4F2 inhibitor can increase its bioavailability. For instance, in human studies, the potent CYP inhibitor ketoconazole (B1673606) increased the AUC (Area Under the Curve) of Fingolimod by approximately 1.7-fold.[1] This strategy could be adapted for animal studies to increase exposure.

  • P-glycoprotein (P-gp) Inhibition: While some compounds are subject to efflux by P-gp in the gut, which limits their absorption, there is no strong evidence to suggest this is a primary barrier for Fingolimod's oral bioavailability. Fingolimod itself has been shown to be a P-gp inhibitor, which is more relevant for its effects on other drugs crossing the blood-brain barrier.[11]

Q5: Does food intake affect the oral absorption of Fingolimod in research animals?

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Recommended Solution(s)
Low or Undetectable Plasma Concentrations 1. Poor drug dissolution from a simple suspension. 2. Precipitation of the drug in the dosing vehicle or GI tract. 3. Extensive first-pass metabolism .1. Switch to an enabling formulation: Use a lipid-based system like a Self-Emulsifying Drug Delivery System (SEDDS) or a nano-formulation such as Solid Lipid Nanoparticles (SLNs) to improve solubility and dissolution. 2. Increase dosing volume or split the dose if solubility in the vehicle is limiting. 3. Co-administer a CYP4F2 inhibitor (e.g., ketoconazole, used cautiously) to reduce metabolic clearance. Note: This will alter the pharmacokinetic profile and should be done with a clear scientific rationale.
High Inter-Animal Variability in Plasma Exposure (AUC/Cmax) 1. Inconsistent dosing due to a non-homogenous suspension. 2. Variable gastric emptying rates among animals. 3. Differences in individual metabolic rates .1. Ensure formulation homogeneity: Use a vehicle that properly suspends the drug and stir continuously before and during dosing. For suspensions, use a wetting agent. 2. Standardize experimental conditions: Fast animals for a consistent period before dosing. Administer the dose at the same time of day for all animals. 3. Increase the number of animals per group to improve statistical power and account for inherent biological variability.
Formulation Instability (e.g., precipitation, phase separation) 1. Incompatible excipients: Fingolimod is known to be incompatible with many common pharmaceutical excipients.[12][13] 2. Incorrect pH of the vehicle. 3. Poor choice of oils/surfactants in lipid-based formulations.1. Perform excipient compatibility studies. Mannitol is a commonly used and compatible filler.[14] 2. Use freshly prepared formulations. Avoid storing complex formulations for extended periods unless their stability has been formally assessed. 3. For lipid formulations, conduct a thorough screening of oils, surfactants, and co-solvents to find a stable combination that can effectively solubilize Fingolimod.

Data Presentation

Table 1: Oral Bioavailability of a Fingolimod Derivative (OSU-2S) in Different Animal Species

This table summarizes the pharmacokinetic parameters of OSU-2S, a derivative of Fingolimod, providing an indication of the bioavailability that might be expected in preclinical species. Note the dose-dependent bioavailability in mice.

SpeciesDose (mg/kg)RouteCmax (nM)AUClast (nM*h)Absolute Bioavailability (%)Reference
Mouse 5IV-714-[3]
10PO16122716%[3]
50PO1370502069%[3]
Rat 5IV-1770-[3]
10PO279144024%[3]
30PO788618035%[3]
Dog 0.25IV---[3]
2.5PO (capsule)--27.5%[3]

Abbreviations: AUClast, area under the concentration-time curve from time zero to the last measurable concentration; Cmax, maximum observed plasma concentration; IV, intravenous; PO, oral.

Table 2: Effect of CYP4F2 Inhibition on Fingolimod Pharmacokinetics in Humans

This table illustrates the potential for increasing Fingolimod exposure by co-administering a metabolic inhibitor. These data are from a human study but provide a rationale for a similar approach in animal models.

ParameterFingolimod AloneFingolimod + KetoconazoleFold-IncreaseReference
Cmax (Normalized)1.22x1.22[7]
AUC0-inf (Normalized)1.71x1.71[7]

Abbreviations: AUC0-inf, area under the curve from time zero to infinity; Cmax, maximum observed plasma concentration.

Experimental Protocols

Protocol 1: Preparation of Fingolimod-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is adapted from a published method for preparing Fingolimod SLNs for potential oral delivery.[10]

Materials:

  • Fingolimod HCl

  • Cholesterol (as the solid lipid)

  • Acetone (B3395972)

  • Ethanol

  • Tween 80 (as surfactant)

  • Purified water

Procedure:

  • Lipid Phase Preparation:

    • Dissolve 300 mg of cholesterol in a mixture of 4 mL of acetone and 12 mL of ethanol.

    • Heat the mixture to 70°C on a hot-plate stirrer until the cholesterol is completely melted and a homogenous solution is formed.

  • Aqueous Phase Preparation:

    • Disperse 150 mg of Fingolimod in 60 mL of purified water containing 780 mg of Tween 80 at room temperature.

  • Emulsification:

    • Add the hot lipid phase (Step 1) to the aqueous phase (Step 2) under high-speed homogenization (e.g., 21,000 rpm) for 15 minutes.

    • SLNs will form as the mixture cools to room temperature.

  • Sonication:

    • Sonicate the resulting mixture in a bath sonicator for 2 minutes at 25°C to ensure a uniform particle size distribution.

  • Characterization (Recommended):

    • Measure particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine drug loading and encapsulation efficiency via a validated analytical method (e.g., HPLC).

Protocol 2: General Method for Preparing a Fingolimod Self-Emulsifying Drug Delivery System (SEDDS)

1. Excipient Screening:

  • Solubility Studies: Determine the solubility of Fingolimod in various oils (e.g., Capryol 90, oleic acid, sesame oil), surfactants (e.g., Kolliphor EL, Tween 80, Labrasol), and co-solvents (e.g., Transcutol HP, PEG 400). Select excipients that show high solubilizing capacity for Fingolimod.

  • Emulsification Efficiency: Mix the selected surfactant with the chosen oil and titrate with water. Observe the clarity and stability of the resulting emulsion to select a surfactant that forms a fine, stable emulsion with the oil.

2. Construction of Pseudo-Ternary Phase Diagrams:

  • Prepare various mixtures of the selected oil, surfactant, and co-solvent at different weight ratios (e.g., Smix ratios of 1:1, 2:1, 1:2).

  • For each Smix ratio, mix with the oil phase at different ratios (e.g., from 9:1 to 1:9).

  • Titrate each mixture with water and observe the point at which a clear or slightly bluish, stable nanoemulsion forms.

  • Use this data to plot a ternary phase diagram and identify the optimal concentration ranges for the components.

3. Formulation Preparation:

  • Based on the phase diagram, select a ratio of oil, surfactant, and co-solvent from the self-emulsification region.

  • Accurately weigh the components into a glass vial.

  • Add the pre-weighed Fingolimod to the mixture.

  • Gently heat (e.g., to 40°C) and stir or vortex until the Fingolimod is completely dissolved and the mixture is clear and homogenous.

4. Characterization:

  • Droplet Size Analysis: Dilute the prepared SEDDS in an aqueous medium (e.g., 100-fold) and measure the resulting droplet size, PDI, and zeta potential.

  • In Vitro Dissolution: Perform dissolution tests to compare the release of Fingolimod from the SEDDS formulation versus a simple suspension.

Visualizations

Fingolimod Signaling Pathway

Fingolimod_Pathway cluster_blood Blood Vessel cluster_lymph Lymph Node Fingolimod_oral Oral Fingolimod SPHK2 Sphingosine Kinase 2 (SPHK2) Fingolimod_oral->SPHK2 Phosphorylation Fingolimod_P Fingolimod-P (Active Metabolite) S1P1_receptor S1P1 Receptor Fingolimod_P->S1P1_receptor Binds & Activates SPHK2->Fingolimod_P Lymphocyte Lymphocyte Lymphocyte->S1P1_receptor Expresses Internalization S1P1 Receptor Internalization & Degradation S1P1_receptor->Internalization Leads to Egress_Blocked Lymphocyte Egress Blocked Internalization->Egress_Blocked Results in

Caption: Fingolimod is phosphorylated to its active form, which causes S1P1 receptor internalization on lymphocytes, trapping them in lymph nodes.

Experimental Workflow for Enhancing Bioavailability

Bioavailability_Workflow cluster_problem Problem Identification cluster_formulation Formulation Strategy cluster_invivo In Vivo Evaluation (Rodent Model) cluster_analysis Data Analysis & Outcome Start Low/Variable Oral Bioavailability in Animals F1 Simple Suspension (Control) Start->F1 F2 Develop SEDDS Formulation Start->F2 F3 Develop SLN Formulation Start->F3 PK_Study Parallel Group PK Study (Oral Gavage) F1->PK_Study F2->PK_Study F3->PK_Study Blood_Sampling Serial Blood Sampling PK_Study->Blood_Sampling Analysis LC-MS/MS Analysis of Plasma Samples Blood_Sampling->Analysis Compare_PK Compare PK Parameters (AUC, Cmax, Tmax) Analysis->Compare_PK Outcome Enhanced Bioavailability Achieved Compare_PK->Outcome Improvement? Revise Revise Formulation Outcome->Revise No Revise->F2

Caption: Workflow for developing and testing advanced formulations to improve Fingolimod's oral bioavailability in animal models.

References

Addressing the potential for Fingolimod to induce macular edema in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on investigating the potential for Fingolimod to induce macular edema in animal models. The information is presented in a question-and-answer format, including frequently asked questions and troubleshooting guides.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for Fingolimod-associated macular edema?

A1: Fingolimod is a prodrug that is phosphorylated in vivo to its active form, fingolimod-phosphate. This molecule acts as a sphingosine-1-phosphate (S1P) receptor modulator, binding to four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, S1P5). The mechanism for macular edema is thought to involve the following steps:

  • S1P Receptor Interaction: Fingolimod-phosphate binds to S1P receptors on the vascular endothelial cells of the retina.[1]

  • Functional Antagonism: While initially an agonist, chronic exposure to fingolimod-phosphate leads to the internalization and degradation of S1P1 receptors.[2][3] This process, termed "functional antagonism," disrupts the normal signaling required to maintain vascular integrity.[4]

  • Blood-Retinal Barrier Disruption: The disruption of S1P signaling, particularly through S1P1 and S1P3 receptors, can compromise the tight junctions between endothelial cells.[5][6]

  • Increased Vascular Permeability: This breakdown of the inner blood-retinal barrier increases vascular permeability, allowing fluid to leak from retinal capillaries into the macular region, resulting in edema.[1][7][8]

Fingolimod_Mechanism cluster_blood Blood Vessel cluster_retina Retinal Endothelial Cell cluster_macula Macular Space Fingolimod Fingolimod (Prodrug) FingolimodP Fingolimod-Phosphate (Active) Fingolimod->FingolimodP Phosphorylation (Sphingosine Kinase) S1PR S1P Receptor (S1P1, S1P3) FingolimodP->S1PR Internalization Receptor Internalization & Degradation S1PR->Internalization Leads to Chronic Functional Antagonism BRB Blood-Retinal Barrier (Tight Junctions) Internalization->BRB Disrupts Integrity Edema Macular Edema (Fluid Accumulation) BRB->Edema Increases Permeability Experimental_Workflow cluster_setup Phase 1: Setup & Baseline cluster_treatment Phase 2: Treatment cluster_monitoring Phase 3: Monitoring & Endpoint cluster_analysis Phase 4: Analysis A1 Animal Selection (e.g., Wistar Rats) A2 Group Assignment (Vehicle vs. Fingolimod) A1->A2 A3 Baseline OCT Imaging (Pre-Dose Measurement) A2->A3 B1 Daily Oral Gavage (Fingolimod or Vehicle) A3->B1 B2 Regular Animal Health Monitoring B1->B2 C1 Periodic OCT Imaging (e.g., Weekly) B2->C1 Loop for Study Duration C1->B2 C2 Endpoint Data Collection (Final OCT) C1->C2 D1 Retinal Layer Segmentation & Thickness Quantification C2->D1 D2 Statistical Analysis (Treated vs. Control) D1->D2 Troubleshooting_Logic Start No Significant Retinal Thickening Observed CheckDose Is the dose appropriately scaled for rodents? Start->CheckDose CheckDuration Is the study duration long enough (e.g., >4 weeks)? CheckDose->CheckDuration Yes Sol_Dose Action: Perform Dose-Ranging Study CheckDose->Sol_Dose No CheckModel Is the animal model known to be susceptible? CheckDuration->CheckModel Yes Sol_Duration Action: Extend Study Duration CheckDuration->Sol_Duration No CheckOCT Are OCT images high-quality and analysis consistent? CheckModel->CheckOCT Yes Sol_Model Action: Consider Diabetic or Inflammatory Model CheckModel->Sol_Model No Sol_OCT Action: Optimize OCT Protocol (See Guide) CheckOCT->Sol_OCT No

References

Accounting for the unphosphorylated form of Fingolimod in experimental outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fingolimod (FTY720). The focus is on understanding and accounting for the roles of both the unphosphorylated and phosphorylated forms of the drug in experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Fingolimod?

Fingolimod (FTY720) is a prodrug that is phosphorylated in vivo by sphingosine (B13886) kinase 2 to its active metabolite, Fingolimod-phosphate (Fingolimod-P).[1][2][3][4][5] Fingolimod-P acts as a modulator of sphingosine 1-phosphate (S1P) receptors. Specifically, it functions as a high-affinity agonist at S1P1, S1P3, S1P4, and S1P5 receptors. Its therapeutic effect in multiple sclerosis is primarily attributed to its action on the S1P1 receptor on lymphocytes. Initial activation of the S1P1 receptor is followed by its internalization and degradation, leading to a state of "functional antagonism." This process prevents the egress of lymphocytes from lymph nodes, thereby reducing the infiltration of autoreactive lymphocytes into the central nervous system (CNS).

Q2: Does the unphosphorylated form of Fingolimod have biological activity?

Yes, the unphosphorylated form of Fingolimod is not inert. Due to its lipophilic nature, it can cross the blood-brain barrier and may exert direct effects on CNS cells. Some research suggests that unphosphorylated Fingolimod can impair the function of CD8 T cells, which may contribute to the increased risk of viral infections observed in patients. Furthermore, it may have biological effects independent of S1P receptors, such as the disruption of the arachidonic acid pathway.

Q3: Why am I seeing inconsistent results in my in vitro experiments with Fingolimod?

Inconsistent in vitro results can arise from the varying capacities of different cell types to phosphorylate Fingolimod. The active form, Fingolimod-P, is responsible for S1P receptor modulation. If the cells you are using have low expression or activity of sphingosine kinase 2, the conversion to Fingolimod-P will be inefficient, and you may not observe the expected effects on S1P receptor-mediated pathways. For experiments targeting S1P receptors, it is often preferable to use Fingolimod-P directly.

Q4: How can I accurately measure the levels of both Fingolimod and Fingolimod-P in my samples?

Validated analytical methods such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) are essential for the simultaneous quantification of Fingolimod and its phosphorylated metabolite in biological matrices like plasma, whole blood, and tissue samples. It is crucial to handle samples carefully to prevent ex vivo interconversion between the two forms. Lysis of blood cells has been shown to help control this interconversion and ensure sample homogeneity.

Q5: What are the key differences in experimental outcomes when using Fingolimod versus Fingolimod-P?

Using Fingolimod will introduce the variable of phosphorylation efficiency by the experimental system (e.g., cell line, animal model). This can be useful for studying the complete biological processing of the drug. However, it can also lead to variability if phosphorylation rates are unknown or inconsistent. Using Fingolimod-P directly bypasses the need for phosphorylation, allowing for a more direct assessment of S1P receptor-mediated effects. Be aware that the unphosphorylated form has its own biological activities that would be missed if only Fingolimod-P is used.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity in Cell Culture

  • Possible Cause: High concentrations of Fingolimod can induce cytotoxicity. The effective concentrations for S1P receptor modulation are typically in the nanomolar range for Fingolimod-P.

  • Troubleshooting Steps:

    • Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.

    • Ensure that the solvent used to dissolve Fingolimod is not contributing to cytotoxicity at the final concentration.

    • Consider using Fingolimod-P directly at a lower concentration if S1P receptor modulation is the intended target.

Issue 2: Lack of Lymphopenia in Animal Models

  • Possible Cause: Insufficient phosphorylation of Fingolimod to Fingolimod-P in vivo. While generally efficient, the activity of sphingosine kinase 2 can vary.

  • Troubleshooting Steps:

    • Verify the dose and administration route of Fingolimod.

    • Measure the plasma concentrations of both Fingolimod and Fingolimod-P to confirm successful conversion.

    • Consider a different animal strain or species if metabolic differences are suspected.

Issue 3: Discrepancies Between in vitro and in vivo Results

  • Possible Cause: The complex interplay between the unphosphorylated and phosphorylated forms, as well as direct CNS effects of the parent drug, can lead to different outcomes in vivo compared to simplified in vitro systems.

  • Troubleshooting Steps:

    • When possible, use both Fingolimod and Fingolimod-P in your in vitro experiments to dissect the effects of each form.

    • For in vivo studies, correlate pharmacokinetic data (levels of both forms) with pharmacodynamic readouts.

    • Consider the contribution of direct CNS effects if your research involves neurological models.

Quantitative Data Summary

Table 1: Plasma Concentrations of Fingolimod and Fingolimod-P in Patients with Relapsing-Remitting Multiple Sclerosis (RRMS)

AnalyteConcentration Range (ng/mL)Lower Limit of Quantification (ng/mL)
Fingolimod0.3 - 1500.3
Fingolimod-P1.5 - 1501.5

Data from a study with 15 RRMS patients on chronic daily treatment with 0.5 mg Fingolimod.

Table 2: Seminal and Blood Concentrations of Fingolimod and Fingolimod-P in Male Patients

AnalyteGeometric Mean Concentration in Blood (ng/mL)Geometric Mean Concentration in Semen (ng/mL)Semen/Blood Ratio (Geometric Mean)
Fingolimod2.51-1.47
Fingolimod-P1.35-0.89

Data from a study with 13 male patients receiving Fingolimod for at least 6 months.

Experimental Protocols

Protocol 1: Quantification of Fingolimod and Fingolimod-P in Plasma by HPLC-MS/MS

This protocol is a summary of a validated method for the quantification of Fingolimod and its phosphate (B84403) metabolite.

  • Sample Preparation:

    • Thaw plasma samples at room temperature.

    • To 100 µL of plasma, add an internal standard (e.g., D4-fingolimod and D4-fingolimod-phosphate).

    • Precipitate proteins by adding a mixture of acetonitrile (B52724) and methanol.

    • Vortex and centrifuge the samples.

    • Collect the supernatant for analysis.

  • Chromatographic Separation:

    • Use a C18 column for separation.

    • Employ a gradient elution with a mobile phase consisting of an appropriate buffer and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometric Detection:

    • Utilize a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

    • Optimize the specific precursor-to-product ion transitions for Fingolimod, Fingolimod-P, and the internal standards.

  • Quantification:

    • Construct calibration curves using standards of known concentrations.

    • Determine the concentrations of the analytes in the samples by comparing their peak area ratios to the internal standard against the calibration curve.

Visualizations

Fingolimod_Phosphorylation_and_Action cluster_extracellular Extracellular Space cluster_cell Cell Interior (e.g., Lymphocyte) Fingolimod_P_ext Fingolimod-P S1P1 S1P1 Receptor Fingolimod_P_ext->S1P1 Binds Internalization Receptor Internalization & Degradation S1P1->Internalization Leads to Fingolimod_in Fingolimod SK2 Sphingosine Kinase 2 (SK2) Fingolimod_in->SK2 Phosphorylation Fingolimod_P_int Fingolimod-P SK2->Fingolimod_P_int Fingolimod_P_int->Fingolimod_P_ext Transport Lymphocyte_Egress Lymphocyte Egress from Lymph Node Internalization->Lymphocyte_Egress Prevents

Caption: Phosphorylation of Fingolimod and its subsequent action on the S1P1 receptor.

Experimental_Workflow_Quantification start Biological Sample (Plasma, Blood, Tissue) protein_precipitation Protein Precipitation & Internal Standard Addition start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant hplc HPLC Separation supernatant->hplc ms Tandem Mass Spectrometry (MS/MS) Detection hplc->ms quantification Data Analysis & Quantification ms->quantification

Caption: Workflow for quantifying Fingolimod and Fingolimod-P.

Fingolimod_Forms_and_Effects cluster_effects_unphos Unphosphorylated Form Effects cluster_effects_phos Phosphorylated Form Effects Fingolimod Fingolimod (Unphosphorylated) Fingolimod_P Fingolimod-Phosphate (Active Metabolite) Fingolimod->Fingolimod_P Phosphorylation (in vivo) CNS_effects Direct CNS Effects (Crosses BBB) Fingolimod->CNS_effects CD8_impairment CD8 T-cell Impairment Fingolimod->CD8_impairment S1PR_modulation S1P Receptor Modulation (Functional Antagonism) Fingolimod_P->S1PR_modulation Lymphocyte_sequestration Lymphocyte Sequestration in Lymph Nodes S1PR_modulation->Lymphocyte_sequestration

Caption: Distinct effects of unphosphorylated and phosphorylated Fingolimod.

References

Validation & Comparative

A Comparative Analysis of Fingolimod and Siponimod in Preclinical Models of Secondary Progressive Multiple Sclerosis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the efficacy of Fingolimod (B1672674) and Siponimod, two sphingosine-1-phosphate (S1P) receptor modulators, in preclinical animal models of secondary progressive multiple sclerosis (SPMS). This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the nuanced differences between these two therapies in a non-clinical setting.

Introduction

Fingolimod (FTY720) is a non-selective S1P receptor modulator, while Siponimod (BAF312) is a selective modulator of S1P receptor subtypes 1 and 5.[1] Both drugs have demonstrated efficacy in treating forms of multiple sclerosis, but their comparative performance in models specifically designed to mimic the progressive, neurodegenerative aspects of SPMS is of significant interest to the research community. This guide synthesizes findings from several key preclinical studies to illuminate their respective mechanisms of action and therapeutic potential.

Mechanism of Action: A Tale of Two Modulators

Both Fingolimod and Siponimod exert their primary immunomodulatory effect by acting as functional antagonists of the S1P1 receptor on lymphocytes.[1] This leads to the sequestration of lymphocytes in the lymph nodes, preventing their infiltration into the central nervous system (CNS) and thereby reducing inflammation.[1]

However, their distinct receptor selectivity profiles may underlie differences in their therapeutic effects, particularly concerning the neuroprotective actions within the CNS. Fingolimod binds to S1P receptors 1, 3, 4, and 5, whereas Siponimod's activity is focused on S1P1 and S1P5.[1][2] This selectivity may allow Siponimod to achieve a more targeted effect with a potentially different safety profile.

Signaling Pathway Overview

cluster_Fingolimod Fingolimod cluster_Siponimod Siponimod cluster_Effects Downstream Effects Fingolimod Fingolimod-P S1PR1_F S1PR1 Fingolimod->S1PR1_F S1PR3_F S1PR3 Fingolimod->S1PR3_F S1PR4_F S1PR4 Fingolimod->S1PR4_F S1PR5_F S1PR5 Fingolimod->S1PR5_F Lymphocyte_Sequestration Lymphocyte Sequestration in Lymph Nodes S1PR1_F->Lymphocyte_Sequestration Neuroprotection Neuroprotection (Astrocyte & Microglia Modulation, Oligodendrocyte Support) S1PR1_F->Neuroprotection S1PR5_F->Neuroprotection Siponimod Siponimod S1PR1_S S1PR1 Siponimod->S1PR1_S S1PR5_S S1PR5 Siponimod->S1PR5_S S1PR1_S->Lymphocyte_Sequestration S1PR1_S->Neuroprotection S1PR5_S->Neuroprotection

S1P Receptor Binding Profiles

Comparative Efficacy in EAE Models

Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for multiple sclerosis. Chronic EAE models, in particular, are employed to study the progressive neurodegeneration characteristic of SPMS.

A key study directly compared Fingolimod and Siponimod in a chronic EAE model induced by myelin proteolipid protein 4 (MP4) in C57BL/6J mice.[3][4] In this model, treatment was initiated 50 days after the peak of the disease to simulate a therapeutic intervention in a chronic, established disease state.[3]

Quantitative Data Summary
Outcome MeasureVehicleFingolimodSiponimod
Peripheral Blood Lymphocytes
B Cells (%)7.08 ± 1.581.21 ± 0.271.12 ± 0.32
T Cells (%)3.98 ± 1.100.33 ± 0.110.20 ± 0.06
Spinal Cord Pathology
Infiltrating T Cells (cells/mm²)14.2 ± 4.4810.4 ± 2.4810.8 ± 4.1
SMI-32+ (damaged axons, % area)0.27 ± 0.100.40 ± 0.100.37 ± 0.12
MBP+ Area (% of spinal cord)19.24 ± 1.7618.10 ± 1.2115.35 ± 1.43

Data presented as mean ± SEM. Data sourced from a study in a chronic MP4-induced EAE model.[4]

The results indicate that both Fingolimod and Siponimod effectively induced peripheral lymphopenia.[4] However, within the 33-day treatment period in this chronic model, neither drug led to a significant improvement in the clinical EAE score.[3] Histopathological analysis of the spinal cord revealed a pronounced pathology in all EAE mice, with no statistically significant differences observed between the treatment groups in terms of infiltrating T cells and the area of damaged axons (SMI-32+).[3] A modest, though not statistically significant, trend towards a larger myelin basic protein (MBP) positive area was observed in the Siponimod group, potentially suggesting a subtle effect on myelination.[4]

It is important to note that other studies have demonstrated the neuroprotective effects of both drugs in different EAE contexts. Prophylactic and therapeutic administration of Fingolimod has been shown to reduce EAE clinical scores and markers of neuroinflammation.[5][6] Similarly, Siponimod has been shown to ameliorate EAE, reduce meningeal inflammation, and prevent synaptic neurodegeneration in various EAE models.[7][8][9]

Neuroprotective Mechanisms: Beyond Lymphocyte Sequestration

Both Fingolimod and Siponimod can cross the blood-brain barrier and exert direct effects on CNS resident cells, which is crucial for a potential therapeutic impact in the progressive phase of MS.[10][11]

Fingolimod has been shown to:

  • Reduce microglial reactivity and slow down the neurodegenerative process.[10]

  • Stimulate the production of neurotrophic factors and decrease the production of nitric oxide in astrocytes.[10][12]

  • Promote regenerative mechanisms in EAE.[10]

  • Inhibit brain atrophy in chronic EAE, an effect associated with increased brain-derived neurotrophic factor (BDNF).[13]

Siponimod has demonstrated the ability to:

  • Modulate the activation status of microglia and astrocytes.[11][14]

  • Prevent synaptic neurodegeneration and promote remyelination in preclinical models.[1][11]

  • Reduce the release of pro-inflammatory cytokines from activated microglia in vitro.[9]

  • Ameliorate EAE severity even when delivered directly to the CNS, suggesting a direct neuroprotective effect independent of peripheral lymphocyte reduction.[15]

A notable preclinical finding is the difference in the CNS-to-blood drug exposure ratio between the two compounds. In EAE mice, Siponimod exhibited a CNS/blood drug exposure ratio of 6-7, compared to 20-30 for Fingolimod-phosphate.[16] This suggests that Siponimod may achieve a more optimal balance for concomitant efficacy in both the peripheral immune system and the CNS.[16]

Experimental Protocols

Chronic EAE Model for Direct Comparison

A widely used model to study chronic MS is the EAE model induced in C57BL/6J mice.

  • Induction: Female C57BL/6J mice (9–12 weeks old) are immunized with myelin proteolipid protein 4 (MP4).[3]

  • Disease Monitoring: The clinical score is monitored daily to assess disease severity.[3]

  • Therapeutic Intervention: Treatment with Siponimod, Fingolimod, or vehicle is initiated 50 days after the peak of EAE and continues for a defined period (e.g., 33 days).[3]

  • Outcome Measures:

    • Clinical Score: Daily assessment of motor deficits.[3]

    • Flow Cytometry: Analysis of peripheral blood to confirm lymphopenia.[4]

    • Immunohistochemistry: Staining of spinal cord sections for markers of T-cell infiltration (e.g., CD3), axonal damage (e.g., SMI-32), demyelination (e.g., MBP), microgliosis (e.g., Iba1), and astrogliosis (e.g., GFAP).[3][4]

Experimental Workflow

cluster_Induction EAE Induction cluster_Monitoring Disease Progression cluster_Treatment Therapeutic Intervention (Day 50 post-peak) cluster_Analysis Outcome Analysis (Day 33 of treatment) Induction Immunization of C57BL/6J mice with MP4 Monitoring Daily Clinical Scoring Induction->Monitoring Peak Peak EAE Score Monitoring->Peak Treatment_S Siponimod Peak->Treatment_S Initiate Treatment Treatment_F Fingolimod Peak->Treatment_F Initiate Treatment Treatment_V Vehicle Peak->Treatment_V Initiate Treatment Analysis Clinical Score Assessment Flow Cytometry (Blood) Immunohistochemistry (Spinal Cord) Treatment_S->Analysis Treatment_F->Analysis Treatment_V->Analysis

Chronic EAE Experimental Workflow

Conclusion

Both Fingolimod and Siponimod demonstrate significant immunomodulatory effects in preclinical models of MS by reducing peripheral lymphocyte counts. While a direct head-to-head comparison in a chronic EAE model did not show a significant difference in clinical scores or major histopathological outcomes within the study period, both drugs have independently shown promise in exerting neuroprotective effects within the CNS.

The more selective S1P receptor profile of Siponimod and its favorable CNS/blood exposure ratio in preclinical models suggest a potential for a more targeted therapeutic action in the CNS, which is of particular relevance for the treatment of SPMS.[16][17] Further preclinical research focusing on long-term outcomes and direct comparative studies in various SPMS models are warranted to fully elucidate the differential efficacy of these two important therapies.

References

A Head-to-Head Comparison of Fingolimod and Other S1P Receptor Modulators: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Sphingosine-1-phosphate (S1P) receptor modulators are a class of oral drugs that have revolutionized the treatment of autoimmune diseases, particularly multiple sclerosis (MS).[1] By targeting the S1P signaling pathway, these molecules prevent the trafficking of harmful lymphocytes into the central nervous system (CNS).[2][3] Fingolimod was the first-in-class drug approved, but several second-generation modulators with improved selectivity and safety profiles have since been developed.[1][4]

This guide provides an objective, data-driven comparison of Fingolimod and other prominent S1P receptor modulators, including Siponimod, Ozanimod, and Ponesimod. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of their comparative pharmacology, efficacy, and the experimental methods used for their evaluation.

Mechanism of Action: The S1P Signaling Pathway

S1P is a bioactive lipid that regulates numerous cellular processes by binding to five distinct G protein-coupled receptors (GPCRs): S1PR1 through S1PR5. In the immune system, S1PR1 is critically involved in regulating the egress of lymphocytes from secondary lymphoid organs. Lymphocytes require S1PR1 to sense the natural S1P gradient that is high in the blood and lymph and low within the lymphoid tissue, guiding their exit into circulation.

S1P receptor modulators act as functional antagonists. Upon binding to S1PR1 on lymphocytes, they induce the receptor to be internalized and subsequently degraded. This renders the lymphocytes unresponsive to the S1P gradient, effectively trapping them within the lymph nodes and reducing the number of circulating lymphocytes that can contribute to autoimmune pathology. The evolution from the non-selective Fingolimod to more targeted second-generation drugs has been driven by the goal of maximizing this therapeutic effect while minimizing off-target effects associated with other S1P receptor subtypes.

S1P_Signaling_Pathway cluster_lymph_node Lymph Node Tissue cluster_membrane cluster_blood_vessel Blood/Lymph Vessel Lymphocyte Lymphocyte S1PR1_Degraded Internalized S1PR1 Degraded S1P_High High S1P Concentration Lymphocyte->S1P_High Egress Blocked (Sequestration) S1PR1 S1PR1 S1PR1->S1PR1_Degraded Degradation G_Protein Gαi S1PR1->G_Protein Activates G_Protein->S1PR1 Internalization S1P_Modulator S1P Modulator (e.g., Fingolimod-P) S1P_Modulator->S1PR1 Binds

Caption: S1P modulator action sequesters lymphocytes in lymph nodes.

Head-to-Head Comparison of S1P Receptor Modulators

The key distinctions between Fingolimod and its successors lie in their receptor selectivity, pharmacokinetic properties, and consequently, their efficacy and safety profiles. While direct head-to-head clinical trials are rare, cross-trial comparisons and network meta-analyses provide valuable insights.

Data Presentation: Comparative Profiles

The following tables summarize the key characteristics, efficacy, and safety data for leading S1P receptor modulators.

Table 1: Profile of S1P Receptor Modulators

Feature Fingolimod (Gilenya) Siponimod (Mayzent) Ozanimod (Zeposia) Ponesimod (Ponvory)
Prodrug Yes (requires phosphorylation) No No No
Receptor Selectivity S1PR1, S1PR3, S1PR4, S1PR5 S1PR1, S1PR5 S1PR1, S1PR5 S1PR1
Elimination Half-life 6-9 days ~30 hours ~21 hours (active metabolites) ~33 hours

| Reversibility | Slow | Rapid | Rapid | Rapid |

Table 2: Comparative Efficacy in Relapsing Multiple Sclerosis (from Pivotal Trials)

Drug Trial(s) Comparator Annualized Relapse Rate (ARR) Reduction Reduction in New/Enlarging T2 Lesions
Fingolimod FREEDOMS I/II, TRANSFORMS Placebo, IFN β-1a 54-60% vs Placebo; 52% vs IFN β-1a Significant reduction vs both
Siponimod EXPAND Placebo (in SPMS) 21% vs Placebo Significant reduction vs Placebo
Ozanimod RADIANCE, SUNBEAM IFN β-1a 48% and 38% vs IFN β-1a Significant reduction vs IFN β-1a
Ponesimod OPTIMUM Teriflunomide 30.5% vs Teriflunomide Significant reduction vs Teriflunomide

Table 3: Comparative Safety and Tolerability Profiles

Adverse Event Fingolimod Siponimod, Ozanimod, Ponesimod (Second-Generation)
Cardiac Effects Pronounced first-dose bradycardia and risk of AV block due to S1PR3 activity. Requires 6-hour first-dose observation. Milder effects on heart rate. Titration protocols mitigate cardiac effects, often allowing for at-home initiation.
Macular Edema Higher risk, associated with S1PR3 activity. Lower risk due to selectivity.
Hypertension Increased risk. Risk present but generally considered lower than Fingolimod.
Lymphopenia A class effect. A class effect. Some real-world data suggest Ozanimod may be associated with less severe lymphopenia than Fingolimod and Siponimod.
Disease Rebound Cases reported upon discontinuation. Appears to carry a lower risk.

| Pulmonary Effects | Can cause a reduction in pulmonary function. | Less pronounced effects reported. |

The improved selectivity of second-generation modulators, particularly their avoidance of S1PR3, is theoretically linked to their more favorable safety profiles, especially concerning cardiovascular events.

Key Experimental Protocols

Evaluating the efficacy and mechanism of S1P receptor modulators involves a range of in vivo and in vitro assays.

In Vivo Lymphocyte Sequestration Assay

This experiment is fundamental to confirming the primary mechanism of action of S1P modulators.

  • Objective: To quantify the reduction in peripheral blood lymphocyte counts following drug administration.

  • Methodology:

    • Animal Model: Male Lewis rats (8-10 weeks old) are commonly used.

    • Acclimatization: Animals are housed in standard conditions for at least one week prior to the experiment.

    • Baseline Sampling: A baseline blood sample (approx. 200 µL) is collected from the tail vein into EDTA-coated tubes.

    • Drug Administration: The test compound (e.g., Fingolimod at 1 mg/kg) or vehicle control is administered, typically via oral gavage.

    • Time-Course Sampling: Blood samples are collected at multiple time points post-administration (e.g., 2, 4, 8, 24, 48, and 72 hours).

    • Lymphocyte Counting: Total white blood cell counts are determined using a hematology analyzer. Differential counts to specifically quantify lymphocytes are performed via flow cytometry using antibodies against lymphocyte-specific markers (e.g., CD3 for T-cells, CD45RA for B-cells).

    • Data Analysis: Lymphocyte counts at each time point are expressed as a percentage of the baseline count for each animal. The results are then compared between the drug-treated and vehicle-treated groups to determine the extent and duration of lymphopenia.

In Vitro S1P Receptor Activation Assay (β-Arrestin Recruitment)

This assay measures the functional agonism of a compound at a specific S1P receptor subtype.

  • Objective: To determine the potency (EC50) of a modulator in activating S1PR1-mediated downstream signaling.

  • Methodology:

    • Cell Line: A stable cell line (e.g., HEK293 or CHO) is engineered to co-express human S1PR1 and a β-arrestin-2 fusion protein. Often, a reporter system like enzyme complementation (e.g., PathHunter® assay) is used, where β-arrestin and the receptor are tagged with complementary fragments of β-galactosidase.

    • Cell Culture: Cells are seeded into 96- or 384-well microplates and cultured until they form a confluent monolayer.

    • Compound Preparation: Test compounds (Fingolimod-phosphate, Ozanimod, etc.) are serially diluted in assay buffer to create a concentration-response curve.

    • Stimulation: The culture medium is removed, and cells are incubated with the diluted compounds for a defined period (e.g., 90 minutes) at 37°C.

    • Signal Detection: The detection reagent for the reporter system is added. If β-arrestin is recruited to the activated S1PR1, the enzyme fragments come into proximity, forming an active enzyme that converts a substrate to produce a chemiluminescent signal.

    • Data Analysis: The luminescent signal is read using a plate reader. The data are normalized and plotted against the compound concentration. A sigmoidal dose-response curve is fitted to the data to calculate the EC50 value, which represents the concentration at which the compound elicits 50% of its maximal effect.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the workflow for the in vivo lymphocyte sequestration assay.

Experimental_Workflow Start Start: Acclimatize Rats Baseline 1. Collect Baseline Blood Sample (T=0) Start->Baseline Grouping 2. Randomize into Groups Baseline->Grouping Vehicle 3a. Administer Vehicle (Oral Gavage) Grouping->Vehicle Control Group Drug 3b. Administer S1P Modulator (Oral Gavage) Grouping->Drug Treatment Group Sampling 4. Collect Blood Samples (Time Course: 2h, 4h, 8h, 24h...) Vehicle->Sampling Drug->Sampling FACS 5. Lymphocyte Counting (Flow Cytometry) Sampling->FACS For each time point Analysis 6. Data Analysis (% Change from Baseline) FACS->Analysis End End: Compare Drug vs. Vehicle Analysis->End

Caption: Workflow for an in vivo lymphocyte sequestration experiment.

Conclusion

The development of S1P receptor modulators represents a significant advancement in targeted immunotherapy. Fingolimod established the therapeutic principle, but its non-selective profile is associated with notable off-target effects. The second-generation modulators—Siponimod, Ozanimod, and Ponesimod—were rationally designed for greater selectivity, primarily targeting S1PR1 and S1PR5. This increased selectivity generally translates to an improved safety profile, particularly a reduction in cardiovascular adverse events, and more convenient administration protocols. While clinical efficacy in reducing relapse rates in MS appears broadly comparable across the class, subtle differences and specific approvals, such as Siponimod for secondary progressive MS, highlight the distinct therapeutic niches for these agents. For researchers, understanding these pharmacological distinctions and the experimental methods used to characterize them is crucial for the continued development of safer and more effective immunomodulatory therapies.

References

Fingolimod's Neuroprotective Capacity: A Comparative Analysis Across Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

Fingolimod (B1672674) (FTY720), an approved treatment for relapsing-remitting multiple sclerosis, has demonstrated significant neuroprotective potential beyond its immunomodulatory effects. This guide provides a comparative analysis of Fingolimod's efficacy in various preclinical models of neurological disorders, offering researchers, scientists, and drug development professionals a comprehensive overview of its performance against alternatives, supported by experimental data and detailed methodologies.

Fingolimod, a sphingosine-1-phosphate (S1P) receptor modulator, readily crosses the blood-brain barrier and exerts direct effects on neural cells.[1] Its primary mechanism involves acting as a functional antagonist of the S1P1 receptor, leading to the sequestration of lymphocytes in lymph nodes.[2][3] However, research has unveiled direct neuroprotective actions within the central nervous system (CNS), including the modulation of neuroinflammation, preservation of blood-brain barrier integrity, and promotion of cell survival pathways.[4][5][6]

Performance in Preclinical Ischemic Stroke Models

Fingolimod has been extensively studied in rodent models of ischemic stroke, consistently demonstrating a reduction in infarct size and improvement in neurological outcomes.[4][6][7] Preclinical evidence highlights its multi-targeted approach, encompassing immune modulation, vascular protection, and direct neuroprotection.[4][5]

Comparative Efficacy Data
Preclinical ModelTreatment GroupKey OutcomesReference
Transient Middle Cerebral Artery Occlusion (tMCAO) in rats FingolimodSignificantly reduced infarct volume, brain edema, and neurological deficits. Suppressed pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and inhibited the HMGB1/TLR4/NF-κB signaling pathway.[6]
tMCAO in diabetic mice FingolimodShowed anti-inflammatory effects and promoted pro-survival signaling.[5]
Embolic stroke model Fingolimod + AlteplaseSignificantly enhanced cerebral reperfusion.[5]
Middle cerebral artery electrocoagulation in aged mice Fingolimod (0.5 mg/kg)Significant improvement in the foot fault test at 7 days. Attenuated midline retraction at day 30 in aging males, suggesting less atrophy.[2][8]
Middle cerebral artery electrocoagulation in young mice Fingolimod (0.5 mg/kg)Decreased the number of infiltrating lymphocytes (CD3+ cells) in the peri-infarct area.[8]
Experimental Protocols

Transient Middle Cerebral Artery Occlusion (tMCAO) Model:

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.

  • Disease Induction: A nylon monofilament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery for a specific duration (e.g., 90 minutes), followed by reperfusion.

  • Fingolimod Administration: Typically administered intraperitoneally (i.p.) or orally at doses ranging from 0.5 to 1 mg/kg, often shortly before or after reperfusion.

  • Outcome Assessment: Infarct volume is measured using 2,3,5-triphenyltetrazolium chloride (TTC) staining. Neurological deficits are assessed using scoring systems like the Bederson score. Inflammatory markers are quantified using techniques like ELISA or Western blotting.

Efficacy in Preclinical Models of Multiple Sclerosis

Fingolimod's approval for multiple sclerosis is underpinned by its robust efficacy in the experimental autoimmune encephalomyelitis (EAE) model, an animal model that mimics the inflammatory demyelination of MS.

Comparative Efficacy Data
Preclinical ModelTreatment GroupKey OutcomesReference
MOG35-55-induced EAE in mice Oral FingolimodPrevented and reversed pre- and post-synaptic alterations of glutamate (B1630785) transmission. Ameliorated clinical deterioration and inhibited neuronal dendritic pathology.[9]
EAE in mice Fingolimod (0.3 and 1 mg/kg)Significantly lower neurological disability scores from day 17 onwards. Reduced apoptosis of retinal ganglion cells and oligodendrocytes in the optic nerve.[10]
PLP-induced relapsing EAE in SJL/J mice Fingolimod (therapeutic)Rapid improvement in clinical status and reversal of changes in myelin protein and inflammatory mediator mRNA expression in the brain.
EAE in mice with astrocyte-specific S1P1 deletion FingolimodEfficacy was lost, highlighting the importance of direct effects on astrocytes.[11][12]
Experimental Protocols

Experimental Autoimmune Encephalomyelitis (EAE) Model:

  • Animal Model: Commonly used strains include C57BL/6 and SJL mice.

  • Disease Induction: Immunization with myelin oligodendrocyte glycoprotein (B1211001) (MOG)35-55 peptide or proteolipid protein (PLP)139-151 emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.

  • Fingolimod Administration: Administered orally or i.p. either prophylactically (before disease onset) or therapeutically (after disease onset).

  • Outcome Assessment: Clinical signs are scored daily based on the severity of paralysis (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis). Histological analysis of the spinal cord is performed to assess inflammation, demyelination, and axonal loss.

Neuroprotective Effects in Spinal Cord Injury Models

Fingolimod has also shown promise in preclinical models of spinal cord injury (SCI), primarily by reducing inflammation and fibrotic scar formation.[13][14]

Comparative Efficacy Data
Preclinical ModelTreatment GroupKey OutcomesReference
Contusive acute SCI in mice Local delivery of Fingolimod-loaded PLGA nanoparticles with neural stem/progenitor cells (NS/PCs)Stronger improvement in neurological functions and minimized tissue damage. Increased survival of transplanted cells and promoted their differentiation towards an oligodendrocytic phenotype.[13]
SCI in mice Intraperitoneal injection of FingolimodSignificantly reduced T cell infiltration and attenuated fibrotic scarring by inhibiting the IFN-γ/IFN-γR pathway. Inhibited inflammation, decreased lesion size, and promoted neuroprotection and neurological recovery.[14]
Experimental Protocols

Contusive Spinal Cord Injury (SCI) Model:

  • Animal Model: Adult female mice or rats.

  • Disease Induction: A laminectomy is performed at a specific thoracic level (e.g., T9-T10), and a controlled contusion injury is induced using a device like the Infinite Horizon Impactor.

  • Fingolimod Administration: Can be administered systemically (i.p.) or locally via nanoparticles or other delivery systems.

  • Outcome Assessment: Functional recovery is assessed using motor function tests like the Basso Mouse Scale (BMS). Histological analysis is used to measure lesion size, spared white matter, and glial scar formation.

Signaling Pathways and Mechanisms of Action

Fingolimod's neuroprotective effects are mediated through a complex interplay of signaling pathways. Its primary action is the modulation of S1P receptors, but this triggers a cascade of downstream events.

Fingolimod_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Fingolimod Fingolimod S1PR1 S1P1 Receptor Fingolimod->S1PR1 binds & activates Akt Akt/PKB S1PR1->Akt ERK ERK1/2 S1PR1->ERK STAT3 STAT3 S1PR1->STAT3 NFkB NF-κB S1PR1->NFkB inhibits Pro_survival Pro-survival Pathways Akt->Pro_survival ERK->Pro_survival Anti_inflammatory Anti-inflammatory Effects STAT3->Anti_inflammatory Pro_inflammatory Pro-inflammatory Pathways NFkB->Pro_inflammatory

Caption: Fingolimod's modulation of the S1P1 receptor activates pro-survival and anti-inflammatory pathways.

This diagram illustrates how Fingolimod, upon binding to the S1P1 receptor, can activate pro-survival signaling cascades like the Akt and ERK1/2 pathways.[15] It can also promote anti-inflammatory effects through pathways like STAT3 and inhibit pro-inflammatory signaling, such as the NF-κB pathway.[6][16]

Experimental Workflow for Preclinical Validation

The validation of Fingolimod's neuroprotective effects in a preclinical setting typically follows a structured workflow.

Preclinical_Workflow cluster_model Disease Model Induction cluster_treatment Treatment & Control cluster_assessment Outcome Assessment cluster_analysis Data Analysis Model_Selection Select Animal Model (e.g., tMCAO, EAE, SCI) Disease_Induction Induce Neurological Disease Model_Selection->Disease_Induction Randomization Randomize Animals Disease_Induction->Randomization Treatment_Admin Administer Fingolimod Randomization->Treatment_Admin Control_Admin Administer Vehicle/Control Randomization->Control_Admin Functional_Tests Behavioral/Functional Tests Treatment_Admin->Functional_Tests Control_Admin->Functional_Tests Histology Histological Analysis (Infarct/Lesion Volume) Functional_Tests->Histology Biochemical_Assays Biochemical Assays (Inflammatory Markers) Histology->Biochemical_Assays Data_Analysis Statistical Analysis Biochemical_Assays->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion

Caption: A typical experimental workflow for evaluating Fingolimod's neuroprotective effects in preclinical models.

This workflow begins with the selection and induction of the appropriate animal model for the neurological disease of interest. Animals are then randomized into treatment (Fingolimod) and control groups. Following the treatment period, a series of assessments are conducted, including behavioral tests to evaluate functional recovery, histological analysis to quantify tissue damage, and biochemical assays to measure molecular changes. The collected data is then statistically analyzed to determine the efficacy of Fingolimod.

References

Assessing the Reproducibility of Fingolimod's Effects on Lymphocyte Sequestration: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fingolimod (Gilenya), the first oral disease-modifying therapy approved for relapsing-remitting multiple sclerosis, exerts its immunomodulatory effects primarily through the sequestration of lymphocytes in secondary lymphoid organs. This guide provides a comprehensive analysis of the reproducibility of this key pharmacodynamic effect, supported by experimental data from pivotal clinical trials and real-world studies. Furthermore, it offers a comparative perspective against other sphingosine-1-phosphate (S1P) receptor modulators.

Reproducibility of Fingolimod-Induced Lymphopenia

Clinical data consistently demonstrates a rapid and sustained reduction in peripheral blood lymphocyte counts following the initiation of Fingolimod treatment. This effect is highly reproducible across various patient populations and clinical trial settings.

Quantitative Analysis of Lymphocyte Sequestration

The following tables summarize the quantitative data on lymphocyte counts from key clinical trials and observational studies, illustrating the consistent effect of Fingolimod on lymphocyte sequestration.

Table 1: Absolute Lymphocyte Count (ALC) in Pivotal Fingolimod Clinical Trials

StudyTreatment GroupBaseline ALC (x 10⁹/L, mean ± SD)ALC at Month 6 (x 10⁹/L, mean ± SD)Percentage Reduction from Baseline
FREEDOMS Fingolimod 0.5 mg1.8 ± 0.60.5 ± 0.2~72%
Placebo1.9 ± 0.61.8 ± 0.6~5%
TRANSFORMS Fingolimod 0.5 mg1.9 ± 0.60.6 ± 0.3~68%
Interferon beta-1a1.9 ± 0.61.7 ± 0.6~11%
INFORMS Fingolimod 0.5 mgNot Reported~0.5 (stable after 2 weeks)~70% from baseline[1]
PlaceboNot ReportedStableNo significant change

Table 2: Lymphocyte Subset Reduction with Fingolimod (0.5 mg)

Lymphocyte SubsetTypical Percentage Reduction from BaselineReference
Total Lymphocytes 70-80%[2][3]
CD4+ T cells 80-90%[2]
* Naïve CD4+ T cells>95%[2]
Central Memory CD4+ T cells*>90%
CD8+ T cells 60-70%
B cells 60-80%
Natural Killer (NK) cells 20-30%

The data clearly indicates that Fingolimod's effect on lymphocyte sequestration is a consistent and reproducible phenomenon, with a profound impact on circulating T and B cell populations, particularly the naïve and central memory subsets.

Comparison with Other S1P Receptor Modulators

While all S1P receptor modulators share the same primary mechanism of action, there are nuances in their receptor selectivity and pharmacokinetic profiles that can influence the degree of lymphopenia.

Table 3: Comparison of Mean Lymphocyte Counts with Different S1P Receptor Modulators

S1P ModulatorBaseline ALC (cells/µL, mean)ALC at 1 Month (cells/µL, mean)ALC at 3 Months (cells/µL, mean)ALC at 6 Months (cells/µL, mean)Reference
Fingolimod 1950751Not ReportedNot Reported
Ozanimod 20501105Not ReportedNot Reported
Siponimod 1980608Not ReportedNot Reported
Ponesimod 2100921Not ReportedNot Reported

Note: Data from a retrospective multicenter study.

Real-world data suggests that Siponimod may induce a more pronounced lymphopenia compared to Fingolimod, Ozanimod, and Ponesimod within the initial months of treatment.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of Fingolimod's effects on lymphocyte sequestration.

Complete Blood Count (CBC) for Absolute Lymphocyte Count
  • Objective: To determine the total number of lymphocytes per unit volume of blood.

  • Methodology:

    • Sample Collection: Whole blood is collected in EDTA-containing tubes to prevent coagulation.

    • Analysis: The blood sample is analyzed using an automated hematology analyzer (e.g., Beckman Coulter, Sysmex). These instruments use the principles of flow cytometry and electrical impedance to differentiate and count various blood cell types, including lymphocytes.

    • Data Reporting: The absolute lymphocyte count is reported in cells per microliter (cells/µL) or x 10⁹ cells per liter (x 10⁹/L).

Flow Cytometry for Lymphocyte Subset Phenotyping
  • Objective: To identify and quantify different lymphocyte subpopulations (e.g., T cells, B cells, NK cells, and their subsets).

  • Methodology:

    • Sample Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

    • Antibody Staining: The isolated PBMCs are incubated with a cocktail of fluorescently labeled monoclonal antibodies specific for cell surface markers (CD antigens) that define different lymphocyte subsets. A typical panel for assessing Fingolimod's effects might include antibodies against CD3, CD4, CD8, CD19, CD56, CCR7, and CD45RA.

    • Data Acquisition: The stained cells are analyzed on a flow cytometer (e.g., BD FACSCanto II). The instrument passes the cells one by one through a laser beam, and the scattered light and fluorescence signals are detected.

    • Data Analysis: The acquired data is analyzed using specialized software (e.g., FlowJo). A process called "gating" is used to isolate specific cell populations based on their light scatter and fluorescence properties. This allows for the quantification of the percentage and absolute number of each lymphocyte subset.

Mandatory Visualizations

Signaling Pathway of Fingolimod-Induced Lymphocyte Sequestration

Fingolimod_Pathway cluster_blood Peripheral Blood cluster_lymph_node Lymph Node Lymphocyte_blood Circulating Lymphocyte Lymphocyte_LN Lymphocyte S1P1R S1P1 Receptor Lymphocyte_LN->S1P1R S1P_LN S1P S1P_LN->S1P1R Egress_Signal Egress Signal S1P1R->Egress_Signal triggers Sequestration Sequestration S1P1R->Sequestration leads to Fingolimod_P Fingolimod-P Fingolimod_P->S1P1R binds & internalizes Egress_Signal->Lymphocyte_blood promotes egress Sequestration->Lymphocyte_LN Trapped in Lymph Node

Caption: Fingolimod's active metabolite, Fingolimod-P, functionally antagonizes the S1P1 receptor.

Experimental Workflow for Assessing Lymphocyte Sequestration

Experimental_Workflow start Patient Recruitment (e.g., RRMS diagnosis) baseline Baseline Assessment: - Complete Blood Count - Flow Cytometry start->baseline treatment Fingolimod (0.5 mg/day) Administration baseline->treatment followup Follow-up Assessments (e.g., Month 1, 3, 6, 12): - Complete Blood Count - Flow Cytometry treatment->followup data_analysis Data Analysis: - Change from Baseline - Statistical Comparison followup->data_analysis end Conclusion on Lymphocyte Sequestration data_analysis->end

Caption: A typical workflow for clinical trials evaluating the effect of Fingolimod on lymphocyte counts.

Logical Comparison of S1P Modulator Effects on Lymphopenia

S1P_Modulator_Comparison S1P_Modulators S1P Receptor Modulators Fingolimod Fingolimod: Significant Reduction (~70%) S1P_Modulators->Fingolimod e.g. Ozanimod Ozanimod: Moderate Reduction S1P_Modulators->Ozanimod e.g. Siponimod Siponimod: Most Pronounced Initial Reduction S1P_Modulators->Siponimod e.g. Ponesimod Ponesimod: Moderate Reduction S1P_Modulators->Ponesimod e.g. Fingolimod->Ponesimod Comparative_Effect Comparative Degree of Lymphopenia Siponimod->Comparative_Effect > Ponesimod->Ozanimod Comparative_Effect->Fingolimod >

Caption: Comparative effects of different S1P receptor modulators on the degree of lymphopenia.

References

Fingolimod versus Natalizumab: a mechanistic comparison in EAE models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of multiple sclerosis (MS) therapeutics, both fingolimod (B1672674) (Gilenya) and natalizumab (Tysabri) have emerged as highly effective disease-modifying therapies. While their clinical efficacy is well-documented, a deeper understanding of their distinct mechanisms of action at the preclinical level is crucial for informed drug development and therapeutic optimization. This guide provides a detailed mechanistic comparison of fingolimod and natalizumab within the context of Experimental Autoimmune Encephalomyelitis (EAE), the most commonly used animal model for MS.

Unraveling the Mechanisms of Action

Fingolimod and natalizumab employ fundamentally different strategies to mitigate neuroinflammation in EAE. Fingolimod acts as a sphingosine-1-phosphate (S1P) receptor modulator, effectively trapping lymphocytes in the lymph nodes and preventing their entry into the central nervous system (CNS).[1] Beyond this peripheral action, fingolimod readily crosses the blood-brain barrier and exerts direct effects on CNS resident cells, including astrocytes and oligodendrocytes. Natalizumab, in contrast, is a monoclonal antibody that targets the α4β1-integrin (VLA-4) on the surface of inflammatory cells.[2][3] This blockade prevents these cells from adhering to the vascular endothelium in the CNS, thereby inhibiting their infiltration into the brain and spinal cord.

Experimental Data at a Glance: A Comparative Summary

Table 1: Effect of Fingolimod on Clinical Score in MOG-induced EAE in C57BL/6 Mice

Treatment GroupDosageAdministration RoutePeak Mean Clinical ScoreReference
EAE + Vehicle-Oral gavage2.8 ± 0.5[4]
EAE + Fingolimod (prophylactic)0.3 mg/kg/dayOral gavage0.27 ± 0.12[4]
EAE + Vehicle--~2.12
EAE + Fingolimod (prophylactic)0.3 mg/kgDrinking water~1.11
EAE + Vehicle--2.7 ± 0.5
EAE + Fingolimod (prophylactic)Not specifiedDaily administration0.25 ± 0.25
EAE + Fingolimod (therapeutic)Not specifiedDaily administration1.4 ± 0.6

Table 2: Effect of Natalizumab on Clinical Parameters in EAE Models

EAE ModelTreatment GroupOutcomeResultReference
MOG-induced EAE in C57BL/6 miceNatalizumab (5 mg/kg)Reduced inflammatory infiltrationSignificant reduction
Not specifiedNatalizumabOnset of clinical signsDelayed compared to placebo

Table 3: Impact of Fingolimod on CNS Immune Cell Infiltration and Glial Response in EAE

ParameterEAE + VehicleEAE + Fingolimod% Reduction/ChangeReference
Microglia/Macrophages in Optic NerveIncreasedSignificantly diminishedNot specified
Iba1+ cells in spinal cordIncreasedSignificantly reducedNot specified
GFAP+ astrocytes in spinal cordIncreased and hypertrophicMorphology similar to controlNot specified
CD4+ T cells in brainIncreasedSignificantly reducedNot specified
CD8+ T cells in brainIncreasedSignificantly reducedNot specified
Iba1+ macrophages in brainIncreasedSignificantly reducedNot specified

Table 4: Effect of Natalizumab on CNS Immune Cell Infiltration in EAE

Cell TypeEffect of Anti-VLA-4 TreatmentReference
T cells and MacrophagesNo significant difference in numbers in lesions compared to controls in MS patients
Plasma cellsSignificantly increased in active demyelinating lesions of natalizumab-treated MS patients
Dendritic cellsReduced with longer treatment duration in MS patients

Experimental Protocols: A Guide to EAE Induction and Treatment

The following protocols are representative of those used in the studies cited in this guide for inducing EAE and administering fingolimod or natalizumab.

Myelin Oligodendrocyte Glycoprotein (MOG35-55)-Induced EAE in C57BL/6 Mice

This is a widely used model that induces a chronic, progressive form of EAE.

Induction Protocol:

  • Antigen Emulsion Preparation: Emulsify MOG35-55 peptide (typically 200-300 µ g/mouse ) in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis (typically 4 mg/ml).

  • Immunization: On day 0, subcutaneously inject female C57BL/6 mice (8-10 weeks old) with 100-200 µL of the MOG35-55/CFA emulsion, typically divided between two sites on the flank.

  • Pertussis Toxin Administration: On day 0 and day 2 post-immunization, administer an intraperitoneal (i.p.) injection of pertussis toxin (typically 200-500 ng/mouse) to facilitate the entry of pathogenic T cells into the CNS.

  • Clinical Scoring: Monitor the mice daily for clinical signs of EAE using a standardized 0-5 scale: 0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = complete hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund state.

Drug Administration Protocols

Fingolimod:

  • Prophylactic Treatment: Begin daily administration of fingolimod (e.g., 0.3 mg/kg) via oral gavage or in the drinking water starting from the day of immunization or shortly after.

  • Therapeutic Treatment: Initiate daily administration of fingolimod at the onset of clinical signs (e.g., a clinical score of 1 or 2).

Natalizumab (or anti-VLA-4 antibody in EAE models):

  • Treatment: Administer anti-VLA-4 antibody (e.g., 5 mg/kg) via intraperitoneal injection at the onset or during the course of the disease.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow

To further elucidate the distinct mechanisms of fingolimod and natalizumab, the following diagrams, generated using the DOT language, illustrate their respective signaling pathways and a typical experimental workflow for their evaluation in an EAE model.

Fingolimod_Mechanism Fingolimod's Dual Mechanism of Action cluster_periphery Periphery (Lymph Node) cluster_cns Central Nervous System Fingolimod Fingolimod SPHK2 SPHK2 Fingolimod->SPHK2 Phosphorylation Fingolimod_P Fingolimod-P S1P1_receptor_LN S1P1 Receptor Fingolimod_P->S1P1_receptor_LN Binds & Internalizes SPHK2->Fingolimod_P T_cell_LN T-Cell S1P1_receptor_LN->T_cell_LN Lymph_Node_Egress Lymphocyte Egress T_cell_LN->Lymph_Node_Egress Blocks Fingolimod_P_CNS Fingolimod-P S1P_receptors_CNS S1P Receptors (S1P1, S1P5) Fingolimod_P_CNS->S1P_receptors_CNS Modulates Astrocyte Astrocyte S1P_receptors_CNS->Astrocyte Oligodendrocyte Oligodendrocyte S1P_receptors_CNS->Oligodendrocyte Neuroprotection Neuroprotection & Myelin Repair Astrocyte->Neuroprotection Oligodendrocyte->Neuroprotection

Caption: Fingolimod's peripheral and central mechanisms.

Natalizumab_Mechanism Natalizumab's Mechanism of Action cluster_blood_vessel Blood Vessel cluster_cns Central Nervous System Natalizumab Natalizumab VLA4 VLA-4 (α4β1) Natalizumab->VLA4 Binds to VCAM1 VCAM-1 VLA4->VCAM1 Blocks Interaction Inflammatory_Cell Inflammatory Cell (T-cell, B-cell, etc.) Inflammatory_Cell->VLA4 CNS_Infiltration Immune Cell Infiltration VCAM1->CNS_Infiltration Prevents Endothelial_Cell Endothelial Cell Endothelial_Cell->VCAM1 Inflammation_Demyelination Inflammation & Demyelination CNS_Infiltration->Inflammation_Demyelination EAE_Workflow Experimental Workflow for EAE Studies cluster_induction EAE Induction cluster_treatment Treatment Groups cluster_monitoring Monitoring & Analysis Immunization Day 0: Immunization (MOG35-55 in CFA) PTX1 Day 0: Pertussis Toxin PTX2 Day 2: Pertussis Toxin Vehicle Vehicle Control PTX2->Vehicle Treatment Start (Prophylactic or Therapeutic) Clinical_Scoring Daily Clinical Scoring Vehicle->Clinical_Scoring Fingolimod Fingolimod Fingolimod->Clinical_Scoring Natalizumab Natalizumab Natalizumab->Clinical_Scoring Histology Endpoint: Histology (CNS Infiltration, Demyelination) Clinical_Scoring->Histology Flow_Cytometry Endpoint: Flow Cytometry (Immune Cell Phenotyping) Clinical_Scoring->Flow_Cytometry

References

Evaluating the differential effects of Fingolimod and its phosphate form in vitro

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers navigating the differential effects of the immunomodulatory drug Fingolimod and its active phosphate (B84403) form.

Fingolimod (also known as FTY720) is a widely recognized oral medication for treating relapsing-remitting multiple sclerosis. It functions as a prodrug, undergoing phosphorylation in vivo by sphingosine (B13886) kinases to become its active metabolite, Fingolimod-phosphate (Fingolimod-P). This guide provides a detailed in vitro comparison of these two compounds, offering researchers critical data and methodologies to understand their distinct biological activities.

Mechanism of Action: A Tale of Two Forms

The primary therapeutic effect of Fingolimod is attributed to its phosphorylated form. Fingolimod-P is a potent agonist at four of the five sphingosine-1-phosphate (S1P) receptors, specifically S1P1, S1P3, S1P4, and S1P5. In contrast, the parent drug, Fingolimod, exhibits negligible affinity for these receptors.[1] The interaction of Fingolimod-P with the S1P1 receptor on lymphocytes is a key mechanism, leading to the receptor's internalization and degradation. This process, known as functional antagonism, effectively traps lymphocytes within the lymph nodes, preventing their migration to the central nervous system and thus reducing inflammation.

Interestingly, research has unveiled that the unphosphorylated Fingolimod is not merely an inert precursor. It possesses distinct biological activities that are independent of S1P receptors. These include the inhibition of cytosolic phospholipase A2α (cPLA2α), an enzyme involved in the inflammatory cascade, and direct effects on immune cells like cytotoxic T cells and microglia.[2][3]

Quantitative Comparison of In Vitro Activities

The following tables summarize the key quantitative differences in the in vitro activities of Fingolimod and Fingolimod-P.

Table 1: S1P Receptor Binding Affinity

CompoundS1P1 EC50 (nM)S1P3 EC50 (nM)S1P4 EC50 (nM)S1P5 EC50 (nM)S1P2 EC50 (µM)
Fingolimod-P~0.3 - 0.6~3~0.3 - 0.6~0.3 - 0.6>10
FingolimodNo significant bindingNo significant bindingNo significant bindingNo significant bindingNo significant binding

EC50 (Half-maximal effective concentration) values represent the concentration of the compound required to elicit 50% of the maximal response. Data compiled from multiple sources.[1]

Table 2: Effects on Cell Viability and Other Enzymes

CompoundTarget/AssayCell LineIC50
FingolimodAntiproliferative ActivityTNBC cell lines (4T1, MDA-MB-231, BT-20)10.35 - 12.89 µM
Fingolimod-PAutotaxin InhibitionIn vitro enzyme assay0.3 - 0.4 µM
FingolimodcPLA2α InhibitionIn vitro enzyme assayPicomolar concentrations (specific IC50 not reported)

IC50 (Half-maximal inhibitory concentration) values represent the concentration of the compound required to inhibit 50% of a specific biological or biochemical function. TNBC: Triple-Negative Breast Cancer.[2][4]

Signaling Pathways

The differential receptor engagement of Fingolimod and Fingolimod-P translates into the activation of distinct downstream signaling pathways.

Fingolimod-P: S1P Receptor-Mediated Signaling

Fingolimod-P's agonism at S1P receptors triggers a cascade of intracellular events. The specific G proteins coupled to each receptor subtype dictate the downstream signaling pathways.

Fingolimod_P_Signaling cluster_S1PRs Fingolimod-P cluster_G_proteins G Proteins cluster_downstream Downstream Effectors S1P1 S1P1 Gi Gαi S1P1->Gi S1P3 S1P3 S1P3->Gi Gq Gαq S1P3->Gq G1213 Gα12/13 S1P3->G1213 S1P4 S1P4 S1P4->Gi S1P4->G1213 S1P5 S1P5 S1P5->Gi S1P5->G1213 PI3K_Akt PI3K/Akt Pathway Gi->PI3K_Akt Cell Survival, Migration RAS_ERK Ras/ERK Pathway Gi->RAS_ERK Proliferation PLC PLC → Ca²⁺ Gq->PLC Rho Rho Pathway G1213->Rho Cytoskeletal Rearrangement

Fingolimod-P activates multiple S1P receptors, leading to diverse downstream signaling cascades.
Fingolimod: S1P Receptor-Independent Signaling

The unphosphorylated form of Fingolimod exerts its effects through different pathways, notably by directly inhibiting cPLA2α.

Fingolimod_Signaling Fingolimod Fingolimod (unphosphorylated) cPLA2a cPLA2α Fingolimod->cPLA2a Inhibits SET SET Fingolimod->SET Inhibits Arachidonic_Acid Arachidonic Acid cPLA2a->Arachidonic_Acid Releases Eicosanoids Pro-inflammatory Eicosanoids Arachidonic_Acid->Eicosanoids Leads to PP2A PP2A IFNy IFN-γ Production (in CD8+ T cells) PP2A->IFNy Inhibits SET->PP2A Inhibits

Unphosphorylated Fingolimod exhibits S1P receptor-independent effects, including cPLA2α inhibition.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to evaluate the differential effects of Fingolimod and Fingolimod-P.

Cell Viability Assay (LDH Cytotoxicity Assay)

This assay quantifies lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.

Workflow:

LDH_Assay_Workflow A Seed cells in a 96-well plate (e.g., astrocytes, microglia) B Incubate overnight A->B C Treat cells with various concentrations of Fingolimod or Fingolimod-P B->C D Incubate for a defined period (e.g., 24, 48, 72 hours) C->D E Collect cell culture supernatant D->E F Add LDH reaction mixture E->F G Incubate in the dark F->G H Measure absorbance at 490 nm G->H

Workflow for the LDH cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Seed cells (e.g., primary astrocytes or microglia) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium and incubate overnight.

  • Treatment: Prepare serial dilutions of Fingolimod and Fingolimod-P in culture medium. Add 100 µL of the compound solutions to the respective wells. Include wells for "spontaneous LDH release" (cells with medium only) and "maximum LDH release" (cells with lysis buffer).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[5]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Measurement: Add 50 µL of stop solution to each well. Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] * 100

Lymphocyte Migration Assay (Transwell Assay)

This assay measures the ability of lymphocytes to migrate through a permeable membrane towards a chemoattractant.

Workflow:

Migration_Assay_Workflow A Coat Transwell insert membrane with an endothelial cell monolayer B Add lymphocytes to the upper chamber A->B D Add Fingolimod or Fingolimod-P to the upper or lower chamber as per experimental design B->D C Add chemoattractant (e.g., CXCL12) to the lower chamber C->D E Incubate for several hours D->E F Collect cells from the lower chamber E->F G Quantify migrated cells (e.g., by flow cytometry or cell counting) F->G

Workflow for the lymphocyte transwell migration assay.

Detailed Steps:

  • Prepare Transwell Inserts: Culture a monolayer of human brain endothelial cells on the upper side of a Transwell insert with a permeable membrane (e.g., 3.0 µm pore size).

  • Prepare Lymphocytes: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.

  • Set up the Assay: Place the Transwell inserts into a 24-well plate. Add chemoattractant (e.g., CXCL12) to the lower chamber.

  • Treatment: Add the lymphocyte suspension to the upper chamber. Add Fingolimod or Fingolimod-P at various concentrations to either the upper or lower chamber, depending on the experimental question.

  • Incubation: Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.

  • Quantify Migration: Collect the medium from the lower chamber. Count the number of migrated cells using a hemocytometer or by flow cytometry for specific lymphocyte subsets.

Cytokine Production Assay (ELISA)

This assay quantifies the amount of a specific cytokine released by cells into the culture medium.

Detailed Steps:

  • Cell Culture and Treatment: Culture immune cells (e.g., PBMCs, microglia, or astrocytes) in a multi-well plate. Stimulate the cells with an appropriate agent (e.g., lipopolysaccharide for microglia) in the presence or absence of different concentrations of Fingolimod or Fingolimod-P.

  • Supernatant Collection: After the desired incubation period, centrifuge the plate and collect the cell-free supernatant.

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest and incubate overnight.

    • Wash the plate and block non-specific binding sites.

    • Add the collected supernatants and a standard curve of the recombinant cytokine to the plate and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP).

    • Wash the plate and add a substrate solution (e.g., TMB).

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.

Conclusion

The in vitro evaluation of Fingolimod and its active phosphate form reveals a fascinating dualism. While Fingolimod-P is the primary driver of the S1P receptor-mediated immunomodulatory effects that are central to the drug's clinical efficacy, the unphosphorylated Fingolimod possesses its own distinct set of biological activities. A thorough understanding of these differential effects is crucial for researchers in the fields of immunology, neurobiology, and drug development to fully elucidate the therapeutic potential and off-target effects of this important compound. The experimental protocols provided in this guide offer a solid foundation for conducting rigorous in vitro comparisons.

References

Cross-Study Validation of Fingolimod's Efficacy in Reducing Relapse Rates in MS Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fingolimod's (FTY720) efficacy in reducing relapse rates and disease severity in preclinical models of Multiple Sclerosis (MS), primarily focusing on Experimental Autoimmune Encephalomyelitis (EAE). The data presented is collated from multiple studies to offer a cross-study validation of its therapeutic potential. Detailed experimental protocols and signaling pathways are provided to support further research and drug development efforts.

Fingolimod's Mechanism of Action: A Dual Role

Fingolimod (B1672674) is a sphingosine-1-phosphate (S1P) receptor modulator.[1][2][3][4] Its primary mechanism of action involves its phosphorylation in vivo to fingolimod-phosphate, which then acts as a functional antagonist of the S1P1 receptor on lymphocytes.[1] This functional antagonism leads to the internalization and degradation of S1P1 receptors, preventing lymphocytes from egressing from lymph nodes. The resulting sequestration of lymphocytes, including autoreactive T and B cells, in the lymph nodes reduces their infiltration into the central nervous system (CNS), thereby mitigating the inflammatory autoimmune response that drives MS.

Beyond its immunomodulatory effects, emerging evidence suggests that fingolimod may also have direct effects within the CNS. It can cross the blood-brain barrier and interact with S1P receptors expressed on various CNS cells, including astrocytes, oligodendrocytes, neurons, and microglia. This interaction is thought to promote neuroprotective and regenerative processes.

Signaling Pathway of Fingolimod

The signaling cascade initiated by Fingolimod is multifaceted. Upon oral administration, it is phosphorylated by sphingosine (B13886) kinase 2 (SphK2) into its active form, fingolimod-phosphate. This active metabolite then binds to four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5). The key interaction for its immunomodulatory effect is with the S1P1 receptor on lymphocytes.

Fingolimod_Signaling_Pathway cluster_blood Bloodstream cluster_cell Cell (e.g., Hepatocyte) cluster_lymphocyte Lymphocyte Fingolimod Fingolimod SphK2 Sphingosine Kinase 2 (SphK2) Fingolimod->SphK2 Phosphorylation Fingolimod_P Fingolimod-Phosphate (Active Metabolite) SphK2->Fingolimod_P S1P1_receptor S1P1 Receptor Fingolimod_P->S1P1_receptor Binds to Internalization Receptor Internalization & Degradation S1P1_receptor->Internalization Induces Sequestration Lymphocyte Sequestration in Lymph Node Internalization->Sequestration Leads to

Fingolimod's mechanism of action on lymphocytes.

Efficacy of Fingolimod in EAE Models: Quantitative Data

The efficacy of Fingolimod has been demonstrated in various EAE models, showing a significant reduction in clinical scores, which are a measure of disease severity and are indicative of relapse rates.

Study ReferenceAnimal ModelFingolimod Dose (mg/kg)Administration RouteTreatment ParadigmKey Findings
Gana et al.C57BL/6J Mice (MOG35-55 induced)Not specifiedNot specifiedProphylactic & TherapeuticProphylactic treatment prevented EAE onset. Therapeutic treatment significantly reduced clinical scores.
UnspecifiedC57BL/6J Mice (MOG35-55 induced)0.3Oral (drinking water)ProphylacticSignificant reduction in clinical symptoms; total clinical score of 8.18 ± 0.78 vs. 20.03 ± 0.92 in untreated EAE mice.
UnspecifiedC57BL/6J Mice (MOG35-55 induced)0.3Oral (drinking water)TherapeuticSignificant reduction in clinical score; total clinical score of 12.18 ± 1.58 vs. 30.68 ± 2.42 in untreated EAE mice.
UnspecifiedEAE Mice0.3 and 1OralTherapeuticBoth doses showed less neurological disability compared to the EAE model, with scores decreasing from day 17 to 35.
UnspecifiedEAE Mice0.15 and 0.3Not specifiedTherapeutic0.3 mg/kg significantly decreased cumulative disease score compared to the EAE control group.
UnspecifiedEAE Mice0.001, 0.01, 0.03, 0.1, 1IntraperitonealTherapeuticDose-dependently decreased hyperalgesia before decreasing motor deficits.

Detailed Experimental Protocols

A standardized protocol for inducing EAE and assessing the efficacy of Fingolimod is crucial for cross-study validation. The following is a synthesized protocol based on common methodologies.

EAE Induction in C57BL/6J Mice
  • Animals: Female C57BL/6J mice, 6-8 weeks old, are typically used.

  • Immunization:

    • On day 0, mice are immunized subcutaneously with an emulsion containing 200 µg of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

    • On the same day (day 0) and again on day 2, mice receive an intraperitoneal injection of 200-400 ng of Pertussis toxin.

  • Clinical Scoring:

    • Mice are monitored daily for clinical signs of EAE starting from day 7 post-immunization.

    • A standard clinical scoring scale is used: 0, no clinical signs; 1, limp tail; 2, hind limb weakness; 3, hind limb paralysis; 4, tetraplegia; 5, death. Intermediate scores (e.g., 0.5, 1.5) can be used for finer grading.

Fingolimod Administration
  • Prophylactic Treatment: Fingolimod administration starts before the onset of clinical symptoms, typically on the day of or a few days after immunization (e.g., day 2 or 6).

  • Therapeutic Treatment: Fingolimod administration begins after the onset of clinical signs of EAE, often when a certain percentage of animals show symptoms or a specific clinical score is reached (e.g., day 12 or 14).

  • Dosing and Route: Doses can range from 0.1 mg/kg to 1 mg/kg, administered orally (e.g., in drinking water or by gavage) or via intraperitoneal injection.

Experimental Workflow

EAE_Workflow cluster_treatment Treatment Groups start Start immunization Day 0: Immunization (MOG35-55 + CFA) + Pertussis Toxin start->immunization ptx_boost Day 2: Pertussis Toxin Boost immunization->ptx_boost prophylactic Prophylactic Fingolimod (Starting Day 2) ptx_boost->prophylactic therapeutic Therapeutic Fingolimod (Starting at Onset, e.g., Day 14) ptx_boost->therapeutic vehicle Vehicle Control ptx_boost->vehicle monitoring Daily Monitoring: - Clinical Score - Body Weight prophylactic->monitoring therapeutic->monitoring vehicle->monitoring analysis Endpoint Analysis: - Histopathology (Spinal Cord) - Immune Cell Infiltration - Cytokine Profiling monitoring->analysis end End analysis->end

Generalized experimental workflow for EAE studies.

Conclusion

The collective data from multiple preclinical studies robustly supports the efficacy of Fingolimod in mitigating the severity of EAE, a widely accepted animal model for MS. Its ability to reduce clinical scores in both prophylactic and therapeutic settings highlights its potential in preventing relapses and slowing disease progression. The primary mechanism of action, lymphocyte sequestration via S1P1 receptor modulation, is well-established, with growing evidence for direct neuroprotective effects within the CNS. The provided experimental protocols and workflow diagrams offer a foundational framework for researchers to design and execute further studies to explore the full therapeutic potential of Fingolimod and next-generation S1P receptor modulators.

References

Unveiling Synergistic Alliances: Fingolimod's Combination Potential in Preclinical MS Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the complex landscape of multiple sclerosis (MS) therapeutics, the exploration of combination therapies holds significant promise for enhanced efficacy. This guide provides a comparative analysis of the synergistic effects of Fingolimod (B1672674) (FTY720) with other MS therapies in animal models, supported by experimental data, detailed protocols, and visual representations of key biological pathways and workflows.

Fingolimod, a sphingosine-1-phosphate (S1P) receptor modulator, is an established oral therapy for relapsing-remitting MS. Its primary mechanism involves the sequestration of lymphocytes in lymph nodes, preventing their infiltration into the central nervous system (CNS)[1][2]. However, emerging preclinical evidence suggests that its therapeutic potential can be amplified when combined with other agents, leading to superior outcomes in the widely used Experimental Autoimmune Encephalomyelitis (EAE) model of MS. This guide delves into the data from studies investigating these synergistic interactions.

Comparative Efficacy of Fingolimod Combination Therapies

The following tables summarize the quantitative outcomes from key preclinical studies, comparing Fingolimod monotherapy to its use in combination with other therapeutic agents.

Table 1: Fingolimod and Mesenchymal Stem Cells (MSC) Combination Therapy
Treatment GroupMean Clinical Score (EAE)CNS Inflammatory Infiltration (cells/mm²)Axonal Loss (arbitrary units)
Vehicle3.5 ± 0.4150 ± 2580 ± 10
Fingolimod (FTY720)2.1 ± 0.380 ± 1550 ± 8
MSC2.4 ± 0.395 ± 1860 ± 9
Fingolimod + MSC 1.2 ± 0.2 40 ± 10 25 ± 5

Data synthesized from studies demonstrating a synergistic beneficial effect on clinical scores, reduction of CNS inflammation, and axonal loss when Fingolimod is combined with MSCs. The combination treatment showed a more significant improvement compared to either therapy alone[3].

Table 2: Fingolimod and Nalfurafine (B1239173) Combination Therapy
Treatment GroupMean Clinical Score (EAE)Relapse Rate (%)Myelination (LFB Staining Intensity)
Vehicle3.8 ± 0.5800.2 ± 0.05
Fingolimod (1 mg/kg)2.5 ± 0.4500.5 ± 0.1
Nalfurafine (0.01 mg/kg)2.8 ± 0.4600.4 ± 0.08
Fingolimod + Nalfurafine 1.5 ± 0.3 20 0.8 ± 0.15

This table reflects the findings that the combination of Fingolimod and the kappa-opioid receptor (KOR) agonist Nalfurafine leads to a significant improvement in clinical outcomes, a reduction in relapse rates, and enhanced myelination in the spinal cords of EAE mice compared to monotherapy[4][5].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Experimental Autoimmune Encephalomyelitis (EAE) Induction and Treatment

Animal Model: Female C57BL/6 mice, 8-10 weeks old.

Induction of EAE:

  • Mice are immunized subcutaneously with an emulsion containing 200 µg of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide and 400 µg of Mycobacterium tuberculosis H37Ra in Complete Freund's Adjuvant (CFA).

  • On the day of immunization (day 0) and 48 hours later, mice receive an intraperitoneal injection of 200 ng of pertussis toxin.

  • Animals are monitored daily for clinical signs of EAE and scored on a scale of 0-5: 0, no signs; 1, limp tail; 2, hind limb weakness; 3, hind limb paralysis; 4, hind and forelimb paralysis; 5, moribund.

Treatment Regimen:

  • Fingolimod (FTY720): Administered orally daily at a dose of 0.15 mg/kg or 0.3 mg/kg, starting at the onset of clinical signs.

  • Mesenchymal Stem Cells (MSC): Administered intravenously or intra-cerebroventricularly at a dose of 1x10^6 cells per mouse, at the peak of the disease.

  • Nalfurafine: Administered intraperitoneally daily at a dose of 0.01 mg/kg, starting from the day of disease onset.

  • Combination Therapy: Fingolimod and the respective combination agent are administered as per their individual protocols.

Histological Analysis
  • At the end of the experiment, mice are euthanized, and the spinal cords and brains are collected.

  • Tissues are fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned.

  • Inflammatory Infiltration: Sections are stained with Hematoxylin and Eosin (H&E) to visualize and quantify inflammatory cell infiltrates.

  • Demyelination/Remyelination: Luxol Fast Blue (LFB) staining is used to assess the degree of myelination.

  • Axonal Loss: Silver staining or immunohistochemistry for neurofilament proteins is performed to evaluate axonal damage.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions and experimental processes is essential for a comprehensive understanding.

Fingolimod's Dual Mechanism of Action

Fingolimod's therapeutic effect is multifaceted, involving both peripheral immune modulation and direct actions within the CNS.

Fingolimod_Mechanism cluster_periphery Periphery cluster_cns Central Nervous System Fingolimod_P Fingolimod-P S1PR1_Lymph S1P1 Receptor (Lymphocytes) Fingolimod_P->S1PR1_Lymph binds & internalizes Lymphocyte_Egress Lymphocyte Egress S1PR1_Lymph->Lymphocyte_Egress inhibition Lymph_Node Lymph Node Lymphocyte_Egress->Lymph_Node prevents from leaving Fingolimod_CNS Fingolimod S1PR_CNS S1P Receptors (Astrocytes, Oligodendrocytes) Fingolimod_CNS->S1PR_CNS crosses BBB & acts on Neuroprotection Neuroprotection S1PR_CNS->Neuroprotection Remyelination Remyelination S1PR_CNS->Remyelination Fingolimod Fingolimod Fingolimod->Fingolimod_P is phosphorylated to Fingolimod->Fingolimod_CNS EAE_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_assessment Outcome Assessment cluster_analysis Data Analysis EAE_Induction EAE Induction (MOG/CFA & Pertussis Toxin) Animal_Grouping Randomization into Treatment Groups EAE_Induction->Animal_Grouping Vehicle Vehicle Control Fingolimod_Mono Fingolimod Monotherapy Therapy_X_Mono Other Therapy Monotherapy Combination Fingolimod + Other Therapy Clinical_Scoring Daily Clinical Scoring Vehicle->Clinical_Scoring Fingolimod_Mono->Clinical_Scoring Therapy_X_Mono->Clinical_Scoring Combination->Clinical_Scoring Histology Histological Analysis (Inflammation, Myelination) Clinical_Scoring->Histology Immuno_Analysis Immunological Analysis (Cytokine Profiles) Histology->Immuno_Analysis Statistical_Comparison Statistical Comparison of Groups Immuno_Analysis->Statistical_Comparison

References

Safety Operating Guide

Proper Disposal of Fingolimod Phosphate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of fingolimod (B1672674) phosphate (B84403) in a laboratory setting. Researchers, scientists, and drug development professionals are urged to adhere to these procedures to ensure personal safety and environmental protection. Fingolimod phosphate, a potent sphingosine-1-phosphate receptor modulator, requires careful handling and disposal due to its toxicological profile.

Immediate Safety Considerations

This compound is classified as toxic and is particularly harmful to aquatic life with long-lasting effects.[1][2] Some safety data sheets (SDS) also indicate it may damage fertility or the unborn child.[2][3] Therefore, it must be treated as a hazardous substance. All personnel handling this compound should be thoroughly trained on its hazards and the proper disposal procedures.[4] In case of accidental exposure, consult the material safety data sheet (MSDS) immediately and seek medical attention.[5]

Regulatory Framework

The disposal of this compound is governed by federal, state, and local regulations for hazardous waste. In the United States, the Environmental Protection Agency (EPA) regulates hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[6] It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all applicable regulations.

Waste Characterization and Segregation

Proper segregation of waste is the first critical step in the disposal process. This compound waste should be classified as hazardous and potentially cytotoxic waste.[4][7]

Waste CategoryDescriptionDisposal Container
Unused/Expired this compound Pure, unadulterated this compound powder or solutions.Labeled hazardous waste container (consult EHS for specific color-coding, often yellow for chemical waste, or a specific color for cytotoxic waste such as purple or red).[4][7][8][9]
Contaminated Labware Glassware, plasticware, pipette tips, etc., that have come into direct contact with this compound.Puncture-resistant container for sharps; leak-proof container for non-sharps. Must be labeled as hazardous/cytotoxic waste.[4][9]
Contaminated Personal Protective Equipment (PPE) Gloves, lab coats, and other protective gear contaminated with this compound.Designated hazardous/cytotoxic waste bag or container.[9]
Aqueous Solutions Solutions containing this compound.Labeled hazardous waste container for liquid chemical waste. Do not dispose of down the drain. [5][7]

Disposal Procedures: A Step-by-Step Guide

The primary method for the disposal of this compound and materials contaminated with it is high-temperature incineration by a licensed hazardous waste disposal facility.[4][7]

Step 1: Waste Collection and Segregation

At the point of generation, immediately segregate all this compound waste into the appropriate, clearly labeled containers as detailed in the table above.[9][10]

Step 2: Container Management

  • Ensure all waste containers are in good condition, compatible with the waste, and have securely fitting lids.[9]

  • Label all containers clearly with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution.[4]

  • Do not overfill containers; they should be filled to no more than three-quarters of their capacity.[10]

Step 3: Storage

  • Store sealed waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.

  • This area should be away from general laboratory traffic and incompatible materials.

Step 4: Disposal

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a contracted hazardous waste management company.[9]

  • Ensure all required documentation, such as a hazardous waste manifest, is completed accurately.[4]

Experimental Protocol: Decontamination of Surfaces

In the event of a spill or for routine cleaning of work surfaces, the following decontamination procedure should be followed.

Materials:

  • Appropriate Personal Protective Equipment (PPE): two pairs of chemotherapy-rated gloves, a disposable gown, and safety goggles.

  • Absorbent pads.

  • Detergent solution.

  • 70% isopropyl alcohol.

  • Hazardous waste bags/containers.

Procedure:

  • Containment: If a spill occurs, restrict access to the area. For liquid spills, cover with absorbent pads. For solid spills, gently cover with damp absorbent pads to avoid generating dust.

  • Cleaning:

    • Clean the contaminated area with a detergent solution and dispose of all cleaning materials in the designated hazardous waste container.[10]

    • Rinse the area with water (if appropriate for the surface) and wipe dry, disposing of all materials as hazardous waste.

    • Wipe the area with 70% isopropyl alcohol and allow it to air dry.[10]

  • PPE Disposal:

    • Remove the outer pair of gloves and dispose of them as hazardous waste.

    • Remove the gown and the inner pair of gloves, disposing of them in the hazardous waste container.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Fingolimod_Disposal_Workflow This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Characterization & Segregation cluster_2 Containerization cluster_3 Storage & Disposal Generate_Waste This compound Waste Generated Characterize Characterize Waste Type Generate_Waste->Characterize Unused Unused/Expired Product Characterize->Unused Pure Compound Contaminated_Solid Contaminated Solids (Non-Sharp) Characterize->Contaminated_Solid PPE, Labware (Non-Sharp) Contaminated_Sharp Contaminated Sharps Characterize->Contaminated_Sharp Needles, Glassware Contaminated_Liquid Contaminated Liquids Characterize->Contaminated_Liquid Aqueous Solutions Package_Unused Seal in Labeled Hazardous Chemical Waste Container Unused->Package_Unused Package_Solid Place in Labeled Hazardous Waste Bag/Container Contaminated_Solid->Package_Solid Package_Sharp Place in Puncture-Proof Sharps Container Contaminated_Sharp->Package_Sharp Package_Liquid Place in Labeled, Leak-Proof Liquid Waste Container Contaminated_Liquid->Package_Liquid Store Store in Designated Hazardous Waste Area Package_Unused->Store Package_Solid->Store Package_Sharp->Store Package_Liquid->Store Dispose Dispose via Licensed Hazardous Waste Contractor (Incineration) Store->Dispose

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Fingolimod Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in drug development and research, ensuring personal safety and proper handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Fingolimod phosphate (B84403), a sphingosine (B13886) 1-phosphate receptor modulator. Following these procedural steps will help ensure a safe laboratory environment and prevent exposure.

Hazard Identification and Personal Protective Equipment (PPE)

Fingolimod phosphate is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled.[1] It can cause skin and serious eye irritation, and may cause respiratory irritation.[2][3] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Recommended Personal Protective Equipment for Handling this compound

Protection TypeSpecificationRationale
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved full-facepiece airline respirator in positive pressure mode with emergency escape provisions.[2] A suitable respirator should be used where risk assessment indicates necessity.[4]To prevent inhalation of dust or aerosols, which are toxic.
Hand Protection Impervious gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of properly after. Consider double gloving.To prevent skin contact, as the substance is toxic upon dermal absorption.
Eye Protection Safety glasses with side-shields, chemical splash goggles, or a full face shield. An emergency eye wash station should be readily available.To protect against serious eye irritation.
Skin and Body Protection Disposable lab coat, disposable sleeve covers. Impervious clothing should be worn.To prevent skin exposure.
General Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.To avoid accidental ingestion.

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is critical for minimizing risk. The following step-by-step plan outlines the necessary procedures.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a tightly closed, properly labeled container in a dry, well-ventilated, and locked-up place.

  • Recommended storage temperature is -20°C.

2. Preparation and Handling:

  • All handling of this compound should be conducted in a designated area, preferably within a laboratory fume hood, biological safety cabinet, or a ventilated balance enclosure to avoid dust and aerosol formation.

  • Ensure proper ventilation.

  • Before handling, ensure all necessary PPE is correctly donned.

  • Weigh the compound in a ventilated enclosure.

  • When preparing solutions, add the solvent to the solid to minimize dust generation.

3. Spill Management:

  • In case of a spill, evacuate unnecessary personnel from the area.

  • Wear full PPE, including respiratory protection.

  • Avoid generating dust during clean-up.

  • Use an inert absorbent material to clean up spills.

  • Collect the spilled material and absorbent in a suitable, closed container for disposal.

  • Clean the spill area thoroughly with a suitable detergent or solvent.

4. Disposal Plan:

  • Dispose of this compound and any contaminated materials (e.g., gloves, lab coats, absorbent materials) as hazardous waste.

  • All disposal must be in accordance with local, regional, and national regulations.

  • Do not allow the substance to enter drains or water courses.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Fingolimod_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Ventilated Enclosure) cluster_cleanup Cleanup & Disposal Receive Receive Shipment Store Store at -20°C in a Locked, Ventilated Area Receive->Store Don_PPE Don Full PPE Store->Don_PPE Weigh Weigh Compound Don_PPE->Weigh Prepare Prepare Solution Weigh->Prepare Experiment Perform Experiment Prepare->Experiment Decontaminate Decontaminate Work Area & Equipment Experiment->Decontaminate Doff_PPE Doff and Dispose of PPE Decontaminate->Doff_PPE Waste Dispose of Hazardous Waste per Regulations Doff_PPE->Waste

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fingolimod phosphate
Reactant of Route 2
Fingolimod phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.